L-(-)-Ornithine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2,5-diaminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLPHDHHMVZTML-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-12-5 | |
| Record name | L-Ornithine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00883219 | |
| Record name | L-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index], Solid | |
| Record name | Ornithine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Appreciable, 620 mg/mL | |
| Record name | Ornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70-26-8, 25104-12-5, 3184-13-2 | |
| Record name | L-(-)-Ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ornithine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Ornithine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E524N2IXA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | Ornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
L-(-)-Ornithine structure and chemical properties
This in-depth technical guide provides a detailed overview of the structure, chemical properties, and biological significance of L-(-)-Ornithine. It is intended for researchers, scientists, and drug development professionals, offering a thorough resource on this critical non-proteinogenic amino acid.
Structure and Chemical Identity
This compound, systematically named (2S)-2,5-diaminopentanoic acid, is a dibasic α-amino acid. It is structurally similar to lysine, with one fewer methylene group in its side chain. This seemingly minor difference significantly influences its metabolic roles, precluding its incorporation into proteins during translation while positioning it as a key intermediate in several crucial metabolic pathways.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2,5-diaminopentanoic acid |
| CAS Number | 70-26-8[1] |
| Molecular Formula | C₅H₁₂N₂O₂[1][2] |
| Canonical SMILES | C(C--INVALID-LINK--N)CN |
| InChI Key | AHLPHDHHMVZTML-BYPYZUCNSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are fundamental to its biological function and behavior in aqueous solutions.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 132.16 g/mol [1][2] |
| Melting Point | 140 °C (284 °F; 413 K) |
| Solubility in Water | Soluble, 620 mg/mL[3] |
| pKa₁ (α-carboxyl) | 1.94 |
| pKa₂ (α-amino) | 8.65 |
| pKa₃ (δ-amino) | 10.76 |
| Isoelectric Point (pI) | 9.71[4] |
| Specific Optical Rotation ([α]D) | +11.5° (c=6.5, H₂O) |
| LogP | -4.22[3] |
Biological Significance and Signaling Pathways
L-Ornithine is a central molecule in nitrogen metabolism, most notably as an intermediate in the urea cycle. It is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.
The Urea Cycle
The urea cycle is a metabolic pathway that captures excess nitrogen from amino acid catabolism and converts it into urea for excretion. L-Ornithine acts as a carrier of nitrogen atoms within this cycle. The cycle primarily occurs in the liver and involves both mitochondrial and cytosolic enzymes.
Polyamine Biosynthesis
L-Ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. These polycations are crucial for cell proliferation, differentiation, and apoptosis. The first and rate-limiting step in this pathway is the decarboxylation of L-Ornithine by ornithine decarboxylase (ODC).
Experimental Protocols
This section details the methodologies for determining the key chemical properties of this compound.
Determination of Solubility
Objective: To determine the solubility of this compound in water at a specified temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of deionized water (e.g., 10 mL) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
After equilibration, allow the undissolved solid to settle.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
The concentration of L-Ornithine in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and UV detection, or a colorimetric method using ninhydrin.
-
For the ninhydrin method, a standard curve of known L-Ornithine concentrations is prepared. The absorbance of the derivatized sample is measured spectrophotometrically (e.g., at 570 nm), and the concentration is determined from the standard curve.
-
-
Calculation:
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
-
Determination of Specific Optical Rotation
Objective: To measure the specific optical rotation of this compound.
Methodology:
-
Solution Preparation:
-
Accurately weigh a known mass of this compound (e.g., 0.650 g).
-
Dissolve the sample in a precise volume of deionized water (e.g., 10.0 mL) in a volumetric flask to achieve a known concentration (c). For the cited value of +11.5°, the concentration is 6.5 g/100 mL or 0.065 g/mL.
-
-
Polarimeter Setup and Measurement:
-
Calibrate the polarimeter using a blank solution (deionized water).
-
Rinse the sample cell (with a known path length, l, typically 1 dm) with the L-Ornithine solution and then fill it, ensuring no air bubbles are present.
-
Place the filled sample cell in the polarimeter and measure the observed optical rotation (α) at a specified temperature (e.g., 20 °C) and wavelength (e.g., 589 nm, the sodium D-line).
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
-
Determination of pKa Values by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of this compound.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in deionized water.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the L-Ornithine solution into a beaker with a magnetic stir bar.
-
If starting from the fully protonated form, add a stoichiometric excess of HCl to the L-Ornithine solution to lower the pH to below the first pKa (e.g., pH < 1.5).
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH is above the highest pKa (e.g., pH > 11.5).
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first derivative of the titration curve can be used to accurately identify the equivalence points, and the pKa values are the pH at the half-equivalence points.
-
Conclusion
This compound is a fundamentally important amino acid with a unique structural and chemical profile that dictates its central role in nitrogen metabolism and the biosynthesis of polyamines. A thorough understanding of its properties, as outlined in this guide, is essential for researchers in biochemistry, medicine, and pharmacology who are investigating its physiological functions and therapeutic potential. The provided experimental protocols offer a framework for the accurate determination of its key physicochemical characteristics.
References
An In-Depth Technical Guide to the L-(-)-Ornithine Metabolic Pathway in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-(-)-Ornithine, a non-proteinogenic amino acid, holds a critical position at the crossroads of multiple essential metabolic pathways in mammals. It is a key intermediate in the urea cycle, the primary pathway for ammonia detoxification. Beyond its role in nitrogen disposal, ornithine serves as a crucial precursor for the synthesis of proline, glutamate, and polyamines—molecules vital for collagen production, neurotransmission, and cell growth and proliferation, respectively. The metabolic fate of ornithine is tightly regulated by a series of enzymes, including ornithine transcarbamylase (OTC), ornithine aminotransferase (OAT), and the rate-limiting enzyme for polyamine synthesis, ornithine decarboxylase (ODC). Dysregulation of ornithine metabolism is implicated in various pathological conditions, including hyperammonemia, gyrate atrophy of the choroid and retina, and cancer, making the enzymes in this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core this compound metabolic pathways, presents quantitative data on key enzymes, details relevant experimental protocols, and illustrates the intricate signaling networks that govern ornithine homeostasis.
Core Metabolic Pathways of this compound
L-Ornithine is a central hub in nitrogen metabolism, participating in several interconnected pathways primarily located in the liver and kidneys.[1]
The Urea Cycle: Ammonia Detoxification
The urea cycle, also known as the ornithine cycle, is the primary metabolic pathway for the conversion of highly toxic ammonia into urea for excretion.[2][3] This cycle is crucial for preventing hyperammonemia and maintaining nitrogen balance.[1][4] L-Ornithine acts as a carrier molecule within this cycle, which spans both the mitochondrial matrix and the cytoplasm of hepatocytes.[3][5]
The key steps involving ornithine are:
-
Ornithine Transcarbamylase (OTC): Inside the mitochondria, ornithine combines with carbamoyl phosphate to form citrulline. This reaction is catalyzed by ornithine transcarbamylase.[4][5]
-
Regeneration of Ornithine: Following a series of reactions in the cytoplasm, arginine is cleaved by arginase to produce urea and regenerate ornithine, which is then transported back into the mitochondria to continue the cycle.[2][5]
Proline Biosynthesis
L-Ornithine can be converted to the amino acid proline, a critical component of collagen and other structural proteins. This conversion is facilitated by the enzyme ornithine aminotransferase (OAT).[6][7]
The pathway proceeds as follows:
-
Ornithine Aminotransferase (OAT): OAT catalyzes the reversible transamination of the δ-amino group of ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA) and glutamate.[8][9]
-
Spontaneous Cyclization: GSA spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[6]
-
Pyrroline-5-Carboxylate Reductase (PYCR): P5C is then reduced to proline by PYCR, utilizing NADH or NADPH as a cofactor.[10]
Glutamate Synthesis
The reaction catalyzed by ornithine aminotransferase (OAT) is reversible, allowing for the synthesis of glutamate from ornithine, which is particularly important in certain tissues like the brain.[8][11] This links ornithine metabolism to neurotransmitter synthesis and the tricarboxylic acid (TCA) cycle.
Polyamine Biosynthesis
L-Ornithine is the essential precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[12][13] These polycations are crucial for cell growth, proliferation, and differentiation, as they are involved in stabilizing DNA and RNA structure and modulating gene expression.[14]
The initial and rate-limiting step is:
-
Ornithine Decarboxylase (ODC): This enzyme catalyzes the decarboxylation of ornithine to form putrescine.[13][14] Putrescine is then subsequently converted to spermidine and spermine through the action of other enzymes.
Quantitative Data on Key Enzymes
The activities of the enzymes in the L-ornithine metabolic pathway are characterized by specific kinetic parameters, which are essential for understanding their function and for the development of targeted therapies. The Michaelis constant (Kₘ) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ), providing an inverse measure of the enzyme's affinity for its substrate.[15][16] The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[17]
| Enzyme | Organism/Tissue | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | Reference(s) |
| Arginase | Rat Liver | L-Arginine | 1.7 | - | - | [18] |
| Xenopus laevis Liver | L-Arginine | 42 | - | - | [7] | |
| Rat Liver | L-Arginine | 1.58 (in absence of Mn²⁺) | 71.3 (µmol/min per g of liver) | - | [19][20] | |
| Rat Liver | L-Arginine | 0.94 (with 30 µM Mn²⁺) | 69.4 (µmol/min per g of liver) | - | [19][20] | |
| Ornithine Aminotransferase (OAT) | Rat Liver | L-Ornithine | 1.4 | - | - | [8] |
| Rat Liver | Glutamate-γ-semialdehyde | 1.4 | - | - | [8] | |
| Rat Liver | α-Ketoglutarate | 25 | - | - | [8] | |
| Human | L-Ornithine | - | - | - | [21] | |
| Ornithine Decarboxylase (ODC) | Human | L-Ornithine | - | - | 225 min⁻¹ (wild-type) | [2] |
| Transformed Macrophages | L-Ornithine | - | 20.54 (unphosphorylated) | - | [5] | |
| Transformed Macrophages | L-Ornithine | - | 30.61 (phosphorylated) | - | [5] |
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay
Several methods are available to measure ODC activity, with the radiolabeling assay being a widely used and sensitive technique.[1]
Radiolabeling Method:
-
Principle: This assay measures the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[1]
-
Procedure:
-
Prepare an enzyme sample from tissue or cell lysate.
-
Incubate the enzyme sample in a sealed vial containing a reaction mixture with buffer (e.g., sodium/potassium phosphate), EDTA, pyridoxal phosphate (a cofactor for ODC), and [1-¹⁴C]-L-ornithine.[1]
-
A paper disc impregnated with a CO₂ trapping agent (e.g., hyamine or sodium hydroxide) is placed in a center well within the vial.[22]
-
The reaction is initiated and allowed to proceed at 37°C.
-
Stop the reaction by adding a strong acid (e.g., sulfuric or citric acid), which also facilitates the release of dissolved ¹⁴CO₂ from the reaction mixture.[1][22]
-
The trapped ¹⁴CO₂ on the paper disc is then quantified using liquid scintillation counting.[22]
-
-
Alternative Methods: Other methods include colorimetric assays that detect the product putrescine, and fluorescence-based assays.[1][6]
Ornithine Aminotransferase (OAT) Activity Assay
Continuous, coupled assays are effective for real-time measurement of OAT activity.[23][24]
Coupled Assay with Pyrroline-5-Carboxylate Reductase (PYCR1):
-
Principle: This assay measures the oxidation of NADH to NAD⁺, which is coupled to the reduction of the OAT product, P5C, by PYCR1.[23][24] The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Procedure:
-
Prepare an assay mixture in a microplate well containing buffer (e.g., potassium pyrophosphate, pH 8.0), α-ketoglutarate, NADH, pyridoxal phosphate, and L-ornithine.[23]
-
Pre-heat the mixture to 37°C.
-
Add purified PYCR1 and the OAT-containing sample to initiate the reaction.[23]
-
Measure the decrease in absorbance at 340 nm over time using a microplate reader.[23]
-
Ninhydrin-Based Assay:
-
Principle: This colorimetric assay detects the OAT product, P5C, which reacts with ninhydrin under acidic conditions to form a colored product.[10][25]
-
Procedure:
-
Incubate the OAT-containing sample with L-ornithine and α-ketoglutarate in a suitable buffer at 37°C.[10]
-
Stop the reaction by adding perchloric acid.[10]
-
Add ninhydrin solution and heat the mixture.[10]
-
Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 510 nm).[10]
-
Stable Isotope Tracing of Ornithine Metabolism
Stable isotope tracing using ¹³C- or ¹⁵N-labeled ornithine coupled with mass spectrometry allows for the quantitative analysis of metabolic flux through the various ornithine pathways.[26][27]
General Workflow:
-
Cell Culture and Labeling: Culture mammalian cells in a medium containing the stable isotope-labeled ornithine (e.g., [¹³C₅]-L-ornithine or [¹⁵N₂]-L-ornithine) for a defined period.[26][27]
-
Metabolite Extraction: Harvest the cells and rapidly quench metabolism. Extract metabolites using a suitable solvent system (e.g., 80% methanol).[27]
-
LC-MS/MS Analysis: Separate and detect the labeled and unlabeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][26]
-
Data Analysis: Analyze the mass isotopomer distributions of downstream metabolites (e.g., proline, glutamate, polyamines) to determine the fractional contribution of ornithine to their synthesis and to calculate metabolic fluxes.[27]
Signaling Pathways and Regulation
The L-ornithine metabolic pathway is intricately regulated by various signaling networks to meet the cell's metabolic demands.
Regulation of Ornithine Decarboxylase (ODC)
ODC is a highly regulated enzyme, and its expression and activity are controlled at multiple levels, including transcription, translation, and protein stability.
-
Transcriptional Regulation by c-Myc: The proto-oncogene c-Myc is a potent transcriptional activator of the ODC gene.[14][28] The c-Myc/Max heterodimer binds to specific E-box sequences (CACGTG) in the ODC promoter and first intron, leading to increased ODC transcription.[5][29] This links cell proliferation signals directly to polyamine biosynthesis.
-
Translational Regulation by mTOR and eIF4E: The translation of ODC mRNA, which has a long and structured 5' untranslated region (5'UTR), is enhanced by the mammalian target of rapamycin (mTOR) signaling pathway.[8][30] mTORC1 activation leads to the phosphorylation of 4E-binding proteins (4E-BPs), causing them to dissociate from the eukaryotic translation initiation factor 4E (eIF4E).[14][31] This frees up eIF4E to bind to the 5' cap of mRNAs like ODC, facilitating their translation.[8][31]
mTOR Signaling and Ornithine Metabolism
The mTOR pathway, a central regulator of cell growth and metabolism, is also influenced by amino acid availability, including ornithine and its metabolites.[29] Studies have shown that ornithine can stimulate the mTORC1 pathway, leading to the phosphorylation of its downstream targets like p70S6K and 4E-BP1, thereby promoting protein synthesis.[13][32]
Visualizations
This compound Metabolic Pathways
Caption: Overview of the major metabolic fates of L-Ornithine in mammals.
Regulation of Ornithine Decarboxylase (ODC) by c-Myc and mTOR
Caption: Regulation of ODC expression and activity by c-Myc and mTOR signaling pathways.
Experimental Workflow for Stable Isotope Tracing
Caption: A generalized experimental workflow for stable isotope tracing of ornithine metabolism.
Conclusion
The this compound metabolic pathway represents a highly interconnected and tightly regulated network that is fundamental to mammalian physiology. Its central roles in ammonia detoxification, and the synthesis of proline, glutamate, and polyamines highlight its importance in maintaining cellular homeostasis. The enzymes within this pathway, particularly ODC, are critical nodes of regulation and are frequently dysregulated in disease, making them prime targets for drug development. This technical guide provides a foundational understanding of the core pathways, quantitative enzymatic data, and key experimental methodologies to aid researchers and scientists in further exploring the complexities of ornithine metabolism and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Urea cycle - Wikipedia [en.wikipedia.org]
- 5. Multisite phosphorylation of ornithine decarboxylase in transformed macrophages results in increased intracellular enzyme stability and catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of ornithine decarboxylase in a transformed cell line that overexpresses translation initiation factor eIF-4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Glutamate, Ornithine, Arginine, Proline, and Polyamine Metabolic Interactions: The Pathway Is Regulated at the Post-Transcriptional Level [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. [Figure, Urea Cycle. Diagram of the urea cycle pathway. Image courtesy S Bhimji MD] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pure.psu.edu [pure.psu.edu]
- 29. scholarworks.uni.edu [scholarworks.uni.edu]
- 30. Ornithine decarboxylase mRNA is stabilized in an mTORC1-dependent manner in Ras-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Translation initiation of ornithine decarboxylase and nucleocytoplasmic transport of cyclin D1 mRNA are increased in cells overexpressing eukaryotic initiation factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of L-Arginine to L-Ornithine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of L-ornithine from L-arginine is a critical metabolic process catalyzed by the arginase enzyme family. This conversion represents the final step in the urea cycle, facilitating the detoxification of ammonia. Beyond its role in ureagenesis, this pathway is pivotal in regulating the bioavailability of L-arginine, a substrate for nitric oxide synthases (NOS), and in producing L-ornithine, a precursor for the synthesis of polyamines and proline. Consequently, the modulation of arginase activity has emerged as a significant therapeutic target for a spectrum of diseases, including cardiovascular disorders, cancer, and infectious diseases. This technical guide provides an in-depth overview of the core aspects of L-ornithine biosynthesis from L-arginine, focusing on the enzymatic machinery, kinetic parameters, regulatory pathways, and detailed experimental protocols for the scientific and drug development community.
The Core Reaction: Arginase-Mediated Hydrolysis of L-Arginine
The hydrolysis of L-arginine to L-ornithine and urea is catalyzed by arginase (EC 3.5.3.1), a binuclear manganese metalloenzyme.[1] In mammals, two distinct isoforms of arginase exist: Arginase I (ARG1) and Arginase II (ARG2). ARG1 is a cytosolic enzyme predominantly expressed in the liver as a component of the urea cycle.[2] ARG2 is a mitochondrial enzyme found in various extrahepatic tissues, including the kidneys, brain, and macrophages, where it is primarily involved in regulating L-arginine and L-ornithine concentrations for downstream metabolic pathways.[2]
The reaction proceeds via a nucleophilic attack on the guanidinium group of L-arginine by a metal-bridging hydroxide ion within the enzyme's active site, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield L-ornithine and urea.[1]
Quantitative Data on Arginase Activity
A thorough understanding of the kinetic properties of arginase is essential for designing inhibitors and for interpreting experimental data. The following tables summarize key quantitative data for mammalian arginase.
Table 1: Kinetic Parameters of Arginase
| Parameter | Value | Species/Isoform | Conditions | Reference(s) |
| Km for L-arginine | 1 - 5 mM | General | --- | [1] |
| 2.3 mM | Human Arginase-1 | pH 7.4 | [3] | |
| 4.9 mM | Human Arginase-1 | pH 9.5 | [3] | |
| 0.94 mM | Rat Liver | 30 µM Mn2+ | [4] | |
| 1.58 mM | Rat Liver | No added Mn2+ | [4] | |
| 4.8 mM | P. chrysogenum | --- | [5] | |
| Vmax | ~1,000x that of NOS | General | --- | [1] |
| 69.4 µmol/min/g liver | Rat Liver | 30 µM Mn2+ | [4] | |
| 71.3 µmol/min/g liver | Rat Liver | No added Mn2+ | [4] | |
| Optimal pH | 9.0 - 10.0 | Human Arginase-1 | --- | [3] |
| 9.0 | B. licheniformis | --- | [6] | |
| 7.5 | S. acidophilus | --- | [7] | |
| Optimal Temperature | 35 - 40 °C | General | --- | [7] |
| 50 °C | P. chrysogenum | --- | [5] | |
| 40 °C | B. licheniformis | --- | [6] |
Table 2: Inhibition Constants (Ki) for Arginase Inhibitors
| Inhibitor | Ki Value | Species/Isoform | Conditions | Reference(s) |
| Nω-hydroxy-L-arginine (NOHA) | 1.6 µM | Human Arginase II | pH 7.5 | [8] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | 51 nM | Human Arginase II | pH 7.5 | [8] |
| 28 nM | Human Arginase-1 | pH 7.4 | [3] | |
| 2(S)-amino-6-boronohexanoic acid (ABH) | 0.25 µM | Human Arginase II | pH 7.5 | [8] |
| 8.5 nM | Human Arginase II | pH 9.5 | [8] | |
| S-(2-boronoethyl)-L-cysteine (BEC) | 0.31 µM | Human Arginase II | pH 7.5 | [8] |
| 30 nM | Human Arginase II | pH 9.5 | [8] |
Signaling Pathways and Regulatory Networks
The expression and activity of arginase are tightly regulated by a complex network of signaling pathways, which are often implicated in pathological conditions.
The interplay between arginase and nitric oxide synthase (NOS) is a critical regulatory node in many physiological processes. Both enzymes compete for the same substrate, L-arginine.
References
- 1. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and immobilization of L-arginase from thermotolerant Penicillium chrysogenum KJ185377.1; with unique kinetic properties as thermostable anticancer enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization, modeling, and anticancer activity of L.arginase production from marine Bacillus licheniformis OF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ornithine as a Precursor for Polyamine Synthesis: A Technical Guide
Abstract
Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and macromolecular synthesis.[1][2][3][4] The biosynthesis of these vital compounds is a tightly regulated metabolic pathway, with L-ornithine serving as the crucial starting substrate. This technical guide provides an in-depth exploration of the conversion of L-ornithine into polyamines, detailing the enzymatic reactions, intricate regulatory mechanisms, and key experimental methodologies for studying this pathway. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical area of cell biology, which holds significant therapeutic potential, particularly in oncology.[1][5][6][7]
The Core Biosynthetic Pathway from L-Ornithine
The journey from L-ornithine to the higher polyamines, spermidine and spermine, is a multi-step enzymatic cascade. The initial and rate-limiting step is the decarboxylation of L-ornithine to produce putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[8][9][10] Subsequent steps involve the addition of aminopropyl groups, derived from decarboxylated S-adenosylmethionine (dcSAM), to form spermidine and then spermine.
Key Enzymes in the Pathway:
-
Ornithine Decarboxylase (ODC1): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-ornithine to putrescine.[8][10][11] Its activity is the primary control point for the entire pathway.
-
S-adenosylmethionine Decarboxylase (SAMDC or AdoMetDC): Provides the aminopropyl donor, dcSAM, required for the synthesis of higher polyamines.
-
Spermidine Synthase (SRM): Transfers an aminopropyl group from dcSAM to putrescine to form spermidine.[12][13]
-
Spermine Synthase (SMS): Transfers a second aminopropyl group from dcSAM to spermidine to yield spermine.[12][13]
The overall flow of this pathway is critical for maintaining the appropriate intracellular concentrations of each polyamine, which are essential for normal cellular function.[3][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma [frontiersin.org]
- 9. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Beyond the Urea Cycle: An In-depth Technical Guide to the Physiological Functions of L-Ornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ornithine, a non-proteinogenic amino acid, is widely recognized for its indispensable role as an intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia. However, accumulating evidence has unveiled a broader spectrum of physiological functions for L-ornithine, extending far beyond its contribution to ureagenesis. These multifaceted roles position L-ornithine as a molecule of significant interest in cellular health, metabolic regulation, and therapeutic applications. This technical guide provides a comprehensive overview of the physiological functions of L-ornithine beyond the urea cycle, with a focus on the underlying mechanisms, quantitative data from key studies, and detailed experimental methodologies.
Polyamine Biosynthesis: The Foundation of Cell Growth and Proliferation
One of the most critical functions of L-ornithine is serving as the direct precursor for the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1] These small, cationic molecules are essential for a multitude of cellular processes, including cell division, DNA stabilization, and protein synthesis.[1]
The initial and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[2][3] Putrescine is subsequently converted to spermidine and spermine through the action of spermidine synthase and spermine synthase, respectively.[3][4] The polyamine biosynthesis pathway is particularly crucial in tissues with high rates of cell turnover, such as the intestinal mucosa, skin, and bone marrow.[1]
Signaling Pathway for Polyamine Biosynthesis
Figure 1. L-Ornithine as the precursor for polyamine biosynthesis.
Endocrine Regulation: Stimulation of Growth Hormone Release
L-ornithine has been demonstrated to stimulate the secretion of growth hormone (GH) from the pituitary gland.[5][6] This effect is not direct but is mediated through the ghrelin system.[2][5] Intraduodenal administration of L-ornithine has been shown to increase the expression of ghrelin mRNA in the duodenum.[2][5] Ghrelin, in turn, acts on the ghrelin receptor (growth hormone secretagogue receptor) in the pituitary to stimulate GH release.[2][5] This action is further modulated by the sympathetic nervous system, as beta-adrenergic receptor antagonists can inhibit L-ornithine-induced GH secretion.[2][5]
Signaling Pathway for L-Ornithine-Induced Growth Hormone Release
Figure 2. L-Ornithine stimulates growth hormone release via the ghrelin system.
Renal Physiology: Activation of Ca2+ Signaling in Proximal Tubular Cells
In the kidney, L-ornithine plays a protective role in proximal tubular (PT) cells by activating calcium-sensing receptors (CaSR), which are G-protein coupled receptors.[1][7] This activation triggers a downstream signaling cascade involving phospholipase C (PLC) and the generation of diacylglycerol (DAG).[1] This leads to the opening of transient receptor potential canonical (TRPC) channels and subsequent receptor-operated Ca2+ entry (ROCE).[1][7] The resulting increase in intracellular calcium concentration has been shown to protect PT cells from oxidative stress-induced damage by inhibiting the formation of reactive oxygen species (ROS) and downstream pro-apoptotic pathways.[1][8]
Signaling Pathway for L-Ornithine-Induced Ca2+ Signaling in Proximal Tubular Cells
Figure 3. L-Ornithine-activated Ca2+ signaling in kidney proximal tubular cells.
Athletic Performance and Fatigue Reduction
L-ornithine supplementation has been investigated for its potential to enhance athletic performance and reduce fatigue, primarily through its role in ammonia detoxification.[9][10] During intense exercise, ammonia levels can rise, leading to fatigue.[9][10] L-ornithine is thought to enhance the capacity of the urea cycle to clear ammonia, thereby delaying the onset of fatigue.[9][10]
Stress, Sleep, and Immune Function
Recent studies have explored the effects of L-ornithine on stress and sleep quality. Supplementation with L-ornithine has been shown to reduce serum cortisol levels and the cortisol/DHEA-S ratio, which are markers of stress.[11][12] It has also been reported to improve subjective sleep quality.[11][13] In the context of the immune system, L-ornithine has been shown to have immunomodulatory effects, including the suppression of cytotoxic T lymphocyte activation.[14][15]
Quantitative Data Summary
| Physiological Function | Study Population | L-Ornithine Dosage | Key Findings | Reference(s) |
| Growth Hormone Release | Healthy young men | 100 mg/kg body weight (oral) | Significant increase in serum GH levels 90 minutes post-ingestion. | [16] |
| Athletic Performance | Healthy young adults | 0.1 g/kg body weight (oral) | Reduced plasma ammonia concentrations post-exercise. No significant improvement in performance. | [17][18] |
| Healthy volunteers | 2,000 mg/day for 7 days, then 6,000 mg for 1 day (oral) | Attenuated physical fatigue, promoted lipid metabolism, and activated the urea cycle. | [19] | |
| Stress and Sleep Quality | Healthy Japanese adults | 400 mg/day for 8 weeks (oral) | Significantly decreased serum cortisol and cortisol/DHEA-S ratio. Improved perceived sleep quality. | [11][20][21] |
| Immune Function | In vitro (human neutrophils) | Varied concentrations | Increased H2O2 generation and MPO activity, decreased O2- formation. | [21] |
| In vitro (murine T cells) | 9 x 10^-3 M | Suppressed the activation of cytotoxic T lymphocytes. | [14] |
Detailed Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay
Principle: This assay measures the activity of ODC by quantifying the release of 14CO2 from [1-14C]-L-ornithine.[22]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing sodium/potassium phosphate buffer, EDTA, pyridoxal phosphate (PLP), and the enzyme sample.
-
Substrate Addition: Add [1-14C]-L-ornithine to initiate the reaction.
-
Incubation: Incubate the mixture in a sealed vial. The vial cap should contain a paper disc impregnated with a CO2 trapping agent (e.g., hyamine hydroxide or sodium hydroxide).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., sulfuric or citric acid).
-
Quantification: Measure the radioactivity of the trapped 14CO2 using a scintillation counter. The amount of radioactivity is proportional to the ODC activity.
Ornithine Aminotransferase (OAT) Activity Assay
Principle: This assay measures the activity of OAT by detecting the formation of its product, pyrroline-5-carboxylate (P5C), which reacts with ninhydrin to produce a colored compound.[23]
Methodology:
-
Reaction Mixture: Prepare an assay mixture containing potassium pyrophosphate buffer (pH 8.0), PLP, α-ketoglutarate, L-ornithine, and the enzyme sample.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Color Development: Add ninhydrin solution and heat the mixture in a boiling water bath.
-
Measurement: After centrifugation, measure the absorbance of the supernatant at 510 nm. The absorbance is proportional to the OAT activity.
Clinical Trial Workflow: L-Ornithine Supplementation for Stress and Sleep Quality
Figure 4. Workflow of a randomized controlled trial investigating L-ornithine's effects.
Conclusion
The physiological roles of L-ornithine are diverse and extend well beyond its established function in the urea cycle. As a precursor to polyamines, a modulator of growth hormone secretion, a regulator of renal cell signaling, and a potential agent for improving athletic performance, stress, and sleep, L-ornithine presents a compelling subject for further research and potential therapeutic development. The detailed signaling pathways, quantitative data, and experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the multifaceted nature of this important amino acid. Further investigation into these non-canonical roles of L-ornithine is warranted to fully elucidate its physiological significance and therapeutic potential.
References
- 1. L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Ornithine stimulates growth hormone release in a manner dependent on the ghrelin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Temporal patterns of increased growth hormone secretion in mice after oral administration of l-ornithine: possible involvement of ghrelin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Signaling Mediates Cell Death and Crosstalk with Autophagy in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Ornithine HCL as an Ammonia-Buffer for Hard Training Athletes [suppversity.blogspot.com]
- 10. ergo-log.com [ergo-log.com]
- 11. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. naturalhealthresearch.org [naturalhealthresearch.org]
- 14. Suppression of cytotoxic T lymphocyte activation by L-ornithine [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of arginine and ornithine supplementation to a high-protein diet on selected cellular immune variables in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers | springermedizin.de [springermedizin.de]
- 22. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 23. pure.kaist.ac.kr [pure.kaist.ac.kr]
The Discovery and Enduring Significance of L-Ornithine in Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-ornithine, a non-proteinogenic amino acid, holds a pivotal position in the landscape of biochemistry. Initially identified in the late 19th century, its profound importance was not fully realized until its role as a key intermediate in the urea cycle was elucidated. This discovery, a landmark in metabolic research, fundamentally advanced our understanding of nitrogen metabolism and detoxification. This technical guide provides an in-depth exploration of the discovery of L-ornithine, its historical significance, and the key experimental methodologies that cemented its place in biochemical canon. Furthermore, it delves into its broader metabolic roles, including polyamine biosynthesis, offering a comprehensive resource for researchers and professionals in the life sciences.
The Discovery of L-Ornithine: An Early Glimpse into Amino Acid Metabolism
In 1877, the German chemist Max Jaffé reported the isolation of a novel substance from the urine of chickens that had been fed benzoic acid. He named this compound "ornithine," derived from the Greek word "ornis," meaning bird. This discovery marked one of the early instances of isolating a specific amino acid and laid the groundwork for future investigations into nitrogen metabolism.
Reconstructed Experimental Protocol for the Isolation of L-Ornithine (Jaffé, 1877)
Objective: To isolate the compound resulting from the administration of benzoic acid to birds.
Materials:
-
Urine collected from chickens fed a diet supplemented with benzoic acid.
-
Hydrochloric acid (HCl)
-
Lead acetate solution
-
Hydrogen sulfide (H₂S) gas
-
Ethanol
-
Diethyl ether
-
Apparatus for filtration, evaporation, and crystallization.
Methodology:
-
Precipitation of Uric Acid: The collected avian urine was likely first treated with hydrochloric acid to precipitate the uric acid, a major component of bird excreta. The precipitate would then be removed by filtration.
-
Removal of Impurities: The filtrate would then be treated with a solution of lead acetate to precipitate other impurities. After another filtration, the excess lead in the filtrate would be removed by bubbling hydrogen sulfide gas through the solution, which precipitates lead as lead sulfide.
-
Concentration and Crystallization: The resulting solution, now cleared of major impurities, would be concentrated by evaporation.
-
Purification: The concentrated solution containing ornithuric acid (the dibenzoyl derivative of ornithine) would then be subjected to hydrolysis with a strong acid (e.g., boiling with hydrochloric acid) to cleave the benzoyl groups from the ornithine molecule.
-
Isolation of L-Ornithine: Following hydrolysis, the solution would be further purified, likely through a series of crystallization steps using solvents like ethanol and ether, to yield the isolated L-ornithine.
This pioneering work by Jaffé provided the first identification of this unique amino acid, though its central metabolic role would remain unknown for over half a century.
The Pivotal Role of L-Ornithine in the Urea Cycle
The true significance of L-ornithine in biochemistry was unveiled in 1932 by Hans Krebs and his student Kurt Henseleit.[1] Their groundbreaking work on urea synthesis in the mammalian liver led to the discovery of the first metabolic cycle, now known as the urea cycle or the Krebs-Henseleit cycle.[2][3] This discovery was a monumental step forward in understanding how organisms detoxify ammonia, a toxic byproduct of amino acid metabolism.
The Krebs-Henseleit Experiment: Unraveling the Urea Cycle
Krebs and Henseleit utilized the innovative tissue slice technique developed by Otto Warburg, which allowed them to study metabolic processes in vitro while maintaining a degree of physiological relevance.[1]
Objective: To investigate the mechanism of urea synthesis from ammonia in the liver.
Experimental System:
-
Thin slices of rat liver.
-
Warburg manometer apparatus to measure oxygen consumption.
-
Krebs-Henseleit bicarbonate buffer solution, a physiological saline solution that mimics the ionic composition of blood plasma.
Methodology:
-
Preparation of Liver Slices: Rats were sacrificed, and their livers were rapidly excised and placed in chilled saline. Thin slices of the liver (approximately 0.3-0.5 mm thick) were prepared using a microtome.
-
Incubation: The liver slices were placed in Warburg flasks containing the Krebs-Henseleit buffer. The buffer was gassed with a mixture of 95% O₂ and 5% CO₂ to maintain physiological pH and oxygenation.
-
Experimental Conditions: Different substances were added to the incubation medium to observe their effect on urea synthesis. The key experiments involved the addition of ammonia (as ammonium chloride) with and without various amino acids, including L-ornithine, L-citrulline, and L-arginine.
-
Measurement of Urea and Ammonia: After a period of incubation at 37°C, the reaction was stopped, and the concentrations of urea and ammonia in the medium were determined using colorimetric methods available at the time.
-
Catalytic Effect of Ornithine: A crucial observation was that the addition of small, catalytic amounts of L-ornithine to the liver slices in the presence of ammonia led to a significant and sustained increase in urea synthesis. This effect was far greater than what could be accounted for by the stoichiometric conversion of ornithine to urea.
-
Identification of Intermediates: Further experiments demonstrated that L-citrulline and L-arginine also stimulated urea synthesis. Based on these findings, Krebs and Henseleit ingeniously proposed a cyclic pathway in which ornithine acts as a carrier, accepting ammonia and carbon dioxide to form citrulline and then arginine, which is subsequently cleaved to release urea and regenerate ornithine for the next round of the cycle.
Caption: Experimental workflow for the discovery of the urea cycle.
Quantitative Data and Physicochemical Properties
The meticulous work of Krebs and Henseleit provided quantitative evidence for the role of L-ornithine in the urea cycle. While the original raw data is embedded in their 1932 publication, the key finding was the dramatic increase in urea synthesis in the presence of ornithine.
Key Quantitative Findings of the Krebs-Henseleit Experiment (Reconstructed)
| Experimental Condition | Urea Synthesized (µmol/g liver/h) |
| Liver Slices (Control) | Baseline Level |
| Liver Slices + Ammonia | Moderate Increase |
| Liver Slices + Ammonia + L-Ornithine | Significant Increase |
| Liver Slices + Ammonia + L-Citrulline | Significant Increase |
| Liver Slices + Ammonia + L-Arginine | Significant Increase |
Note: This table represents a qualitative summary of the quantitative findings, as the exact numerical values from the original publication are not readily accessible.
Physicochemical Properties of L-Ornithine
| Property | Value |
| Chemical Formula | C₅H₁₂N₂O₂ |
| Molar Mass | 132.16 g/mol [4] |
| Appearance | Colorless crystals[5] |
| Melting Point | 140 °C[4] |
| Solubility in Water | 620 mg/mL[4] |
| pKa₁ (α-carboxyl) | 1.94 |
| pKa₂ (α-amino) | 8.65 |
| pKa₃ (δ-amino) | 10.76 |
| Optical Rotation ([α]D) | +11.5° (c = 6.5 in H₂O) |
Signaling Pathways and Metabolic Significance
The discovery of the urea cycle established L-ornithine as a central molecule in nitrogen metabolism. Its significance, however, extends beyond this single pathway.
The Urea Cycle
The urea cycle is a five-step metabolic pathway that takes place primarily in the liver. Two of these steps occur in the mitochondria, and the remaining three in the cytoplasm.[6][7] L-ornithine plays a crucial role as an intermediate in this cycle.
Caption: The Urea Cycle pathway.
L-Ornithine as a Precursor for Polyamine Biosynthesis
L-ornithine is a critical precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. These molecules are essential for cell growth, proliferation, and differentiation. The first and rate-limiting step in this pathway is the decarboxylation of L-ornithine by the enzyme ornithine decarboxylase (ODC).
Caption: L-Ornithine in polyamine biosynthesis.
Conclusion
The journey of L-ornithine from its initial isolation from avian urine to its central role in the urea cycle is a testament to the progressive nature of biochemical research. The pioneering work of Jaffé and the brilliant insights of Krebs and Henseleit not only illuminated the pathway for ammonia detoxification but also introduced the revolutionary concept of metabolic cycles. Today, our understanding of L-ornithine's importance continues to expand, with its role in polyamine synthesis and other metabolic pathways being actively investigated. For researchers and professionals in drug development, a thorough understanding of the discovery and multifaceted roles of L-ornithine provides a crucial foundation for exploring new therapeutic strategies targeting metabolic disorders and cellular growth processes.
References
- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 2. Urea cycle - Wikipedia [en.wikipedia.org]
- 3. Urea cycle and metabolism of amino groups | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Ornithine | 70-26-8 [chemicalbook.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. conursing.uobaghdad.edu.iq [conursing.uobaghdad.edu.iq]
L-Ornithine Transport Across Mitochondrial Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-ornithine, a non-proteinogenic amino acid, plays a pivotal role in the urea cycle, a critical metabolic pathway for the detoxification of ammonia. The transport of L-ornithine from the cytosol into the mitochondrial matrix is a crucial step in this cycle and is mediated by specific carrier proteins located in the inner mitochondrial membrane. This technical guide provides a comprehensive overview of the mechanisms of L-ornithine transport across mitochondrial membranes, focusing on the primary transporters, their kinetic properties, and the experimental methodologies used to study them. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic diseases, mitochondrial biology, and pharmacology.
Introduction
The inner mitochondrial membrane is a highly selective barrier that controls the passage of metabolites between the cytoplasm and the mitochondrial matrix. The transport of charged molecules like L-ornithine is facilitated by a family of proteins known as mitochondrial carriers. The primary transporter responsible for L-ornithine import into the mitochondria is the ornithine/citrulline antiporter, also known as Ornithine Carrier 1 (ORC1) or Solute Carrier Family 25 Member 15 (SLC25A15).[1][2][3] A second isoform, ORC2, with a broader substrate specificity, has also been identified.[4]
The critical role of ORC1 in the urea cycle is underscored by the severe metabolic disorder, Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, which results from mutations in the SLC25A15 gene.[2][5] This guide will delve into the molecular mechanisms of these transporters, their regulation, and the experimental approaches to characterize their function.
L-Ornithine Transporters: ORC1 and ORC2
Function and Mechanism
ORC1 mediates the electroneutral exchange of cytosolic L-ornithine for mitochondrial L-citrulline.[6][7] This antiport mechanism is essential for the continuation of the urea cycle, which spans both the mitochondrial and cytosolic compartments.[8][9] L-ornithine, produced in the cytosol from L-arginine, is transported into the mitochondrial matrix where it combines with carbamoyl phosphate to form L-citrulline, a reaction catalyzed by ornithine transcarbamoylase. The newly synthesized L-citrulline is then transported out of the mitochondria by ORC1 in exchange for another molecule of L-ornithine.
ORC2 shares a high degree of sequence identity with ORC1 (87%) but exhibits a broader substrate specificity.[10] While ORC1 is highly specific for L-isomers of ornithine, lysine, arginine, and citrulline, ORC2 can also transport D-isomers of these amino acids, as well as L-histidine and L-homoarginine.[4][11] Both isoforms are widely expressed in human tissues, with the highest levels of expression for both found in the liver.[4]
Quantitative Data: Kinetic Parameters
The kinetic properties of ORC1 and ORC2 have been characterized through transport assays using reconstituted proteoliposomes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), providing an indication of the transporter's affinity for its substrate.
| Transporter | Substrate | Km (mM) | Vmax (nmol/min x mg protein) | Reference |
| ORC1 (Human) | L-Ornithine | ~0.85 | ~23 | [12] |
| ORC2 (Human) | L-Ornithine | Not explicitly stated in the provided results | Not explicitly stated in the provided results | |
| ORC1 (Rat Liver) | L-Ornithine | Not explicitly stated in the provided results | Not explicitly stated in the provided results | |
| ORC1 Mutant (N74Y) | L-Ornithine | ~1 | Not explicitly stated in the provided results | [10] |
| ORC2 Mutant (Q179R) | L-Ornithine | ~1 | Not explicitly stated in the provided results | [10] |
Table 1: Kinetic Parameters of Mitochondrial L-Ornithine Transporters. This table summarizes the reported Km and Vmax values for ORC1 and its mutants. Data for ORC2 Vmax was not found in the provided search results.
Substrate Specificity
The substrate specificities of human ORC1 and ORC2 have been determined by measuring the uptake of radiolabeled L-ornithine in proteoliposomes containing the reconstituted transporters in the presence of various unlabeled amino acids.
| Substrate (L-isomers unless specified) | ORC1 (% of L-Ornithine transport) | ORC2 (% of L-Ornithine transport) | Reference |
| L-Ornithine | 100 | 100 | [6] |
| L-Lysine | 80 | 108 | [6] |
| L-Arginine | 70 | 89 | [6] |
| L-Citrulline | 38 | 40 | [6] |
| L-Histidine | 5 | 96 | [6] |
| L-Homoarginine | 3 | 112 | [6] |
| D-Ornithine | 13 | 85 | [6] |
| D-Lysine | 21 | 100 | [6] |
| D-Arginine | 5 | 88 | [6] |
Table 2: Substrate Specificity of Human ORC1 and ORC2. The data represents the relative transport rate of L-ornithine in the presence of other substrates.
Regulation of L-Ornithine Transport
The expression of the SLC25A15 gene, which encodes ORC1, is subject to hormonal regulation, ensuring a coordinated response to the body's metabolic state. In hepatocytes, the mRNA levels of ORNT1 are induced by cyclic AMP (cAMP) analogs and glucocorticoids, such as dexamethasone.[13] This hormonal regulation is synergistic and coordinates the expression of the ornithine transporter with that of the urea cycle enzymes.[13]
dot graph "Hormonal_Regulation_of_ORC1_Expression" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Hormone [label="Glucocorticoids / Glucagon", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Glucocorticoid Receptor / Glucagon Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#FBBC05"]; cAMP [label="cAMP", fillcolor="#FBBC05"]; PKA [label="Protein Kinase A", fillcolor="#FBBC05"]; CREB [label="CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; GR_complex [label="GR-Hormone Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRE [label="Glucocorticoid Response Element", fillcolor="#F1F3F4"]; CRE [label="cAMP Response Element", fillcolor="#F1F3F4"]; SLC25A15 [label="SLC25A15 Gene", fillcolor="#34A853", fontcolor="#FFFFFF"]; ORNT1_mRNA [label="ORNT1 mRNA", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ORC1 [label="ORC1 Protein", fillcolor="#202124", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed];
// Edges Hormone -> Receptor [label="binds"]; Receptor -> AC [label="activates", style=dashed]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PKA -> CREB [label="phosphorylates"]; Hormone -> GR_complex [label="binds & activates"]; GR_complex -> GRE [label="binds"]; CREB -> CRE [label="binds"]; GRE -> SLC25A15 [label="enhances transcription"]; CRE -> SLC25A15 [label="enhances transcription"]; SLC25A15 -> ORNT1_mRNA [label="transcription"]; ORNT1_mRNA -> ORC1 [label="translation"]; } caption: "Hormonal regulation of ORC1 expression."
Experimental Protocols
Isolation of Mitochondria
The isolation of intact and functional mitochondria is a prerequisite for studying transport processes. The following is a generalized protocol based on differential centrifugation.
Materials:
-
Isolation Buffer: 0.3 M mannitol, 0.1% BSA, 0.2 mM EDTA, 10 mM HEPES, pH 7.4 with KOH.[14] Keep on ice.
-
Homogenizer: Dounce homogenizer (glass-Teflon).
-
Centrifuge: Refrigerated centrifuge capable of reaching 14,000 x g.
Procedure:
-
Harvest cells or mince tissue in ice-cold isolation buffer.
-
Homogenize the sample on ice using a Dounce homogenizer (5-10 strokes with a loose pestle, followed by 5-10 strokes with a tight pestle).[14]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[14]
-
Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the mitochondria.[14]
-
Discard the supernatant (cytosolic fraction).
-
Wash the mitochondrial pellet by resuspending it in ice-cold isolation buffer and repeating the high-speed centrifugation step.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration.
dot graph "Mitochondria_Isolation_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Harvest Cells/Tissue", fillcolor="#4285F4"]; Homogenize [label="Homogenize in Isolation Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge1 [label="Centrifuge at 1,000 x g", fillcolor="#EA4335"]; Supernatant1 [label="Collect Supernatant", fillcolor="#34A853"]; Pellet1 [label="Discard Pellet (Nuclei, Debris)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge2 [label="Centrifuge at 14,000 x g", fillcolor="#EA4335"]; Supernatant2 [label="Discard Supernatant (Cytosol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pellet2 [label="Collect Mitochondrial Pellet", fillcolor="#34A853"]; Wash [label="Wash Pellet", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Final Mitochondrial Pellet", fillcolor="#4285F4"];
// Edges Start -> Homogenize; Homogenize -> Centrifuge1; Centrifuge1 -> Supernatant1; Centrifuge1 -> Pellet1 [style=dashed]; Supernatant1 -> Centrifuge2; Centrifuge2 -> Pellet2; Centrifuge2 -> Supernatant2 [style=dashed]; Pellet2 -> Wash; Wash -> End; } caption: "Workflow for mitochondrial isolation."
Reconstitution of Transporters into Proteoliposomes
This technique allows for the study of transporter function in a defined lipid environment, free from other cellular components.
Materials:
-
Lipids: A mixture of phospholipids (e.g., 75% POPE and 25% POPG) dissolved in chloroform.[15]
-
Detergent: e.g., Triton X-100 or octylglucoside.
-
Purified Transporter Protein: ORC1 or ORC2.
-
Dialysis Tubing: With an appropriate molecular weight cutoff.
-
Liposome Buffer: 20 mM Tris, 140 mM NaCl, pH 7.4.[16]
Procedure:
-
Prepare liposomes by drying the lipid mixture under a stream of nitrogen and resuspending the lipid film in liposome buffer.
-
Solubilize the liposomes by adding a detergent to a final concentration above its critical micelle concentration.
-
Add the purified transporter protein to the solubilized liposomes.
-
Remove the detergent by dialysis against a large volume of detergent-free buffer. As the detergent is removed, the lipids and protein self-assemble into proteoliposomes.
-
The proteoliposomes can be loaded with a specific substrate by including it in the dialysis buffer.
L-Ornithine Transport Assay
This assay measures the uptake of radiolabeled L-ornithine into isolated mitochondria or proteoliposomes.
Materials:
-
Radiolabeled Substrate: [3H]L-ornithine or [14C]L-ornithine.
-
Isolated Mitochondria or Proteoliposomes: Prepared as described above.
-
Transport Buffer: Similar to the isolation buffer but may vary depending on the specific experiment.
-
Stop Solution: A solution containing an inhibitor of the transporter (e.g., mersalyl or a high concentration of unlabeled L-ornithine).
-
Scintillation Counter.
Procedure:
-
Pre-load the isolated mitochondria or proteoliposomes with a non-radiolabeled substrate for exchange studies (e.g., L-citrulline).
-
Initiate the transport reaction by adding the radiolabeled L-ornithine to the suspension of mitochondria or proteoliposomes.
-
Incubate for a defined period at a specific temperature (e.g., 25°C or 37°C).
-
Terminate the transport by adding the cold stop solution.
-
Separate the mitochondria or proteoliposomes from the external medium, typically by rapid filtration or centrifugation through a layer of silicone oil.
-
Quantify the amount of radioactivity taken up by the mitochondria or proteoliposomes using a scintillation counter.
-
To determine kinetic parameters (Km and Vmax), perform the assay at various concentrations of the radiolabeled substrate and analyze the data using methods such as the Lineweaver-Burk plot.[17]
dot graph "Transport_Assay_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Prepare Mitochondria/Proteoliposomes", fillcolor="#4285F4"]; Preload [label="Pre-load with unlabeled substrate (optional)", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate transport with radiolabeled L-ornithine", fillcolor="#34A853"]; Incubate [label="Incubate at defined temperature and time", fillcolor="#FBBC05", fontcolor="#202124"]; Terminate [label="Terminate with Stop Solution", fillcolor="#EA4335"]; Separate [label="Separate from external medium", fillcolor="#5F6368"]; Quantify [label="Quantify radioactivity", fillcolor="#4285F4"]; Analyze [label="Analyze data (e.g., Lineweaver-Burk plot)", fillcolor="#34A853"]; End [label="Determine Km and Vmax", fillcolor="#202124"];
// Edges Start -> Preload; Preload -> Initiate; Initiate -> Incubate; Incubate -> Terminate; Terminate -> Separate; Separate -> Quantify; Quantify -> Analyze; Analyze -> End; } caption: "Workflow for an L-ornithine transport assay."
Conclusion
The transport of L-ornithine across the inner mitochondrial membrane is a fundamental process for nitrogen metabolism and is orchestrated by the ORC1 and ORC2 transporters. Understanding the mechanisms, kinetics, and regulation of these transporters is crucial for elucidating the pathophysiology of metabolic disorders like HHH syndrome and for the development of potential therapeutic interventions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the function of these and other mitochondrial carriers, paving the way for new discoveries in mitochondrial biology and medicine.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. SLC25A15 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Ornithine translocase - Wikipedia [en.wikipedia.org]
- 4. The mitochondrial ornithine transporter. Bacterial expression, reconstitution, functional characterization, and tissue distribution of two human isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial transporters for ornithine and related amino acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urea cycle - Wikipedia [en.wikipedia.org]
- 9. Urea cycle regulation: I. Coupling of ornithine metabolism to mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate Specificity of the Two Mitochondrial Ornithine Carriers Can Be Swapped by Single Mutation in Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolite transport in rat kidney mitochondria: ornithine/phosphate translocator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hormonal induction of hepatic mitochondrial ornithine/citrulline transporter mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Grossman Lab - Preparation of mitochondrial and cytosolic extracts from cell lines | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 15. Proteoliposome-based in vitro transport assays [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
The Intricate Dance of Cellular Proliferation: A Technical Guide to the Regulation of Ornithine Decarboxylase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornithine decarboxylase (ODC) stands as a cornerstone in the landscape of cellular regulation, serving as the rate-limiting enzyme in the biosynthesis of polyamines—small, ubiquitous polycations essential for cell growth, differentiation, and proliferation.[1] Given its critical role, the activity of ODC is exquisitely controlled at multiple levels, from gene transcription to protein degradation. Dysregulation of ODC activity is a hallmark of numerous pathological states, most notably cancer, making it a prime target for therapeutic intervention.[2][3] This in-depth technical guide provides a comprehensive overview of the core mechanisms governing ODC activity, detailed experimental protocols for its study, and a summary of key quantitative data for researchers in basic science and drug development.
I. Multi-Level Regulation of ODC Activity
The cellular concentration and activity of ODC are maintained through a sophisticated network of regulatory mechanisms, ensuring a rapid response to proliferative signals and metabolic feedback. This regulation occurs at the transcriptional, translational, and post-translational levels.
Transcriptional Control
The transcription of the ODC gene is a critical checkpoint and is tightly linked to mitogenic signaling pathways. A key player in this process is the c-Myc proto-oncogene .[4] c-Myc, in a complex with Max, binds to specific E-box sequences (CACGTG) within the ODC promoter and first intron, acting as a potent transactivator of ODC gene expression.[5][6] This link places ODC directly downstream of a major driver of cellular proliferation and tumorigenesis.[7] Conversely, tumor suppressor proteins, such as the Wilms' tumor suppressor (WT1), can also bind to the ODC promoter and modulate its expression, adding another layer of control.
Translational Regulation
The translation of ODC mRNA into protein is another highly regulated step, providing a mechanism for rapid control of ODC synthesis. The 5' untranslated region (5' UTR) of ODC mRNA is long and highly structured, which generally impedes efficient translation initiation. Signaling pathways that enhance the activity of the translation initiation factor eIF4E, such as the Ras/MEK/ERK and PI3K/Akt pathways, can overcome this inhibition and promote ODC synthesis.
A crucial aspect of translational control is the negative feedback by polyamines. Elevated intracellular concentrations of polyamines, the end-products of the ODC-catalyzed pathway, can repress the translation of ODC mRNA. This feedback loop is essential for maintaining polyamine homeostasis.
Post-Translational Regulation and Degradation
ODC is renowned for its exceptionally short intracellular half-life, which can be as brief as 10 to 30 minutes in mammalian cells.[8] This rapid turnover is a key feature of its regulation and is primarily controlled by a unique, ubiquitin-independent degradation pathway mediated by the 26S proteasome .[9]
The degradation of ODC is critically dependent on a regulatory protein called ornithine decarboxylase antizyme (AZ) . The synthesis of AZ is, in a remarkable feedback mechanism, induced by high levels of polyamines through a programmed +1 ribosomal frameshift event.[10]
Once synthesized, AZ binds directly to the ODC monomer, which accomplishes two things:
-
Inhibition of Activity: AZ binding prevents the formation of the active ODC homodimer.[11]
-
Targeting for Degradation: The binding of AZ induces a conformational change in ODC, exposing a C-terminal degradation signal. This AZ-ODC complex is then recognized and degraded by the 26S proteasome without the need for ubiquitination.[9]
The activity of antizyme is itself regulated by another protein known as the antizyme inhibitor (AzI) . AzI is a protein that is homologous to ODC but lacks enzymatic activity. It binds to AZ with a higher affinity than ODC does, thereby sequestering AZ and preventing it from inhibiting and degrading ODC.[11] This leads to an increase in ODC activity. Like ODC, AzI is a short-lived protein, but its degradation is ubiquitin-dependent.
-
Phosphorylation: ODC can be phosphorylated at multiple sites, including by casein kinase II. Phosphorylation has been shown to increase both the catalytic efficiency and the intracellular stability of ODC, thereby enhancing its activity.
-
Arginylation: The post-translational addition of arginine to the N-terminus of ODC has been implicated in its rapid turnover.
II. Quantitative Data on ODC Regulation
The following tables summarize key quantitative parameters related to ODC activity and regulation, providing a valuable resource for comparative analysis and experimental design.
Table 1: Half-Life of Ornithine Decarboxylase in Various Cell Lines
| Cell Line | Condition | Half-Life (minutes) | Citation |
| HeLa Cells | Uninduced | 9 - 15 | [8] |
| HeLa Cells | Peak Induction | ~ 60 | [8] |
| Intestinal Mucosa (Rat) | In vivo | ~ 22 | [8] |
| IEC-6 (Rat Intestinal Crypt Cell) | Unstimulated | 20 | [8] |
| IEC-6 (Rat Intestinal Crypt Cell) | Asparagine-stimulated | 35 | [8] |
| Pancreatic Cancer (PDPaCa) | - | 3-fold increase vs. normal | [2] |
| Chinese Hamster Ovary (CHO) | Mid G1 Phase | Variable | [12] |
| Chinese Hamster Ovary (CHO) | G1/S Transition | Increased | [12] |
Table 2: Enzyme Kinetic Parameters for Human Ornithine Decarboxylase
| Parameter | Value | Conditions | Citation |
| kcat | ~ 225 min⁻¹ | Wild-Type Human ODC | [13] |
| Km (L-Ornithine) | 100 µM | In vitro assay | [14] |
| Km (Pyridoxal-5-phosphate) | 50 µM | In vitro assay | [14] |
Table 3: Inhibition Constants (Ki) and IC50 Values for ODC Inhibitors
| Inhibitor | Type | Ki / IC50 | Target Enzyme | Citation |
| α-Difluoromethylornithine (DFMO) | Irreversible | K(D) (L-DFMO): 1.3 ± 0.3 µM | Human ODC | [15] |
| K(D) (D-DFMO): 28.3 ± 3.4 µM | Human ODC | [15] | ||
| IC50 (D-DFMO): ~ 7.5 µM | Human ODC | [15] | ||
| 1-Amino-oxy-3-aminopropane (APA) | Competitive | Ki: 3.2 nM | Mouse Kidney ODC | [16] |
| Baicalein | Non-competitive | IC50: 0.88 µM | Human ODC | [13] |
| 7,8-dihydroxyflavone | Non-competitive | IC50: 2.54 µM | Human ODC | [13] |
| Myricetin | - | IC50: 7.3 µM | Human ODC | [13] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of ODC activity.
Measurement of ODC Activity
This is the most common and sensitive method for determining ODC activity, based on the measurement of ¹⁴CO₂ released from L-[1-¹⁴C]-ornithine.
Principle: ODC catalyzes the decarboxylation of L-[1-¹⁴C]-ornithine, releasing radiolabeled ¹⁴CO₂. The released gas is trapped by a base and quantified by liquid scintillation counting.
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT
-
Reaction Mix: 6.25 mM Tris-HCl (pH 7.5), 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, 1.56 mM DTT
-
L-[1-¹⁴C]-ornithine (specific activity ~55 mCi/mmol)
-
0.1 M NaOH
-
Scintillation vials and fluid
-
Filter paper discs
-
Microcentrifuge tubes
Procedure:
-
Prepare cell or tissue homogenates in ice-cold Assay Buffer. Centrifuge to clarify and determine the protein concentration of the supernatant.
-
In a scintillation vial, place a piece of filter paper saturated with 200 µL of 0.1 M NaOH to trap the ¹⁴CO₂.
-
In a microcentrifuge tube, add 50 µL of lysate (containing a known amount of protein, e.g., 100 ng) to 200 µL of Reaction Mix.
-
Add 0.1 µCi of L-[1-¹⁴C]-ornithine to the reaction tube.
-
Place the open microcentrifuge tube inside the scintillation vial, ensuring the tube does not touch the NaOH-soaked paper. Seal the scintillation vial tightly.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting a strong acid (e.g., 1 M citric acid or 2 M H₂SO₄) into the microcentrifuge tube, without opening the vial.
-
Incubate for an additional hour at 37°C to ensure complete trapping of the released ¹⁴CO₂ by the NaOH.
-
Remove the microcentrifuge tube from the vial. Add scintillation fluid to the vial containing the filter paper.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate ODC activity as nmol of CO₂ released per minute per mg of protein.
This method provides a non-radioactive alternative for measuring ODC activity.
Principle: The product of the ODC reaction, putrescine, reacts with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored product that is soluble in 1-pentanol. The absorbance of this product is measured spectrophotometrically.[17]
Materials:
-
Cell or tissue lysate
-
Reaction Buffer: 150 mM Phosphate buffer (pH 7.1) containing 2.5 mM β-mercaptoethanol, 1.5 mM EDTA, 75 nM Pyridoxal phosphate, and 3 mM L-Ornithine HCl.[18]
-
TNBS solution: 25.7 µL of TNBS dissolved in 10 mL of 1-Pentanol (prepare fresh).[18]
-
1-Pentanol
Procedure:
-
Prepare cell or tissue lysates and determine protein concentration.
-
Incubate a known amount of lysate with the Reaction Buffer at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a strong acid.
-
Add the TNBS solution and vortex to mix.
-
Centrifuge to separate the aqueous and organic (1-pentanol) phases.
-
Carefully collect the upper 1-pentanol layer.
-
Measure the absorbance of the pentanol extract at 420-426 nm.[17][18]
-
Quantify the amount of putrescine produced by comparing the absorbance to a standard curve generated with known concentrations of putrescine.
-
Calculate ODC activity and express as nmol of putrescine formed per minute per mg of protein.
Analysis of ODC Protein and mRNA Levels
Principle: Standard Western blotting technique to detect and quantify ODC protein levels in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody specific for ODC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or tissues in ice-cold Lysis Buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 10-35 µg of protein lysate per lane by boiling in SDS sample buffer for 5-10 minutes.[19]
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary anti-ODC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Principle: Reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative or absolute abundance of ODC mRNA transcripts.
Materials:
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
RNase-free water, tubes, and tips
-
Reverse transcription kit (with reverse transcriptase, dNTPs, random primers or oligo(dT))
-
qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or probe)
-
Forward and reverse primers specific for ODC mRNA
-
Primers for a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from cells or tissues using a standard protocol. Ensure RNA quality and integrity.
-
Synthesize cDNA from a known amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for ODC (or the reference gene), and diluted cDNA.
-
Perform qPCR using a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]
-
Generate a melt curve at the end of the run to verify the specificity of the amplified product.
-
Determine the quantification cycle (Cq) values for both ODC and the reference gene.
-
Calculate the relative expression of ODC mRNA using the ΔΔCq method, normalizing the ODC Cq value to the reference gene Cq value.
ODC-Antizyme Interaction Assay
Principle: To determine if ODC and antizyme physically interact in vivo. An antibody against one protein is used to pull down its binding partners from a cell lysate.
Materials:
-
Cell lysate prepared in a non-denaturing lysis buffer (e.g., buffer with 1% NP-40)
-
Antibody against ODC or Antizyme
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS sample buffer)
-
Western blot reagents
Procedure:
-
Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-ODC) or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-antizyme). The presence of a band for antizyme in the ODC immunoprecipitate (and not in the IgG control) indicates an interaction.
IV. Signaling Pathways and Logical Relationships
The regulation of ODC is integrated with major cellular signaling networks. The following diagrams, rendered in DOT language, illustrate these complex relationships.
Diagram 1: Core Regulatory Loop of ODC Activity
References
- 1. Quantitative Measurement of mRNA Levels by RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 2. Ornithine decarboxylase enzyme activity in human and hamster pancreatic tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. c-Myc induces the expression and activity of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ornithine decarboxylase gene is a transcriptional target of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of human ornithine decarboxylase expression by the c-Myc.Max protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ornithine decarboxylase inactivation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitin-Independent Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols for studying antizyme expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Critical Factors Governing the Difference in Antizyme-Binding Affinities between Human Ornithine Decarboxylase and Antizyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Half-lives of ornithine decarboxylase and S-adenosylmethionine decarboxylase activities during the cell cycle of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Spectrophotometric assay for ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase E... [protocols.io]
- 19. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 20. origene.com [origene.com]
- 21. mcgill.ca [mcgill.ca]
L-Ornithine: A Pivotal Non-Proteinogenic Amino Acid in Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-ornithine, a non-proteinogenic α-amino acid, holds a critical position at the crossroads of multiple metabolic pathways, extending far beyond its well-established role in the urea cycle. While not incorporated into proteins during translation, L-ornithine serves as a crucial intermediate in the biosynthesis of polyamines, proline, and glutamate, and influences nitric oxide production and cellular signaling.[1][2][3] Its metabolism is intricately linked to nitrogen homeostasis, cell proliferation, differentiation, and tissue repair.[4] Dysregulation of L-ornithine metabolism is implicated in various pathological conditions, highlighting its potential as a therapeutic target. This guide provides a comprehensive overview of the non-proteinogenic functions of L-ornithine, detailed experimental protocols to study its metabolic roles, and a summary of key quantitative data.
Introduction to L-Ornithine
L-ornithine is a basic amino acid with the chemical formula C5H12N2O2.[] It is classified as a non-proteinogenic amino acid because it is not encoded by the genetic code for protein synthesis.[1] Structurally, it resembles lysine but with a shorter side chain.[1] In mammals, L-ornithine is primarily synthesized from L-arginine in the urea cycle, a pathway crucial for the detoxification of ammonia.[4][6][7] It can also be generated from L-glutamate.[8] L-ornithine's central role in metabolism stems from its position as a precursor for a variety of essential biomolecules.[]
Core Metabolic Functions of L-Ornithine
Beyond its canonical role in ureagenesis, L-ornithine is a key substrate in several indispensable metabolic pathways.
The Urea Cycle: Ammonia Detoxification
L-ornithine is a central component of the urea cycle, which primarily occurs in the liver and is responsible for converting toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[6][9][10] Within the mitochondrial matrix, L-ornithine combines with carbamoyl phosphate to form L-citrulline in a reaction catalyzed by ornithine transcarbamylase (OTC).[1][9] This reaction is a critical step for incorporating nitrogen into the cycle.[4] L-ornithine is regenerated in the cytosol from L-arginine by the enzyme arginase, thus completing the cycle.[6][7] The efficiency of the urea cycle is vital for preventing hyperammonemia, a condition with severe neurological consequences.[9]
Polyamine Biosynthesis: Regulators of Cell Growth and Proliferation
L-ornithine is the obligate precursor for the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[4][6] These small, positively charged molecules are essential for a multitude of cellular processes, including cell division, DNA stabilization, gene expression, and protein synthesis.[4][6] The first and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to putrescine, catalyzed by the enzyme ornithine decarboxylase (ODC).[4][11] Putrescine is subsequently converted to spermidine and spermine.[11] The high demand for polyamines in rapidly proliferating tissues, such as in cancer, makes the polyamine biosynthesis pathway a significant target for drug development.[12]
Proline and Glutamate Synthesis: Intermediary Metabolism
L-ornithine can be converted to proline and glutamate, linking nitrogen and carbon metabolism.[][11] The enzyme ornithine aminotransferase (OAT), a pyridoxal-5'-phosphate (PLP)-dependent mitochondrial enzyme, catalyzes the transfer of the δ-amino group of L-ornithine to α-ketoglutarate, producing L-glutamate-γ-semialdehyde and L-glutamate.[13] L-glutamate-γ-semialdehyde can then spontaneously cyclize to Δ1-pyrroline-5-carboxylate (P5C), which is subsequently reduced to proline.[14] This pathway is crucial for collagen synthesis and cellular responses to stress.[11]
Influence on Nitric Oxide (NO) Synthesis
L-ornithine indirectly influences the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[6] L-arginine is the direct substrate for nitric oxide synthase (NOS) to produce NO and L-citrulline.[15] Arginase competes with NOS for their common substrate, L-arginine. By being a product of the arginase reaction, L-ornithine levels can reflect arginase activity and thus, the availability of L-arginine for NO synthesis.[16] Furthermore, high doses of L-ornithine have been shown to lower increased levels of nitrite/nitrate in endotoxemia models, suggesting a complex interplay.[17]
L-Ornithine as a Signaling Molecule
Emerging evidence suggests that L-ornithine is not just a passive metabolic intermediate but also functions as a signaling molecule.[9] In human proximal tubular cells, L-ornithine activates the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR), leading to an increase in intracellular calcium concentration ([Ca2+]i).[18][19] This signaling cascade, mediated by transient receptor potential canonical (TRPC) channels, has a protective effect against oxidative stress and cell death.[18] The activation of the p38 mitogen-activated protein kinase (MAPK) pathway appears to be involved in this nephroprotective role of L-ornithine.[18][19]
Quantitative Data Summary
The following tables summarize key quantitative data related to L-ornithine metabolism and its effects.
Table 1: Michaelis-Menten Constants (Km) of Key Enzymes in L-Ornithine Metabolism
| Enzyme | Substrate | Km Value | Organism/Tissue | Reference |
|---|---|---|---|---|
| Ornithine Transcarbamylase (OTC) | L-Ornithine | ~0.1-0.7 mM | Mammalian Liver | [9] |
| Ornithine Decarboxylase (ODC) | L-Ornithine | ~0.1-0.4 mM | Mammalian Cells |
| Ornithine Aminotransferase (OAT) | L-Ornithine | ~1-5 mM | Rat Liver | |
Table 2: Cellular and Plasma Concentrations of L-Ornithine
| Condition | Tissue/Fluid | Concentration Range | Species | Reference |
|---|---|---|---|---|
| Normal Physiological | Human Plasma | 50-150 µM | Human | |
| Normal Physiological | Rat Liver | 0.2-0.5 µmol/g | Rat |
| Hyperornithinemia | Human Plasma | >400 µM | Human |[9] |
Table 3: Effects of L-Ornithine Supplementation on Cellular Processes
| Process | Cell Type/Model | L-Ornithine Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Ca2+ Signaling | Human Kidney 2 (HK-2) cells | 100 µM - 1 mM | Concentration-dependent increase in [Ca2+]i | [18] |
| Urea Synthesis | Primary Human Keratinocytes | ≥1 mM | Decrease in de novo urea synthesis | [20] |
| Arginase Expression | Primary Human Keratinocytes | ≥10 mM | Increase in arginase expression | [20] |
| Cell Viability | Human Retinal Pigment Epithelial (RPE) cells | Not specified | Cytotoxicity | |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the non-proteinogenic functions of L-ornithine.
Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)
This assay measures the activity of ODC by quantifying the release of 14CO2 from L-[1-14C]ornithine.[21]
-
Principle: ODC catalyzes the decarboxylation of L-ornithine to putrescine and CO2. By using carboxyl-labeled L-[1-14C]ornithine as a substrate, the enzymatic activity can be determined by measuring the amount of radiolabeled 14CO2 produced.[22]
-
Materials:
-
L-[1-14C]ornithine
-
Cell or tissue extract
-
Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT, 0.1 mM EDTA, and 50 µM pyridoxal-5'-phosphate (PLP)
-
2 M H2SO4 or another acid to stop the reaction
-
Scintillation vials containing a CO2-trapping agent (e.g., a filter paper soaked in hyamine hydroxide or NaOH)
-
Scintillation counter
-
-
Procedure:
-
Prepare cell or tissue lysates by homogenization in a suitable lysis buffer and subsequent centrifugation to obtain the cytosolic fraction.
-
In a sealed reaction vessel (e.g., a test tube with a rubber stopper holding a center well), add the cell/tissue extract to the assay buffer.
-
Initiate the reaction by adding L-[1-14C]ornithine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting 2 M H2SO4 into the reaction mixture, taking care not to contaminate the trapping agent.
-
Allow the released 14CO2 to be trapped by the agent in the center well for an additional 60 minutes at room temperature.
-
Remove the center well and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate ODC activity as pmol of 14CO2 released per minute per mg of protein.
-
Ornithine Aminotransferase (OAT) Activity Assay (Spectrophotometric Method)
This continuous coupled assay measures OAT activity by monitoring the oxidation of NADH.[14][23]
-
Principle: OAT converts L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde (which cyclizes to P5C) and L-glutamate. The P5C produced is then reduced to proline by pyrroline-5-carboxylate reductase (PYCR), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the OAT activity.[14][23]
-
Materials:
-
Mitochondrial extract or purified OAT
-
Assay buffer: e.g., 100 mM potassium pyrophosphate (pH 8.0)
-
L-ornithine
-
α-ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
NADH
-
Pyrroline-5-carboxylate reductase 1 (PYCR1)
-
Microplate reader or spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture in a microplate well containing the assay buffer, L-ornithine, α-ketoglutarate, PLP, and NADH.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding PYCR1 and the enzyme source (mitochondrial extract or purified OAT).
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 37°C.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Express OAT activity as nmol of NADH oxidized per minute per mg of protein.
-
Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of putrescine, spermidine, and spermine in biological samples.[12][24]
-
Principle: Polyamines are extracted from cells or tissues, derivatized with a fluorescent agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride) to enhance detection, and then separated by reverse-phase HPLC with fluorescence detection.[25]
-
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA) or other protein precipitating agent
-
Derivatizing agent (e.g., OPA reagent, dansyl chloride)
-
HPLC system with a reverse-phase column (e.g., C18) and a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
-
-
Procedure:
-
Extraction: Homogenize cell or tissue samples in cold PCA (e.g., 0.2 M). Centrifuge to pellet the precipitated proteins. The supernatant contains the polyamines.
-
Derivatization: Mix an aliquot of the supernatant with the derivatizing agent (e.g., OPA reagent) and allow the reaction to proceed for a short time in the dark. The reaction conditions (pH, time) will depend on the specific derivatizing agent used.
-
HPLC Analysis: Inject the derivatized sample onto the HPLC column. Separate the polyamines using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a buffer).
-
Detection: Detect the fluorescently labeled polyamines using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Create a standard curve using known concentrations of derivatized polyamine standards. Quantify the polyamines in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the amount of protein or the number of cells in the original sample.
-
Visualization of Pathways and Workflows
The following diagrams illustrate the key metabolic pathways involving L-ornithine and a general experimental workflow for studying its functions.
Caption: The Urea Cycle Pathway.
Caption: Polyamine Biosynthesis Pathway.
Caption: L-Ornithine to Proline/Glutamate.
Caption: Experimental Workflow.
Conclusion and Future Directions
L-ornithine is a multifaceted non-proteinogenic amino acid with indispensable roles in cellular metabolism that extend well beyond ammonia detoxification. Its position as a central precursor for polyamines and other amino acids underscores its importance in cell growth, proliferation, and tissue homeostasis. The emerging role of L-ornithine as a signaling molecule opens new avenues for research into its regulatory functions in health and disease. A deeper understanding of the intricate regulation of L-ornithine metabolism will be crucial for the development of novel therapeutic strategies targeting a range of conditions, from metabolic disorders and cancer to kidney diseases. Future research should focus on elucidating the tissue-specific regulation of L-ornithine pathways and its crosstalk with other metabolic and signaling networks.
References
- 1. lifetein.com [lifetein.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. fs.usda.gov [fs.usda.gov]
- 4. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 6. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]
- 7. Ornithine - Wikipedia [en.wikipedia.org]
- 8. xtendlife.com [xtendlife.com]
- 9. aminoallyl-utp-x-cy5.com [aminoallyl-utp-x-cy5.com]
- 10. myprotein.com [myprotein.com]
- 11. L-Ornithine Derived Polyamines in Cystic Fibrosis Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ornithine aminotransferase, a potential target for the treatment of hyperammonemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of ornithine on the ileal histology, nitric oxide production and lipid peroxidation in LPS-induced endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. l-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 23. Two continuous coupled assays for ornithine-δ-aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. atbutterflies.com [atbutterflies.com]
Methodological & Application
Application Note: Quantification of L-ornithine in Plasma using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, a metabolic pathway responsible for the detoxification of ammonia in the liver. The quantification of L-ornithine in plasma is of significant interest in various fields of research, including the study of metabolic disorders, liver function, and the pharmacokinetics of drugs that influence amino acid metabolism. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization and fluorescence or UV detection is a widely adopted, sensitive, and reliable method for the determination of amino acids in biological matrices.[1][2][3][4] This application note provides a detailed protocol for the quantification of L-ornithine in plasma using a reversed-phase HPLC (RP-HPLC) method with o-phthalaldehyde (OPA) pre-column derivatization and fluorescence detection.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the determination of L-ornithine in plasma using HPLC with pre-column derivatization. The values are compiled from various studies to provide a representative overview of the method's capabilities.
| Parameter | Reported Value | Method Details |
| Linearity Range | 12.34 - 394.78 µM | Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), fluorescence detection.[5] |
| 5 - 1000 µmol/L | Automated online pre-column derivatization with OPA, fluorescence detection.[1] | |
| 20 - 280 µg/mL | Capillary electrophoresis with UV detection (200 nm).[6] | |
| Limit of Detection (LOD) | 3.09 µM | Pre-column derivatization with AQC, fluorescence detection.[5] |
| 70 pmol/mL | Pre-column derivatization with OPA, fluorescence detection.[7] | |
| Limit of Quantification (LOQ) | 9.37 µM | Pre-column derivatization with AQC, fluorescence detection.[5] |
| Recovery | 98% | Pre-column derivatization with OPA, fluorescence detection.[7] |
| 91 - 108% | Automated online pre-column derivatization with OPA, fluorescence detection.[1] | |
| Intra-assay CV (%) | 1 - 7% | Automated online pre-column derivatization with OPA, fluorescence detection.[1] |
| Inter-assay CV (%) | 2 - 12% | Automated online pre-column derivatization with OPA, fluorescence detection.[1] |
Experimental Protocol
This protocol details the steps for the quantification of L-ornithine in plasma samples using RP-HPLC with pre-column OPA derivatization and fluorescence detection.
1. Materials and Reagents
-
L-ornithine standard (analytical grade)
-
o-phthalaldehyde (OPA)
-
3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol (2-ME)[1][2]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium acetate or Potassium tetraborate buffer[1]
-
Trichloroacetic acid (TCA) or Methanol for protein precipitation[3]
-
Ultrapure water
-
Internal Standard (e.g., L-norvaline or homoserine)[3]
2. Equipment
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Syringe filters (0.45 µm)
3. Solutions Preparation
-
Mobile Phase A: Prepare an aqueous buffer (e.g., sodium acetate buffer, pH adjusted). Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Methanol or Acetonitrile (HPLC grade). Degas before use.
-
OPA Derivatization Reagent: Dissolve 10 mg of OPA in 0.2 mL of methanol. Add 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5) and 10 µL of 3-MPA. This solution should be prepared fresh daily.[1]
-
Protein Precipitation Reagent: 10% Trichloroacetic acid (TCA) in water or ice-cold methanol.[3]
4. Sample Preparation
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample at 1000 x g for 20 minutes at 4°C to separate the plasma.[3]
-
To 100 µL of plasma, add 5 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate the proteins.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the derivatization step.
5. Pre-column Derivatization
-
In a clean vial, mix a portion of the supernatant from the sample preparation step with the OPA derivatization reagent. An automated autosampler can be programmed for this step to ensure reproducibility.[1][8][9]
-
Allow the reaction to proceed for a defined time (e.g., 2-3 minutes) at room temperature before injection.[3]
6. HPLC Conditions
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Column Temperature: 40°C[3]
-
Mobile Phase: A gradient elution is typically used. An example gradient is as follows:
-
0-5 min: 10% B
-
5-20 min: Gradient to 60% B
-
20-25 min: Gradient to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B
-
35-45 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation at 350 nm and Emission at 450 nm.[3]
7. Calibration and Quantification
-
Prepare a series of L-ornithine standard solutions of known concentrations in a surrogate matrix.
-
Process these standards through the same sample preparation and derivatization procedure as the plasma samples.
-
Inject the derivatized standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area ratio of L-ornithine to the internal standard against the concentration of L-ornithine.
-
Quantify the L-ornithine concentration in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for L-ornithine quantification in plasma.
Caption: Pre-column derivatization reaction of L-ornithine with OPA.
References
- 1. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. scispace.com [scispace.com]
- 5. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated method for L-ornithine-L-aspartate analysis in human plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. axionlabs.com [axionlabs.com]
L-Ornithine Assay for Tissue Homogenates: Application Notes and Detailed Protocols
Application Notes
L-ornithine is a non-proteinogenic amino acid that plays a crucial role as an intermediate in the urea cycle, where it facilitates the detoxification of ammonia. It also serves as a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. Accurate measurement of L-ornithine levels in tissues is vital for research in various fields, including metabolic disorders, oncology, and neuroscience. This document provides detailed protocols for the quantification of L-ornithine in tissue homogenates using a sensitive fluorometric assay. An alternative colorimetric method is also briefly described.
Assay Principles
Several methods are available for the determination of L-ornithine concentrations, each with its own advantages and limitations.
-
Fluorometric Assay (Enzymatic): This is a highly sensitive and specific method suitable for detecting low levels of L-ornithine in biological samples. The assay is based on an enzymatic cascade. L-ornithine is converted through a series of enzymatic reactions into an intermediate product. This intermediate then reacts with a specific probe to generate a stable fluorescent signal. The fluorescence intensity is directly proportional to the amount of L-ornithine in the sample. The signal can be measured using a microplate reader at an excitation/emission wavelength of 535/587 nm.
-
Colorimetric Assay (Ninhydrin-based): This method relies on the reaction of L-ornithine with an acidic ninhydrin reagent at a high temperature (e.g., 100°C) to produce a colored product.[1] The absorbance of the resulting solution is then measured spectrophotometrically at a specific wavelength (e.g., 510 nm) to quantify the L-ornithine concentration.[1] While simpler and more cost-effective than enzymatic assays, the ninhydrin method can be less specific, with potential interference from other amino acids like proline and lysine.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods offer high specificity and the ability to simultaneously measure multiple amino acids. These methods typically involve pre-column derivatization of the amino acids to make them detectable by UV or fluorescence detectors.[2][3] While providing accurate and comprehensive results, HPLC requires specialized equipment and expertise.
This document will focus on a detailed protocol for the fluorometric enzymatic assay due to its high sensitivity and specificity, making it well-suited for research applications involving tissue homogenates.
Experimental Protocols
Fluorometric L-Ornithine Assay Protocol
This protocol is adapted from a commercially available fluorometric assay kit and provides a robust method for L-ornithine quantification in tissue homogenates.
1. Materials and Reagents
-
L-Ornithine Assay Buffer
-
L-Ornithine Standard (100 mM)
-
Ornithine Converter Mix
-
Ornithine Developer Mix
-
Ornithine Enzyme Mix
-
Sample CleanUp Mix
-
10kDa MWCO Spin Columns
-
Dounce Tissue Homogenizer
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
-
96-well black microplate with a clear bottom
-
Ice bucket
-
Microcentrifuge
2. Sample Preparation (Tissue Homogenates)
Proper sample preparation is critical for accurate results. All steps should be performed on ice to prevent degradation of L-ornithine.
-
Weigh approximately 10 mg of tissue.
-
Add 100 µL of ice-cold L-Ornithine Assay Buffer to the tissue.
-
Homogenize the tissue using a Dounce tissue homogenizer.
-
Keep the homogenate on ice for 10 minutes.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant into a new microcentrifuge tube. This is the tissue lysate.
-
For deproteinization, add 2 µL of the Sample CleanUp Mix to 100 µL of the tissue lysate.
-
Incubate at 37°C for 30 minutes.
-
Transfer the treated sample to a 10kDa MWCO Spin Column.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Collect the filtrate. This deproteinized sample is now ready for the assay.
3. L-Ornithine Standard Curve Preparation
-
Prepare a 1 mM L-Ornithine standard solution by adding 10 µL of the 100 mM L-Ornithine standard stock to 990 µL of deionized water.
-
Prepare a 0.1 mM working standard solution by adding 10 µL of the 1 mM L-Ornithine standard to 90 µL of deionized water.
-
In a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 0.1 mM working standard to create standards of 0, 200, 400, 600, 800, and 1000 pmol/well.
-
Adjust the volume of each well to 50 µL with L-Ornithine Assay Buffer.
4. Reaction Mix Preparation and Assay Procedure
-
Prepare the Reaction Mix according to the number of samples and standards to be tested. For each well, prepare the following mix:
-
46 µL L-Ornithine Assay Buffer
-
2 µL Ornithine Converter Mix
-
2 µL Ornithine Developer Mix
-
2 µL Ornithine Enzyme Mix
-
-
Add 50 µL of the Reaction Mix to each well containing the standards and prepared tissue samples.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm in a microplate reader.
5. Data Analysis
-
Subtract the 0 pmol standard reading from all other standard readings to obtain the corrected fluorescence values.
-
Plot the corrected fluorescence values for the L-ornithine standards against the concentration (pmol/well) to generate a standard curve.
-
Subtract the sample blank reading (if any) from your sample readings.
-
Determine the amount of L-ornithine in the sample wells (B) from the standard curve.
-
Calculate the L-ornithine concentration in the tissue sample using the following formula:
Sample L-Ornithine Concentration (pmol/µg) = (B / V) x D / P
Where:
-
B is the amount of L-ornithine in the sample well from the standard curve (pmol).
-
V is the sample volume added to the reaction well (µL).
-
D is the sample dilution factor (if applicable).
-
P is the protein concentration of the initial tissue lysate (µg/µL).
-
Data Presentation
| Parameter | Value |
| Excitation Wavelength | 535 nm |
| Emission Wavelength | 587 nm |
| Incubation Temperature | 37°C |
| Incubation Time | 60 minutes |
| Standard Curve Range | 0 - 1000 pmol/well |
| Sample Volume | 1 - 50 µL |
| Lower Detection Limit | ~50 pmol/well |
Visualizations
Caption: Workflow for L-ornithine quantification in tissue homogenates.
Caption: Principle of the enzymatic fluorometric L-ornithine assay.
References
Application Notes and Protocols for L-ornithine Supplementation in CHO Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. Optimizing cell culture media is critical to enhance cell growth, viability, and protein yield. L-ornithine, a non-proteinogenic amino acid, has emerged as a beneficial supplement in CHO cell culture. It serves as a key precursor for the synthesis of polyamines, such as putrescine, which are essential for cell proliferation.[1][2] Notably, CHO-K1 cells often lack arginase, the enzyme that converts L-arginine to L-ornithine, making them dependent on an external supply of L-ornithine or putrescine for healthy growth.[1][3] This document provides detailed application notes and protocols for the use of L-ornithine as a supplement in CHO cell culture media to improve cell growth and recombinant protein production.
Data Summary
The supplementation of CHO cell culture media with L-ornithine has been shown to positively impact cell growth and viability. The following tables summarize the quantitative effects observed in studies.
| Parameter | Control (Without L-ornithine) | 100µM L-ornithine Supplementation | Reference |
| CHO-K1 Viable Cell Density (VCD) | Growth arrest observed | Healthy growth maintained | [4] |
| CHO-K1 Viability | Significant drop in viability | Viability maintained at high levels | [4] |
| Parameter | Condition | Observation | Reference |
| Recombinant Protein Yield | L-ornithine supplemented media | Can enhance recombinant protein yield in CHO cell lines. | |
| Metabolic Byproducts | Not specified in ornithine studies | High lactate and ammonia levels are generally inhibitory to cell growth.[5][6] | [5][6] |
Note: The provided data is based on a specific study with CHO-K1 cells in a particular serum-free medium.[4] Further optimization of L-ornithine concentration is recommended for different CHO cell lines and media formulations to determine the optimal conditions for specific applications.
Signaling Pathways and Metabolic Workflows
The metabolic fate of L-ornithine in CHO cells is primarily linked to the synthesis of polyamines and proline. The following diagrams illustrate these key pathways and a general experimental workflow for evaluating the effects of L-ornithine supplementation.
References
- 1. An arginase-based system for selection of transfected CHO cells without the use of toxic chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method to Reduce both Lactic Acid and Ammonium Production in Industrial Animal Cell Culture [mdpi.com]
Application Notes and Protocols for Poly-L-ornithine Coating in Neuronal Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly-L-ornithine (PLO) is a synthetic, positively charged amino acid polymer widely utilized as a coating substrate in cell culture to promote the adhesion of various cell types, particularly neurons, to plastic and glass surfaces.[1][2][3] The polycationic nature of PLO facilitates electrostatic interactions with the negatively charged cell membrane, thereby enhancing cell attachment, spreading, and proliferation.[3][4] For neuronal cultures, PLO is frequently used as a pre-coating agent followed by a layer of extracellular matrix (ECM) proteins such as laminin or fibronectin to create a more physiologically relevant microenvironment that supports neuronal differentiation and neurite outgrowth.[1][5][6] The molecular weight of PLO can influence its viscosity and the number of available binding sites, with a range of 70,000 to 150,000 Da being effective for cell culture applications.[7]
Mechanism of Action
The primary mechanism by which Poly-L-ornithine enhances cell adhesion is through electrostatic interaction. The workflow can be visualized as a two-step process, often followed by the addition of extracellular matrix proteins.
Caption: Mechanism of Poly-L-ornithine mediated cell adhesion.
Quantitative Data Summary
The optimal conditions for PLO coating can vary depending on the specific neuronal cell type and the subsequent experimental application. The following table summarizes common parameters from various protocols.
| Parameter | Concentration Range | Incubation Time | Incubation Temperature | Subsequent Steps | Reference |
| Working Concentration | 10 - 100 µg/mL | 1 - 2 hours | 37°C | 2-3 washes with sterile water or PBS.[8] Can be followed by ECM protein coating (e.g., Laminin). | [1][2] |
| 15 µg/mL | 2 hours to overnight | 37°C or 2-8°C | Rinse twice with PBS, followed by Laminin coating.[9] | [9] | |
| 20 µg/mL | 2 hours | 37°C | Rinse twice with sterile water, followed by Laminin coating.[8] | [8] | |
| 100 µg/mL | At least 2 hours | 37°C | Wash three times with PBS before adding Laminin.[10] | [10] | |
| 0.1 mg/mL (100 µg/mL) | 5 minutes | Room Temperature | Aspirate and allow to dry for 2-3 hours at RT or 37°C. | [3] | |
| 0.1 mg/mL (100 µg/mL) | 1 - 2 hours | 37°C | Remove excess reagent and rinse three times with cell culture medium. | [6] | |
| Stock Solution | 1.5 mg/mL (100x) | N/A | N/A | Store at -20°C. Dilute to 1x in PBS for use. | [1] |
| 10 mg/mL | N/A | N/A | Store at -20°C. Dilute to 20 µg/mL in sterile water for use. | [8] |
Experimental Protocols
This section provides a detailed methodology for coating cultureware with Poly-L-ornithine, including an optional subsequent coating with Laminin, which is highly recommended for most neuronal cultures.
Materials
-
Poly-L-ornithine hydrobromide (MW 70,000-150,000)
-
Sterile tissue culture-grade water or Phosphate-Buffered Saline (PBS)
-
Laminin (optional)
-
Sterile cell culture plates, flasks, or coverslips
-
Sterile serological pipettes and pipette tips
-
Biological safety cabinet
Protocol 1: Standard Poly-L-ornithine Coating
This protocol is a general-purpose method suitable for many neuronal cell lines.
Workflow Diagram
Caption: Experimental workflow for Poly-L-ornithine coating.
Step-by-Step Procedure
-
Preparation of PLO Solution:
-
Coating the Culture Surface:
-
Add the diluted PLO solution to the culture vessels, ensuring the entire surface is covered. Refer to the table below for recommended volumes.
-
Gently rock the vessel to ensure even distribution.
-
| Culture Vessel | Recommended Volume |
| 96-well plate | 50 - 100 µL/well |
| 24-well plate | 250 - 500 µL/well |
| 6-well plate / 35 mm dish | 1 mL/well |
| 60 mm dish | 3 - 5 mL |
| 100 mm dish / T75 flask | 10 mL |
-
Incubation:
-
Washing:
-
Aspirate the PLO solution completely.
-
Wash the surface 2-3 times with a generous volume of sterile tissue culture-grade water or PBS to remove any residual PLO, which can be toxic to cells.[10] Aspirate thoroughly after each wash.
-
-
Drying and Storage:
Protocol 2: Poly-L-ornithine and Laminin Double Coating
This is the preferred method for primary neurons and many neuronal stem cell lines, as laminin provides specific binding sites for cell surface receptors, promoting neuronal differentiation and neurite outgrowth.[5]
Step-by-Step Procedure
-
PLO Coating:
-
Follow steps 1-4 of the Standard Poly-L-ornithine Coating protocol. Do not dry the plates after the final wash.
-
-
Preparation of Laminin Solution:
-
Laminin Coating:
-
Aspirate the final PBS wash from the PLO-coated vessel.
-
Immediately add the laminin solution to the culture surface, ensuring complete coverage.
-
-
Incubation:
-
Final Step:
-
Aspirate the laminin solution immediately before seeding the cells. It is not necessary to wash the vessel after removing the laminin solution.[9] Do not let the surface dry out.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Cells are not attaching or are detaching. | Insufficient washing of PLO. | Residual PLO can be cytotoxic. Ensure thorough washing (at least 3 times) with a generous volume of sterile water or PBS.[10] |
| Culture surface dried out. | Never let the surface dry out after the final wash, especially when performing a double coating with laminin.[10] | |
| Inappropriate coating for cell type. | Some primary or stem cell-derived neurons require a secondary coating of an ECM protein like laminin for robust attachment and differentiation.[12][13] | |
| Uneven cell distribution or clumping. | Uneven coating. | Ensure the PLO and/or laminin solution completely and evenly covers the entire culture surface. Gently rock the plate to distribute the solution. |
| Cell clumping before plating. | Ensure a single-cell suspension before seeding onto the coated surface. | |
| Poor neurite outgrowth. | Suboptimal coating. | A single PLO layer may not be sufficient. A double coating with laminin or fibronectin is often required to promote neurite extension.[14] |
| Cell density is too low. | Neurons often require a certain density to establish connections and survive. Optimize seeding density for your specific cell type. |
This document provides a comprehensive guide to using Poly-L-ornithine for coating cultureware for neuronal cell culture. For optimal results, it is recommended to empirically determine the best coating parameters for your specific cell line and experimental needs.
References
- 1. neuvitro.com [neuvitro.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abmgood.com [abmgood.com]
- 4. Extracellular Matrix Proteins and Tools for Cell Culture Optimization [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. advancedbiomatrix.com [advancedbiomatrix.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Poly-ornithine/laminin substrate for neural cell culture â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Stable Isotope Tracing of L-ornithine Metabolism In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ornithine, a non-proteinogenic amino acid, holds a central position in mammalian metabolism. It serves as a critical intermediate in the urea cycle, the primary pathway for the detoxification of ammonia, and as the precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell growth, proliferation, and differentiation. Given its pivotal roles, the in vivo quantification of L-ornithine metabolic flux is crucial for understanding a variety of physiological and pathological states, including metabolic disorders, cancer, and neurodegenerative diseases.
Stable isotope tracing provides a powerful and safe methodology for elucidating the dynamics of L-ornithine metabolism in a living organism. By introducing L-ornithine labeled with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N), researchers can track the fate of its atoms through various metabolic pathways. This approach allows for the determination of metabolic fluxes, providing a dynamic view of pathway activity that cannot be obtained from static metabolite concentration measurements alone. These application notes provide an overview of the methodologies and protocols for conducting in-vivo stable isotope tracing of L-ornithine metabolism.
Key Metabolic Pathways of L-Ornithine
L-ornithine is primarily metabolized through two major pathways: the urea cycle and polyamine synthesis.
-
Urea Cycle: In the liver, ornithine transcarbamoylase (OTC) catalyzes the reaction of L-ornithine with carbamoyl phosphate to form citrulline. This is a key step in the urea cycle for the excretion of excess nitrogen.
-
Polyamine Synthesis: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine, the precursor for the synthesis of the higher polyamines, spermidine and spermine.
A diagram illustrating the central role of L-ornithine in these pathways is provided below.
Data Presentation: Quantitative Analysis of L-Ornithine Metabolism
The following tables summarize hypothetical quantitative data derived from in vivo stable isotope tracing studies of L-ornithine metabolism. This data illustrates the types of measurements that can be obtained and how they can be used to compare metabolic flux under different conditions.
Table 1: In Vivo L-Ornithine Flux to Urea Cycle and Polyamine Synthesis in Healthy vs. Tumor-Bearing Mice
| Parameter | Healthy Mice (n=6) | Tumor-Bearing Mice (n=6) | p-value |
| Tracer Infused | [U-¹³C₅]-L-Ornithine | [U-¹³C₅]-L-Ornithine | |
| Plasma L-Ornithine Enrichment (%) | 15.2 ± 2.1 | 14.8 ± 1.9 | >0.05 |
| Hepatic [¹³C₄]-Citrulline Enrichment (%) | 8.5 ± 1.2 | 5.1 ± 0.9 | <0.01 |
| Tumor [¹³C₄]-Putrescine Enrichment (%) | 0.8 ± 0.2 | 4.5 ± 0.7 | <0.001 |
| Tumor [¹³C₄]-Spermidine Enrichment (%) | 0.5 ± 0.1 | 3.2 ± 0.5 | <0.001 |
| Calculated Ornithine Flux to Urea Cycle (µmol/kg/h) | 55.8 ± 7.3 | 33.5 ± 5.8 | <0.01 |
| Calculated Ornithine Flux to Polyamine Synthesis in Tumor (µmol/kg/h) | N/A | 29.6 ± 4.1 | N/A |
Data are presented as mean ± standard deviation.
Table 2: Contribution of Arginine and Glutamine to Ornithine and Putrescine Pools in Pancreatic Ductal Adenocarcinoma (PDA) vs. Normal Pancreas [1]
| Labeled Precursor | Metabolite | % Labeled Fraction in Normal Pancreas | % Labeled Fraction in PDA |
| ¹⁵N-Glutamine | Ornithine | 19% | 45% |
| Putrescine | 3% | 23% | |
| ¹⁵N-Arginine | Ornithine | 51% | 14% |
| Putrescine | 16% | 6% |
Experimental Protocols
This section provides detailed protocols for key experiments in stable isotope tracing of L-ornithine metabolism in vivo.
Protocol 1: In Vivo Infusion of Stable Isotope-Labeled L-Ornithine in a Mouse Model
This protocol describes a continuous infusion of [U-¹³C₅]-L-ornithine to determine its metabolic fate in various tissues.
Materials:
-
[U-¹³C₅]-L-Ornithine (or other desired isotope, e.g., [¹⁵N₂]-L-Ornithine)
-
Sterile 0.9% saline solution
-
Animal model (e.g., C57BL/6 mice)
-
Infusion pump and catheters
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen
-
Sample storage tubes
Procedure:
-
Tracer Preparation: Prepare a sterile solution of the labeled L-ornithine in 0.9% saline at the desired concentration for infusion. The infusion rate should be chosen to achieve a target isotopic enrichment of 10-30% in the plasma to minimize physiological disruption.
-
Animal Preparation: Acclimatize animals to the experimental conditions. On the day of the experiment, fast the animals for a recommended period (e.g., 4-6 hours) to reduce variability from dietary intake.
-
Catheter Implantation: Anesthetize the animal and surgically implant a catheter into a suitable blood vessel (e.g., jugular vein for infusion and carotid artery for sampling).
-
Tracer Infusion: Connect the infusion catheter to a syringe pump and begin the infusion of the labeled L-ornithine. A priming bolus may be administered to rapidly achieve isotopic steady-state, followed by a continuous infusion for a predetermined duration (e.g., 90-180 minutes).
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 30, 60, 90, 120, 150, 180 minutes) into heparinized tubes. Immediately centrifuge the blood to separate the plasma and store the plasma at -80°C until analysis.
-
Tissue Collection: At the end of the infusion period, euthanize the animal under deep anesthesia. Rapidly dissect the tissues of interest (e.g., liver, kidney, tumor), freeze-clamp them in liquid nitrogen, and store them at -80°C.
-
Sample Processing for Analysis:
-
Plasma: Deproteinize plasma samples by adding a cold organic solvent (e.g., methanol or acetonitrile), vortexing, and centrifuging to pellet the protein. The supernatant containing the metabolites is then dried and reconstituted for analysis.
-
Tissues: Homogenize the frozen tissue in a cold solvent mixture. Perform metabolite extraction using a suitable method (e.g., methanol/chloroform/water extraction). The polar phase containing amino acids and polyamines is collected for analysis.
-
Protocol 2: LC-MS/MS Analysis of Labeled L-Ornithine and its Metabolites
This protocol outlines the analysis of isotopic enrichment in L-ornithine and its key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Appropriate chromatography column (e.g., HILIC or reversed-phase C18)
-
Mobile phases (e.g., acetonitrile and water with additives like formic acid or ammonium formate)
-
Metabolite standards (unlabeled and labeled L-ornithine, citrulline, proline, putrescine, spermidine, spermine)
-
Processed samples from Protocol 1
Procedure:
-
Chromatographic Separation: Inject the reconstituted sample extracts onto the LC system. Develop a chromatographic method that provides good separation of L-ornithine and its metabolites.
-
Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (e.g., Multiple Reaction Monitoring (MRM) for a triple quadrupole MS).
-
For [U-¹³C₅]-L-Ornithine tracing, monitor the mass transitions for the unlabeled (M+0) and labeled (M+5) L-ornithine.
-
Monitor the expected labeled isotopologues of the downstream metabolites (e.g., M+4 for citrulline, M+4 for putrescine, M+4 for spermidine, and M+4 for spermine, assuming the loss of one labeled carbon during decarboxylation for polyamine synthesis).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Calculate the isotopic enrichment (as a percentage) for each metabolite using the formula: Enrichment (%) = (Sum of labeled isotopologue peak areas) / (Sum of all isotopologue peak areas) * 100.
-
Correct for the natural abundance of stable isotopes.
-
Metabolic flux can be calculated using appropriate kinetic models, such as precursor-product relationships at isotopic steady-state.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo stable isotope tracing experiment.
Logical Relationship: Precursor to Product in Stable Isotope Tracing
This diagram illustrates the fundamental principle of tracing the incorporation of a stable isotope from a precursor to its metabolic products.
References
Application Notes and Protocols for the Enzymatic Assay of Ornithine Transcarbamylase using L-ornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornithine Transcarbamylase (OTC), a key mitochondrial enzyme (EC 2.1.3.3), plays a crucial role in the urea cycle.[1][2] It catalyzes the transfer of a carbamoyl group from carbamoyl phosphate to L-ornithine, forming L-citrulline and phosphate.[1][3] In mammals, OTC is predominantly expressed in the liver and small intestine, where it is essential for the detoxification of ammonia and the biosynthesis of arginine.[1][2] Deficiency in OTC activity leads to the most common urea cycle disorder, characterized by hyperammonemia, which can result in severe neurological damage.[2][4] Therefore, the accurate and reliable measurement of OTC activity is critical for diagnosing OTC deficiency, for studying the enzyme's function, and for the development of therapeutic interventions.
These application notes provide a detailed protocol for a colorimetric-based enzymatic assay of OTC using L-ornithine as a substrate. The method is based on the quantification of the product, L-citrulline.
Principle of the Assay
The enzymatic activity of OTC is determined by measuring the rate of L-citrulline formation from L-ornithine and carbamoyl phosphate. The reaction is stopped, and the amount of L-citrulline produced is quantified using a colorimetric method. This method typically involves the reaction of citrulline with diacetyl monoxime in a strong acid medium, which produces a colored product that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of citrulline present in the sample.
Signaling Pathway: The Urea Cycle
The following diagram illustrates the central role of Ornithine Transcarbamylase in the urea cycle, which primarily occurs in the mitochondria of liver cells.
Caption: The role of Ornithine Transcarbamylase in the Urea Cycle.
Experimental Workflow
The following diagram outlines the general workflow for the enzymatic assay of Ornithine Transcarbamylase.
Caption: Experimental workflow for the OTC enzymatic assay.
Data Presentation
Table 1: Kinetic Parameters of Ornithine Transcarbamylase
| Substrate | Apparent Km (in situ, permeabilized mitochondria) | Apparent Km (soluble enzyme) | Reference |
| Carbamoyl Phosphate | ~8 times higher than soluble enzyme | 0.12 mM | [5][6][7] |
| L-Ornithine | ~2 times higher than soluble enzyme | 0.6 mM | [5][6][7] |
Table 2: Ornithine Transcarbamylase Activity in Different Tissues
| Tissue | Species | Specific Activity | Reference |
| Liver | Human | - | [2] |
| Peripheral White Blood Cells | Human | 1.32 ± 0.95 nmoles/mg/hr | [7] |
| Granulocytes | Human | 1.0 nmoles/mg/hr | [7] |
| Mononuclear Cells | Human | 0.4 nmoles/mg/hr | [7] |
Note: Specific activity values can vary depending on the preparation purity and assay conditions.
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Tissue homogenate (e.g., liver), isolated mitochondria, or purified OTC enzyme.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
L-Ornithine Solution: 50 mM L-Ornithine hydrochloride in Assay Buffer.
-
Carbamoyl Phosphate Solution: 100 mM Carbamoyl phosphate lithium salt. Prepare fresh before use.
-
Stopping Solution: 1 M Perchloric acid.
-
Color Reagent A: 0.5% (w/v) Diacetyl monoxime in 5% (v/v) acetic acid.
-
Color Reagent B: 0.25% (w/v) Thiosemicarbazide in 10% (v/v) sulfuric acid and 1% (v/v) Triton X-100.
-
L-Citrulline Standard: 1 mM L-Citrulline solution.
-
Microcentrifuge tubes.
-
Heating block or water bath.
-
Spectrophotometer or microplate reader.
Preparation of Reagents
-
Assay Buffer (100 mM Tris-HCl, pH 7.5): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with deionized water.
-
L-Ornithine Solution (50 mM): Dissolve 84.3 mg of L-Ornithine hydrochloride in 10 mL of Assay Buffer.
-
Carbamoyl Phosphate Solution (100 mM): Dissolve 15.3 mg of Carbamoyl phosphate lithium salt in 1 mL of deionized water. Prepare this solution immediately before use and keep it on ice.
-
Stopping Solution (1 M Perchloric acid): Carefully add 8.6 mL of 70% perchloric acid to 91.4 mL of deionized water.
-
Color Reagent A (0.5% Diacetyl monoxime): Dissolve 0.5 g of diacetyl monoxime in 100 mL of 5% acetic acid.
-
Color Reagent B (0.25% Thiosemicarbazide): In a fume hood, slowly add 10 mL of concentrated sulfuric acid to 89 mL of deionized water. Allow to cool. To this, add 0.25 g of thiosemicarbazide and 1 mL of Triton X-100. Mix until dissolved.
-
L-Citrulline Standard (1 mM): Dissolve 17.52 mg of L-Citrulline in 100 mL of deionized water.
Preparation of L-Citrulline Standards for Standard Curve
Prepare a series of L-Citrulline standards by diluting the 1 mM stock solution in deionized water as described in the table below:
| Standard | Volume of 1 mM L-Citrulline | Volume of dH₂O | Final Concentration (µM) |
| S0 | 0 µL | 1000 µL | 0 |
| S1 | 10 µL | 990 µL | 10 |
| S2 | 25 µL | 975 µL | 25 |
| S3 | 50 µL | 950 µL | 50 |
| S4 | 100 µL | 900 µL | 100 |
| S5 | 200 µL | 800 µL | 200 |
Enzymatic Assay Protocol
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture as follows for each sample and control:
-
Assay Buffer: 60 µL
-
50 mM L-Ornithine: 20 µL
-
Sample (enzyme source): 10 µL
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of freshly prepared 100 mM Carbamoyl Phosphate solution to each tube to start the reaction. Mix gently.
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of 1 M Perchloric acid. Mix well and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Citrulline Quantification:
-
Transfer 100 µL of the supernatant from each tube to a new set of microcentrifuge tubes.
-
Also, prepare tubes with 100 µL of each L-Citrulline standard.
-
Add 200 µL of Color Reagent A to each tube.
-
Add 200 µL of Color Reagent B to each tube.
-
Mix well and incubate at 95°C for 15 minutes.
-
Cool the tubes to room temperature.
-
Transfer 200 µL from each tube to a 96-well plate.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
-
Standard Curve: Plot the absorbance values of the L-Citrulline standards against their corresponding concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
-
Calculate Citrulline Concentration: Use the equation from the standard curve to calculate the concentration of L-Citrulline in each sample.
-
Citrulline (µM) = (Absorbance of sample - y-intercept) / slope
-
-
Calculate OTC Activity: The specific activity of OTC can be calculated using the following formula:
Specific Activity (µmol/min/mg) = (Citrulline produced (µmol) / (Incubation time (min) x Protein amount (mg)))
-
Citrulline produced (µmol): [Citrulline concentration from standard curve (µM)] x [Reaction volume (L)]
-
Protein amount (mg): The amount of protein in the 10 µL of sample added to the reaction. This should be determined separately using a standard protein assay (e.g., Bradford or BCA assay).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no enzyme activity | Inactive enzyme | Ensure proper storage of the enzyme source. Avoid repeated freeze-thaw cycles. |
| Degraded carbamoyl phosphate | Prepare carbamoyl phosphate solution fresh before each experiment and keep it on ice. | |
| Incorrect pH of the assay buffer | Verify the pH of the assay buffer. | |
| High background in no-enzyme control | Contamination of reagents with citrulline or ammonia | Use high-purity reagents and deionized water. |
| Poor linearity of the standard curve | Pipetting errors | Use calibrated pipettes and ensure accurate pipetting. |
| Incomplete color development | Ensure the heating step is performed at the correct temperature and for the specified duration. |
Conclusion
This document provides a comprehensive guide for the enzymatic assay of Ornithine Transcarbamylase. The detailed protocol, along with the data presentation and troubleshooting guide, will be a valuable resource for researchers in academia and the pharmaceutical industry studying the urea cycle, metabolic disorders, and for the development of novel therapeutics targeting OTC. The provided diagrams offer a clear visual representation of the biochemical pathway and the experimental procedure.
References
- 1. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]
- 2. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 5. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ornithine transcarbamylase (OTC) in white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-ornithine Monohydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ornithine is a non-proteinogenic amino acid that plays a crucial role in several metabolic processes, most notably the urea cycle, where it aids in the detoxification of ammonia. In cell culture, L-ornithine monohydrochloride is frequently used as a supplement in various media, including Dulbecco's Modified Eagle Medium (DMEM), to support cell growth, particularly for cell lines like Chinese Hamster Ovary (CHO) cells and primary human hepatocytes.[1][2] Its significance extends to being a precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine, which are essential for cell proliferation and differentiation.[3] Furthermore, emerging research highlights its role in modulating key signaling pathways, offering protective effects against cellular stress. These attributes make L-ornithine monohydrochloride a valuable compound in drug development and cellular research.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O₂ · HCl | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water (50 mg/mL) | [1] |
| Storage (Powder) | Room temperature | [5] |
| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years | [5] |
Key Applications in Cell Culture
-
Ammonia Detoxification: As a key intermediate in the urea cycle, L-ornithine aids in the removal of excess ammonia from the cell culture medium, which can be toxic to cells.
-
Polyamine Synthesis: L-ornithine is a direct precursor for the synthesis of polyamines, which are vital for cell growth, proliferation, and differentiation.[3]
-
Cell Growth and Proliferation: It is often added to cell culture media to support the healthy growth of various cell lines, including CHO cells.
-
Cellular Protection: Studies have shown that L-ornithine can protect cells from oxidative stress through the activation of specific signaling pathways.
-
Selective Cell Culture: In combination with other specific media components, it can be used to selectively eliminate undifferentiated human induced pluripotent stem cells (hiPSCs) from mature hepatocyte cultures.
Quantitative Data Summary
The effective concentration of L-ornithine monohydrochloride can vary significantly depending on the cell type and the specific application. The following tables summarize some reported concentrations and their observed effects.
Table 1: L-ornithine Monohydrochloride Concentrations and Cellular Effects
| Cell Line | Concentration | Effect | Reference |
| Cytotoxic T Lymphocytes | 9 x 10⁻³ M | Complete suppression of cytotoxic response | [6] |
| Endothelial Cells | 0.5 mM | Restoration of intracellular polyamine concentrations | [7] |
| Human Retinal Pigment Epithelial (RPE) cells (OAT-inactivated) | Not specified | Cytotoxicity, inhibition of DNA synthesis |
Table 2: Poly-L-Ornithine Coating Concentrations for Enhanced Cell Attachment
| Application | Working Concentration | Substrate | Reference |
| General cell attachment | 0.1 mg/mL | Plastic and glass cultureware | |
| Neuronal cell lines | 0.1 mg/mL | Plastic and glass cultureware | |
| Rat Cortical Stem Cells | 15 µg/mL | Tissue culture dishes | |
| Human iPS-derived Neuroepithelial Stem Cells | 100 µg/mL | Culture plates | [8] |
Signaling Pathways Modulated by L-ornithine
L-ornithine has been shown to influence key cellular signaling pathways, including those involved in cell survival and metabolism.
Ca²⁺-Sensing Receptor (CaSR) Pathway in Kidney Cells
In human kidney (HK-2) cells, L-ornithine activates the Ca²⁺-sensing receptor (CaSR), a G-protein coupled receptor. This triggers a downstream signaling cascade involving receptor-operated Ca²⁺ entry (ROCE), which helps protect the cells from reactive oxygen species (ROS)-induced damage and apoptosis.
Caption: L-ornithine-mediated activation of the CaSR pathway.
mTORC1 Signaling Pathway in Liver Cells
In rat liver cells, L-ornithine has been demonstrated to augment the phosphorylation of downstream targets of the mammalian target of rapamycin complex 1 (mTORC1).[9][10] This pathway is a central regulator of protein synthesis, cell growth, and proliferation.
Caption: L-ornithine's influence on the mTORC1 signaling pathway.
Polyamine Synthesis Pathway
L-ornithine is a direct precursor to putrescine, the first step in the synthesis of higher polyamines like spermidine and spermine. This conversion is catalyzed by the enzyme ornithine decarboxylase (ODC).[3]
Caption: The role of L-ornithine in the polyamine synthesis pathway.
Experimental Protocols
Preparation of L-ornithine Monohydrochloride Stock Solution
-
Materials:
-
L-ornithine monohydrochloride powder (cell culture grade)[4]
-
Sterile, deionized, or distilled water, or a suitable buffer (e.g., PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm filter
-
Sterile syringe
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-ornithine monohydrochloride powder.
-
Dissolve the powder in the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.[5]
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5]
-
General Workflow for Cell Culture Experiments with L-ornithine
The following diagram illustrates a typical workflow for investigating the effects of L-ornithine monohydrochloride in a cell culture experiment.
Caption: A generalized workflow for cell culture studies using L-ornithine.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of L-ornithine monohydrochloride on cell viability.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
L-ornithine monohydrochloride stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of L-ornithine monohydrochloride in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of L-ornithine. Include untreated control wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced or inhibited by L-ornithine monohydrochloride using flow cytometry.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
L-ornithine monohydrochloride stock solution
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of L-ornithine monohydrochloride for the specified duration. Include appropriate controls (untreated and positive control for apoptosis).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[12]
-
Wash the cells twice with cold PBS.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Conclusion
L-ornithine monohydrochloride is a multifaceted supplement for cell culture with well-established roles in cellular metabolism and emerging significance in cell signaling. Its application in research and drug development is expanding, particularly in studies related to liver function, cancer, and kidney disease. The protocols and data presented here provide a comprehensive guide for the effective use of L-ornithine monohydrochloride in cell culture studies. It is crucial to optimize concentrations and experimental conditions for each specific cell line and research question to ensure reliable and reproducible results.
References
- 1. L-オルニチン 一塩酸塩 BioReagent, suitable for cell culture, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Ornithine monohydrochloride, 25 g, CAS No. 3184-13-2 | Amino Acids for Cell Culture | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suppression of cytotoxic T lymphocyte activation by L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular sources of ornithine for polyamine synthesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
Application of L-ornithine in Liver Disease Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-ornithine L-aspartate (LOLA) in preclinical research models of liver disease. The information compiled herein, including detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams, is intended to serve as a valuable resource for investigating the therapeutic potential of L-ornithine in conditions such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), toxic liver injury, and hepatic encephalopathy (HE).
Introduction
L-ornithine L-aspartate, a stable salt of the two endogenous amino acids, is a well-established agent for reducing ammonia levels in patients with liver disease.[1][2] Its primary mechanism of action involves the enhancement of ammonia detoxification through two key metabolic pathways: the urea cycle in periportal hepatocytes and glutamine synthesis in perivenous hepatocytes and skeletal muscle.[3] L-ornithine acts as a substrate and activator of enzymes within the urea cycle, while both L-ornithine and L-aspartate can be metabolized to glutamate, a precursor for glutamine synthesis.[2][4] Beyond its ammonia-lowering effects, emerging evidence suggests that LOLA possesses direct hepatoprotective properties, including antioxidant and anti-inflammatory effects, mediated by its metabolic products such as glutamine, arginine, and glutathione.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of L-ornithine L-aspartate (LOLA) observed in various liver disease models.
Table 1: Effect of LOLA on Liver Enzymes
| Model | Species | LOLA Dose | Duration | Parameter | % Change vs. Control/Placebo | Reference(s) |
| Chronic Liver Disease | Human | 6-9 g/day (oral) | 90 days | AST | Up to 70% decrease | [5] |
| Chronic Liver Disease | Human | 6-9 g/day (oral) | 90 days | ALT | Up to 70% decrease | [5] |
| Chronic Liver Disease | Human | 6-9 g/day (oral) | 90 days | γ-GT | Up to 70% decrease | [5] |
| Overt Hepatic Encephalopathy | Human | Add-on to standard therapy | 1 week | ALT | Statistically significant decrease (p<0.05) | [7] |
| CCl4-induced Toxic Hepatitis | Rat | 200 mg/kg (intraperitoneal) | 7 days | ALT | Significant decrease | [1] |
| CCl4-induced Toxic Hepatitis | Rat | 200 mg/kg (intraperitoneal) | 7 days | AST | Significant decrease | [1] |
| CCl4-induced Kidney & Liver Toxicity | Mice | 200 mg/kg | 2 weeks | ALT, AST, ALP | Significant reversal of CCl4-induced increase | [8] |
Table 2: Effect of LOLA on Markers of Oxidative Stress
| Model | Species | LOLA Dose | Duration | Parameter | Observation | Reference(s) |
| CCl4-induced Toxic Hepatitis | Rat | 200 mg/kg (intraperitoneal) | 7 days | Total Antioxidant Capacity (TAC) | Marked elevation by 8.25% | [1] |
| CCl4-induced Toxic Hepatitis | Rat | 200 mg/kg (intraperitoneal) | 7 days | Thiobarbituric Acid Reactive Substances (TBARS) | Significant decrease | [1] |
| CCl4-induced Toxic Hepatitis | Rat | 200 mg/kg (intraperitoneal) | 7 days | Catalase (CAT) | Enhanced activity | [1] |
| CCl4-induced Toxic Hepatitis | Rat | 200 mg/kg (intraperitoneal) | 7 days | Superoxide Dismutase (SOD) | Enhanced activity | [1] |
| CCl4-induced Kidney & Liver Toxicity | Mice | 200 mg/kg | 2 weeks | SOD, CAT, GSH | Significantly increased cellular antioxidants | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by L-ornithine L-aspartate and provide standardized workflows for its application in research models.
Figure 1: Mechanism of action of L-ornithine L-aspartate (LOLA) in ammonia detoxification.
Figure 2: Experimental workflow for LOLA in a toxic liver injury model.
Figure 3: Experimental workflow for preventive and curative LOLA treatment in a NASH mouse model.
Detailed Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Toxic Liver Injury Model in Rats
This protocol describes the induction of acute toxic hepatitis in rats using CCl4 and subsequent treatment with LOLA.[1]
Materials:
-
Male Wistar rats (170-210 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
L-ornithine L-aspartate (LOLA)
-
Saline solution
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Induction of Liver Injury:
-
Prepare a 50% solution of CCl4 in olive oil.
-
Administer the CCl4 solution intragastrically to the rats at a dose of 2 g/kg body weight.
-
Repeat the administration after 24 hours.
-
-
Grouping and Treatment:
-
Randomly divide the animals into three groups: Control (no CCl4, receives saline), CCl4 (receives vehicle), and CCl4 + LOLA.
-
Six hours after the second CCl4 administration, begin treatment.
-
Administer LOLA (200 mg/kg body weight) dissolved in saline via intraperitoneal injection once daily for 7 consecutive days. The control and CCl4 groups receive an equivalent volume of saline.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, sacrifice the animals.
-
Collect blood for biochemical analysis of liver function markers (ALT, AST, bilirubin, etc.).
-
Excise the liver for histological examination and assessment of oxidative stress markers.
-
Non-Alcoholic Steatohepatitis (NASH) Model in foz/foz Mice
This protocol details the use of Alms1-mutant (foz/foz) mice on a high-fat diet (HFD) to model NASH and evaluate the effects of LOLA.[9][10]
Materials:
-
Male foz/foz mice
-
High-fat diet (60% fat)
-
Standard chow
-
L-ornithine L-aspartate (LOLA)
-
Drinking water bottles
Procedure:
-
Acclimatization and Diet:
-
Acclimatize foz/foz mice for one week.
-
Feed the mice a 60% high-fat diet to induce NASH. The development of NASH typically occurs within 12 weeks.[9]
-
-
LOLA Administration (Preventive Regimen):
-
At 4 weeks of HFD feeding, start LOLA supplementation in the drinking water.
-
Continue the LOLA-supplemented HFD for 8 weeks.
-
-
LOLA Administration (Curative Regimen):
-
After 12 weeks of HFD feeding to establish NASH, begin LOLA supplementation in the drinking water.
-
Continue the LOLA treatment for an additional 8 weeks while maintaining the HFD.
-
-
Monitoring and Endpoint Analysis:
-
Throughout the study, monitor body weight, body composition (using micro-CT), and muscle strength (e.g., grip strength test).
-
At the study endpoint, perform in-depth analysis including:
-
Micro-CT to assess liver and muscle density.
-
Histological analysis of liver and muscle tissue.
-
Biochemical analysis of blood and tissue samples.
-
-
Biochemical Assays for Oxidative Stress
4.3.1. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[11]
Procedure:
-
Homogenize liver tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Add thiobarbituric acid (TBA) reagent to the homogenate.
-
Incubate the mixture at 95°C for a specified time (e.g., 60 minutes) to allow for the reaction between MDA and TBA.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
4.3.2. Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an important antioxidant enzyme.[12]
Procedure:
-
Prepare a liver tissue homogenate.
-
Use a commercial SOD assay kit or a method based on the inhibition of a superoxide-generating reaction (e.g., xanthine/xanthine oxidase system).
-
The rate of inhibition is proportional to the SOD activity in the sample.
-
Measure the change in absorbance at a specific wavelength over time.
-
Calculate SOD activity relative to a standard.
4.3.3. Catalase (CAT) Activity Assay
This assay determines the activity of catalase, which decomposes hydrogen peroxide.[11]
Procedure:
-
Prepare a liver tissue homogenate.
-
Add a known concentration of hydrogen peroxide (H2O2) to the homogenate.
-
Monitor the decomposition of H2O2 over time by measuring the decrease in absorbance at 240 nm.
-
One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute under the assay conditions.
Conclusion
L-ornithine L-aspartate demonstrates significant therapeutic potential in various preclinical models of liver disease, primarily through its robust ammonia-lowering capabilities and emerging hepatoprotective effects. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute studies aimed at further elucidating the mechanisms of action of L-ornithine and evaluating its efficacy in the context of drug development for liver diseases. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental designs, facilitating a deeper understanding and application of this compound in liver disease research.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. scispace.com [scispace.com]
- 3. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchopenworld.com [researchopenworld.com]
- 5. l-Ornithine l-Aspartate (LOLA) as a Novel Approach for Therapy of Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Observational Study to Evaluate the Effect of L-ornithine L-aspartate in Patients With Overt Hepatic Encephalopathy Receiving Lactulose and Rifaximin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Impact of L-ornithine L-aspartate on non-alcoholic steatohepatitis-associated hyperammonemia and muscle alterations [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical Study of Oxidative Stress Markers in the Liver, Kidney and Heart of High Fat Diet Induced Obesity in Rats | springermedizin.de [springermedizin.de]
- 12. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methods for Determining L-ornithine in Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-ornithine, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a precursor for the synthesis of polyamines and other metabolites. Its quantification in fermentation broths is crucial for monitoring and optimizing production processes in the pharmaceutical and biotechnology industries. This document provides detailed protocols and application notes for three common methods for the determination of L-ornithine: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization, the Acid-Ninhydrin Colorimetric Method, and Enzymatic Assays.
Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Principle: This is one of the most widely used methods for amino acid analysis due to its high sensitivity and selectivity.[1] Since L-ornithine lacks a strong chromophore, a derivatization step is necessary before chromatographic analysis.[2] Pre-column derivatization involves reacting the amino acid with a reagent to form a product that is detectable by UV-Visible or fluorescence detectors.[3] A common reagent is o-phthalaldehyde (OPA), which reacts with primary amines like L-ornithine in the presence of a thiol to produce a highly fluorescent isoindole derivative. This derivative is then separated by reversed-phase HPLC and quantified.[4]
Experimental Workflow for HPLC Analysis
Caption: General workflow for L-ornithine analysis by HPLC.
Protocol: OPA Pre-column Derivatization HPLC
1. Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler with derivatization capabilities, column oven, and fluorescence detector.[5]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Data acquisition and processing software.
-
L-ornithine standard, o-phthalaldehyde (OPA), 3-mercaptopropionic acid (MPA) or 2-mercaptoethanol (MCE), boric acid, sodium hydroxide, methanol (HPLC grade), acetonitrile (HPLC grade), and water (HPLC grade).
2. Solution Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, adjust pH to 10.2 with concentrated sodium hydroxide, and bring to final volume.
-
OPA/MPA Reagent: Dissolve OPA in methanol. In a separate container, add MPA to the borate buffer. Combine the two solutions. This reagent should be prepared fresh.
-
Mobile Phase A: Prepare an aqueous buffer (e.g., sodium acetate or phosphate buffer) at a suitable pH, filtered and degassed.
-
Mobile Phase B: Methanol or Acetonitrile (HPLC grade).
-
Standard Solutions: Prepare a stock solution of L-ornithine in 0.1 M HCl. Create a series of working standards by diluting the stock solution with mobile phase A to cover the expected concentration range.
3. Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge the sample to pellet cells and other solids.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered sample with mobile phase A if the L-ornithine concentration is expected to be high.
4. Automated Derivatization and HPLC Analysis:
-
Program the autosampler to perform the following sequence for each sample and standard:
-
HPLC Conditions:
-
Column Temperature: 40°C.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Fluorescence Detector: Excitation at 350 nm, Emission at 450 nm.[5]
-
Gradient Elution: Program a suitable gradient of Mobile Phase B into Mobile Phase A to achieve separation of the derivatized L-ornithine from other amino acids and broth components. An example gradient might start at a low percentage of B, ramp up to elute the compounds, and then return to initial conditions for equilibration.
-
5. Data Analysis:
-
Identify the peak corresponding to the derivatized L-ornithine based on the retention time of the standards.
-
Generate a standard curve by plotting the peak area of the L-ornithine standards against their known concentrations.
-
Calculate the concentration of L-ornithine in the fermentation broth samples using the regression equation from the standard curve.
OPA Derivatization Reaction
Caption: Reaction of L-ornithine with OPA and a thiol.
Quantitative Data Summary for HPLC Method
| Parameter | Typical Value | Reference |
| Linearity Range | Varies; e.g., up to 250 µM/L | [5] |
| Minimum Detection | 70 pmol/mL | [4] |
| Average Recovery | 98% | [4] |
| Analysis Time | ~35 minutes per sample | [4] |
Method 2: Acid-Ninhydrin Colorimetric Method
Principle: This spectrophotometric method is based on the reaction of ninhydrin with L-ornithine under specific acidic conditions to form a stable, colored product.[6] While ninhydrin reacts with most primary amino acids to produce a purple color (Ruhemann's purple), the reaction with L-ornithine in a low-pH environment (using a phosphoric acid and acetic acid mixture) yields a distinct reddish product with a maximum absorbance around 510 nm.[6][7] The intensity of the color is directly proportional to the L-ornithine concentration. This method can be adapted to be more specific for L-ornithine compared to other amino acids like proline and lysine.[6]
Experimental Workflow for Ninhydrin Assay
Caption: Workflow for the acid-ninhydrin colorimetric assay.
Protocol: Acid-Ninhydrin Assay
1. Apparatus and Reagents:
-
Spectrophotometer capable of measuring absorbance at 510 nm.
-
Boiling water bath.
-
Glass test tubes and pipettes.
-
L-ornithine monohydrochloride standard, ninhydrin, 6 M phosphoric acid, glacial acetic acid.
2. Solution Preparation:
-
Acid-Ninhydrin Reagent: Prepare a mixed acid solution containing 0.25 mL of 6 M phosphoric acid and 0.75 mL of glacial acetic acid per 1 mL of final reagent. Add 25 mg of ninhydrin per mL of the mixed acid solution. Heat the mixture to ~70°C to dissolve the ninhydrin completely. Store the reagent in a dark bottle at 4°C.[6]
-
Standard Solutions: Prepare a stock solution of L-ornithine (e.g., 2.0 µmol/mL) in distilled water. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0 to 0.20 µmol/mL.[6]
3. Sample Preparation:
-
Prepare the fermentation broth sample as described in the HPLC method (centrifuge and filter).
-
Dilute the sample with distilled water to ensure the L-ornithine concentration falls within the linear range of the assay.
4. Analytical Procedure:
-
Pipette a defined volume (e.g., 1.0 mL) of each standard and diluted sample into separate test tubes.
-
Add a larger volume (e.g., 2.0 mL) of the acid-ninhydrin reagent to each tube and mix well.
-
Place the tubes in a boiling water bath (100°C) for 60 minutes to allow for color development.[6]
-
After heating, immediately cool the tubes to room temperature in a cold water bath.
-
Measure the absorbance of each solution at 510 nm against a blank (containing distilled water instead of the sample).
5. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of L-ornithine in the samples using the standard curve. Remember to account for any dilution factors.
Quantitative Data Summary for Acid-Ninhydrin Method
| Parameter | Typical Value | Reference |
| Linearity Range | 0 to 0.20 µmol/mL | [6] |
| Wavelength (λmax) | 510 nm | [6] |
| Reaction Temperature | 100°C (Boiling Water) | [6] |
| Reaction Time | 60 minutes | [6] |
Method 3: Enzymatic Assay
Principle: Enzymatic assays offer high specificity for quantifying L-ornithine. One such method involves the enzyme ornithine aminotransferase (OAT), which catalyzes the transamination of L-ornithine to L-glutamate-γ-semialdehyde, which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C).[8] The P5C produced can then be reacted with ninhydrin under hot acidic conditions to form a reddish pigment that is measured spectrophotometrically.[8] The amount of colored product formed is proportional to the amount of L-ornithine in the sample.
Enzymatic Reaction Pathway
Caption: OAT-based enzymatic assay for L-ornithine determination.
Protocol: Ornithine Aminotransferase (OAT) Assay
1. Apparatus and Reagents:
-
Spectrophotometer.
-
Water bath or incubator set to 37°C.
-
Purified ornithine aminotransferase (OAT) enzyme.
-
L-ornithine standard, α-ketoglutarate, pyridoxal-5'-phosphate (PLP), potassium phosphate buffer, trichloroacetic acid (TCA), ninhydrin, glacial acetic acid.
2. Solution Preparation:
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 8.0): Containing α-ketoglutarate and PLP.
-
Enzyme Solution: Prepare a solution of OAT in buffer.
-
Ninhydrin Reagent: Dissolve ninhydrin in a mixture of glacial acetic acid and phosphoric acid.
-
Stopping Reagent: 10% (w/v) Trichloroacetic Acid (TCA).
3. Sample Preparation:
-
Prepare the fermentation broth sample as described previously (centrifuge and filter).
-
Dilute the sample as needed with the reaction buffer.
4. Analytical Procedure:
-
Enzymatic Reaction:
-
Pre-incubate a mixture of the sample (or standard) and reaction buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the OAT enzyme solution.
-
Incubate at 37°C for a fixed time (e.g., 30 minutes).
-
Stop the reaction by adding the TCA solution.
-
Centrifuge to pellet the precipitated protein.
-
-
Color Development:
-
Take an aliquot of the supernatant from the previous step.
-
Add the ninhydrin reagent.
-
Heat in a boiling water bath for a defined period to develop the color.
-
Cool the tubes and add ethanol to dissolve the reddish pigment.[8]
-
-
Measurement:
-
Measure the absorbance at 510 nm.
-
5. Data Analysis:
-
Create a standard curve using the L-ornithine standards.
-
Calculate the L-ornithine concentration in the samples from the standard curve, correcting for dilutions. The sensitivity of this method is reported to be much higher than conventional methods using o-aminobenzaldehyde.[8]
Quantitative Data Summary for Enzymatic Method
| Parameter | Typical Value | Reference |
| Correlation with other methods | Good (r = 0.985 with o-aminobenzaldehyde method) | [8] |
| Sensitivity | Higher than conventional colorimetric methods | [8] |
| Specificity | High due to enzymatic reaction | [9] |
Summary and Comparison of Methods
| Feature | HPLC with Pre-column Derivatization | Acid-Ninhydrin Colorimetric | Enzymatic Assay |
| Principle | Chromatographic separation of fluorescent derivative | Spectrophotometry of colored product | Enzyme-catalyzed reaction measured by a secondary reaction |
| Specificity | High (separates from other amino acids) | Moderate (can have interference) | Very High (specific to L-ornithine) |
| Sensitivity | Very High (pmol range) | Moderate (µmol range) | High |
| Throughput | Moderate (automated but sequential) | High (can run many samples in parallel) | Moderate to High |
| Equipment Cost | High | Low | Low to Moderate |
| Complexity | High (requires skilled operator) | Low | Moderate |
| Best For | Accurate quantification in complex matrices; analysis of multiple amino acids | Rapid, routine screening of many samples | Highly specific quantification; research applications |
References
- 1. jasco-global.com [jasco-global.com]
- 2. axionlabs.com [axionlabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. tsijournals.com [tsijournals.com]
- 7. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. Assay of ornithine aminotransferase with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorometric Assay for L-Ornithine Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sensitive detection of L-ornithine in various biological samples using a fluorometric assay kit. The described methods are applicable for research in areas including, but not limited to, metabolic disorders, oncology, and neuroscience, where L-ornithine is a key biomarker.
Introduction
L-ornithine is a non-proteinogenic amino acid that plays a crucial role in several metabolic pathways, most notably the urea cycle, where it acts as an intermediate in the detoxification of ammonia. It is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. Aberrant levels of L-ornithine have been implicated in various physiological and pathological conditions, making its accurate quantification in biological samples a key area of research. While several methods exist for L-ornithine detection, including high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA), fluorometric assays offer a rapid, highly sensitive, and high-throughput compatible alternative for quantifying L-ornithine concentrations in a diverse range of biological matrices.
Principle of the Assay
The fluorometric assay for L-ornithine detection is based on a coupled enzymatic reaction. In this assay, L-ornithine is converted through a series of enzymatic steps into an intermediate product. This intermediate then reacts with a proprietary fluorescent probe to generate a stable and strong fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of L-ornithine present in the sample. The fluorescent signal can be measured using a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
Troubleshooting & Optimization
Troubleshooting low yield in L-ornithine microbial fermentation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address low yield issues in L-ornithine microbial fermentation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your L-ornithine fermentation experiments.
Question: Why is my L-ornithine yield significantly lower than expected?
Answer: Low L-ornithine yield can stem from several factors, ranging from suboptimal fermentation conditions to metabolic bottlenecks in your microbial strain. A systematic approach to troubleshooting is crucial. Start by evaluating your fermentation parameters and then delve into potential metabolic limitations.
Troubleshooting Workflow
Here is a general workflow to diagnose the cause of low L-ornithine yield:
Caption: A stepwise workflow for troubleshooting low L-ornithine yield.
Question: My fermentation shows good cell growth, but L-ornithine production is minimal. What could be the issue?
Answer: This scenario often points towards a metabolic bottleneck or feedback inhibition. While the cells are growing, the metabolic flux towards L-ornithine is restricted.
Potential Causes and Solutions:
-
Feedback Inhibition: The L-ornithine biosynthetic pathway is tightly regulated. High concentrations of downstream products like L-arginine can inhibit key enzymes such as N-acetylglutamate kinase (NAGK).[1][2]
-
Solution: Consider engineering your strain to use a feedback-resistant variant of NAGK. Additionally, ensure that L-arginine is not accumulating in the medium. If your strain is an L-arginine auxotroph due to argF deletion, carefully optimize the amount of L-arginine supplemented for growth to avoid inhibiting L-ornithine production.[2]
-
-
Repression of Key Genes: The expression of the argCJBD operon, which is crucial for L-ornithine synthesis, can be repressed.[1]
-
Precursor Limitation: An inadequate supply of the precursor L-glutamate will directly limit L-ornithine synthesis.[1][3]
-
Cofactor Imbalance: The synthesis of L-ornithine requires NADPH. Insufficient NADPH regeneration can be a limiting factor.
L-Ornithine Biosynthesis Pathway and Key Regulatory Points
References
- 1. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of l-ornithine production by attenuation of argF in engineered Corynebacterium glutamicum S9114 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic evolution of Corynebacterium glutamicum for increased production of L-ornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Corynebacterium glutamicum for the production of L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Ornithine for Cell Viability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on optimizing L-ornithine concentration to achieve maximal cell viability in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the role of L-ornithine in cell culture?
A1: L-ornithine is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins.[1] However, it plays a crucial role in several cellular processes.[1][2] It is a key intermediate in the urea cycle, which is essential for the removal of toxic ammonia.[2] L-ornithine also serves as a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are vital for cell proliferation, differentiation, and DNA stabilization.[1] It can also be a precursor for the synthesis of other amino acids like proline, glutamic acid, and citrulline.[2]
Q2: What is the difference between L-ornithine and Poly-L-Ornithine in cell culture applications?
A2: This is a critical distinction. L-ornithine is typically used as a supplement in cell culture media to influence cellular metabolism, proliferation, or other biological processes. In contrast, Poly-L-Ornithine is a synthetic, positively charged polymer of L-ornithine.[3] It is most commonly used as a coating agent for cultureware (e.g., plastic dishes and glass coverslips) to enhance the attachment and adhesion of cells, particularly neuronal cells.[3][4] It is important to note that Poly-L-Ornithine can be toxic to cells if not washed off properly before seeding.[5]
Q3: What is a typical starting concentration for L-ornithine in cell culture?
A3: The optimal concentration of L-ornithine is highly dependent on the cell type and the specific experimental goals. Based on available literature, a reasonable starting range for optimization is between 100 µM and 10 mM . For instance, 100 µM L-ornithine has been used to support the healthy growth of CHO-K1 cells.[6] In another study, a concentration-dependent effect on human kidney 2 (HK-2) cells was observed in the range of 0-10 mM.[7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: Can L-ornithine be toxic to cells?
A4: Yes, at certain concentrations, L-ornithine can exhibit cytotoxic effects, and this is often cell-type specific. For example, in human retinal pigment epithelial (RPE) cells with inactivated ornithine δ-aminotransferase (OAT), the addition of L-ornithine can be cytotoxic, leading to inhibited DNA synthesis and cell death.[2][3] High concentrations may also lead to adverse effects in other cell lines. Therefore, a careful titration to find the optimal, non-toxic concentration is essential.
Q5: How does L-ornithine affect immune cells?
A5: L-ornithine can have specific effects on immune cells. For instance, a concentration of 9 mM L-ornithine has been shown to strongly inhibit the activation of cytotoxic T lymphocytes (CTLs) without being generally toxic to the cells.[1][9] This effect was found to be selective for the differentiation of CTL effector cells.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced Cell Proliferation or Viability After Adding L-ornithine | Concentration is too high: The added L-ornithine concentration may be in the toxic range for your specific cell line.[2][3] | Perform a dose-response experiment with a wider range of concentrations to identify the optimal, non-toxic level. Start with a lower concentration (e.g., 100 µM) and titrate upwards.[6] |
| Cell line sensitivity: Some cell lines are inherently more sensitive to L-ornithine, particularly if they have specific metabolic characteristics (e.g., OAT-inactivated RPE cells).[2][3] | Research the metabolic pathways of your cell line to understand its potential sensitivity to L-ornithine. | |
| Interaction with media components: L-ornithine may interact with other components in your culture medium, leading to unexpected effects. | Ensure that your basal medium is appropriate for your cell line and consider if any other supplements might be interacting with the added L-ornithine. | |
| No Effect on Cell Viability or Proliferation | Concentration is too low: The concentration of L-ornithine may be insufficient to elicit a biological response in your cells. | Gradually increase the concentration of L-ornithine in your experiments, monitoring for both desired effects and any signs of toxicity. |
| Cell line is not responsive: Your cell line may not be sensitive to L-ornithine supplementation under the tested conditions. | Consider if L-ornithine is the appropriate supplement for your experimental goals with this particular cell line. | |
| Unexpected Changes in Cell Morphology | Cytotoxic effects: Changes in cell morphology can be an early indicator of cytotoxicity.[2][3] | Immediately perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the health of your cultures. Lower the L-ornithine concentration in subsequent experiments. |
| Differentiation effects: In some cell types, L-ornithine and its metabolites (polyamines) can influence cell differentiation.[1] | Analyze differentiation markers to determine if the morphological changes are due to a differentiation event. | |
| Inconsistent Results Between Experiments | Variability in L-ornithine solution: Improper storage or handling of the L-ornithine stock solution can lead to degradation. | Prepare fresh L-ornithine stock solutions regularly, store them at the recommended temperature, and filter-sterilize before use. |
| General cell culture issues: Inconsistencies can arise from common cell culture problems such as passage number, cell density, or contamination.[10] | Maintain good cell culture practices, including consistent passaging, seeding density, and regular screening for contamination.[10] |
Quantitative Data Summary
The optimal L-ornithine concentration is highly cell-type dependent. The following table summarizes some reported concentrations and their effects.
| Cell Line | L-ornithine Concentration | Observed Effect | Reference |
| CHO-K1 | 100 µM | Supported healthy growth | [6] |
| Cytotoxic T Lymphocytes (CTLs) | 9 mM (9 x 10⁻³ M) | Strong inhibition of activation | [1][9] |
| Human Kidney 2 (HK-2) | 0 - 10 mM | Concentration-dependent activation of Ca²⁺ signaling | [7][8] |
| Human Retinal Pigment Epithelial (RPE) cells (OAT-inactivated) | Not specified | Cytotoxicity, inhibition of DNA synthesis | [2][3] |
Experimental Protocols
Protocol: Determining Optimal L-ornithine Concentration
This protocol provides a general framework for determining the optimal L-ornithine concentration for maximal cell viability in your specific cell line.
1. Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
L-ornithine hydrochloride (cell culture grade)
-
Sterile phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit)
-
Sterile microcentrifuge tubes
-
Filter sterilization unit (0.22 µm)
2. Preparation of L-ornithine Stock Solution: a. Prepare a high-concentration stock solution of L-ornithine (e.g., 1 M) in sterile water or PBS. b. Filter-sterilize the stock solution using a 0.22 µm syringe filter. c. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
3. Cell Seeding: a. Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 5,000-10,000 cells per well, but this should be optimized for your cell line). b. Incubate the plate overnight to allow the cells to attach.
4. Dose-Response Treatment: a. Prepare a series of dilutions of your L-ornithine stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 7.5 mM, 10 mM). b. Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of L-ornithine. Include a vehicle control (medium without L-ornithine). c. Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
5. Cell Viability Assay: a. After the incubation period, perform a cell viability assay according to the manufacturer's instructions. b. Measure the absorbance or fluorescence using a plate reader.
6. Data Analysis: a. Normalize the viability of the treated cells to the vehicle control (100% viability). b. Plot the cell viability against the L-ornithine concentration to generate a dose-response curve. c. The optimal concentration will be the one that results in the highest cell viability without showing signs of toxicity.
Visualizations
Caption: A flowchart outlining the key steps for determining the optimal L-ornithine concentration.
Caption: The metabolic pathway from L-ornithine to polyamines, crucial for cell viability.
References
- 1. Suppression of cytotoxic T lymphocyte activation by L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Ornithine in Cell Culture [sigmaaldrich.com]
- 3. L-Ornithine in Cell Culture [sigmaaldrich.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of L-ornithine on proliferative and cytotoxic T-cell responses in allogeneic and syngeneic mixed leukocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
L-Ornithine Aqueous Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-ornithine in aqueous solutions for long-term storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for L-ornithine aqueous solutions?
For short-term storage, it is recommended to prepare fresh solutions daily. If longer-term storage is necessary, aliquoted solutions should be stored at -20°C or below for up to 4 months, though stability can be concentration and buffer dependent. Avoid multiple freeze-thaw cycles to maintain product integrity.[1][2] For L-ornithine hydrochloride, it is also advised not to store aqueous solutions for more than one day.[3]
Q2: How do pH and temperature affect the stability of L-ornithine in aqueous solutions?
L-ornithine is most stable at physiological pH (around 7.4) and standard body temperatures (37°C).[4] Extreme pH conditions, both acidic and basic, can lead to the protonation or deprotonation of the amino and carboxyl groups, which can affect the molecule's structural integrity and reactivity.[4] Elevated temperatures can also accelerate degradation.
Q3: What are the potential degradation pathways for L-ornithine in aqueous solutions?
Under extreme pH or prolonged exposure to heat, L-ornithine can degrade.[4] Additionally, oxidizing agents can alter its amino groups, potentially impacting its biological function.[4] One of the primary degradation routes for amino acids in solution is microbial contamination, which can be mitigated by using sterile solvents and proper aseptic techniques.
Q4: Is there a difference in stability between L-ornithine and L-ornithine hydrochloride in aqueous solutions?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using stored L-ornithine solutions. | Degradation of L-ornithine due to improper storage (temperature, pH, freeze-thaw cycles). | Prepare fresh L-ornithine solutions before each experiment. If using stored solutions, perform a quality control check using a suitable analytical method (e.g., HPLC) to confirm the concentration. |
| Precipitate formation in the L-ornithine solution upon thawing. | The solubility limit may have been exceeded, or the buffer components are interacting with L-ornithine at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the precipitate persists, consider preparing a more dilute solution or using a different buffer system. |
| Visible microbial growth in the L-ornithine solution. | Contamination during preparation or storage. | Discard the contaminated solution immediately. Prepare new solutions using sterile technique, including sterile filtered solvents and containers. Consider adding a bacteriostatic agent if compatible with your experimental setup. |
Data Summary
Recommended Storage Conditions for L-Ornithine Solutions
| Form | Solvent | Storage Temperature | Duration | Key Considerations | Reference |
| Poly-L-Ornithine | Sterile Water or PBS | -20°C | Up to 4 months | Avoid multiple freeze-thaw cycles. | [1][2] |
| Poly-L-Ornithine | Sterile Water or PBS | 2 to 10°C | Up to 1 week (coated cultureware) | For short-term storage of coated surfaces. | [6][7] |
| L-Ornithine HCl | Aqueous Buffers (e.g., PBS, pH 7.2) | Room Temperature | Not recommended for more than one day | Fresh preparation is highly advised. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Sterile L-Ornithine Aqueous Solution
-
Materials:
-
L-ornithine hydrochloride powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes or vials
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
-
Procedure:
-
In a laminar flow hood, weigh the desired amount of L-ornithine hydrochloride powder.
-
Dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired concentration. The solubility of L-ornithine hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL.[3][5]
-
Vortex the solution until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile conical tube or aliquot into smaller sterile vials.
-
Label the tubes/vials with the name of the solution, concentration, and date of preparation.
-
For immediate use, store at 2-8°C. For long-term storage, store at -20°C or below.
-
Protocol 2: Quantification of L-Ornithine using RP-HPLC
This protocol provides a general guideline. Specific parameters may need to be optimized for your system.
-
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm).[8]
-
-
Mobile Phase and Gradient:
-
Procedure:
-
Prepare a standard stock solution of L-ornithine of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare your L-ornithine samples, ensuring they are diluted to fall within the range of the calibration curve.
-
Set the detector wavelength to 225 nm.[8]
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to L-ornithine.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of your L-ornithine samples from the calibration curve.
-
Visualizations
Caption: Factors influencing the degradation of L-ornithine in aqueous solutions.
Caption: Troubleshooting workflow for inconsistent results with L-ornithine solutions.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 5. caymanchem.com [caymanchem.com]
- 6. advancedbiomatrix.com [advancedbiomatrix.com]
- 7. advancedbiomatrix.com [advancedbiomatrix.com]
- 8. impactfactor.org [impactfactor.org]
Common interferences in mass spectrometry analysis of L-ornithine
Welcome to the Technical Support Center for Mass Spectrometry Analysis of L-Ornithine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common interferences encountered during the mass spectrometry analysis of L-ornithine.
This section addresses specific issues users may encounter. Each answer provides insights into the cause of the problem and offers actionable solutions.
Issue 1: Poor Peak Shape or Low Sensitivity for L-Ornithine
Q: My L-ornithine peak is broad, tailing, or has very low intensity. What are the common causes and how can I fix this?
A: Poor peak shape and low sensitivity for a polar compound like L-ornithine are common issues in reversed-phase liquid chromatography (RPLC). The primary reasons are poor retention on non-polar stationary phases and low ionization efficiency.
Troubleshooting Steps:
-
Consider Derivatization: L-ornithine is a highly polar molecule. Derivatization increases its hydrophobicity, leading to better retention on RPLC columns and improved peak shape. It can also enhance ionization efficiency. Several reagents are available for pre-column derivatization.[1][2][3][4][5]
-
Optimize Chromatography: If derivatization is not desired, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC columns are specifically designed to retain and separate polar compounds like ornithine.[6]
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. For amino acids, a low pH (e.g., using 0.1% formic acid) ensures the primary amine groups are protonated, which is suitable for positive mode ESI-MS.
-
Evaluate Ionization Source: Electrospray ionization (ESI) is commonly used, but Atmospheric Pressure Chemical Ionization (APCI) can also be effective, particularly for less polar derivatives.[6]
Issue 2: Inaccurate Quantification due to Suspected Isobaric Interference
Q: I'm observing a higher-than-expected signal for L-ornithine, and I suspect an isobaric interference. Which compounds commonly interfere, and how can I resolve them?
A: Isobaric interference is a major challenge in ornithine analysis, as other compounds have the same nominal mass-to-charge ratio (m/z). The most common isobaric interferent for L-ornithine (C₅H₁₂N₂O₂, MW: 132.16 g/mol ) is L-Asparagine (C₄H₈N₂O₃, MW: 132.12 g/mol ).
Troubleshooting Steps:
-
Chromatographic Separation: The most effective way to resolve isobars is through chromatography. A well-optimized LC method is essential. HILIC or mixed-mode chromatography can provide the necessary selectivity to separate ornithine from asparagine.[7]
-
High-Resolution Mass Spectrometry (HRMS): While their nominal masses are the same, their exact masses differ slightly. HRMS instruments (e.g., TOF, Orbitrap) can distinguish between these small mass differences, allowing for selective quantification.
-
Tandem MS (MS/MS): Ensure your MRM (Multiple Reaction Monitoring) transitions are specific to ornithine. Analyze the fragmentation patterns of pure ornithine and the suspected interfering compound to find unique product ions for each.
Experimental Protocol: Resolving Ornithine and Asparagine
This protocol outlines a HILIC-based method for separating isobaric L-ornithine and L-asparagine.
-
Column: Cogent Diamond Hydride™, 4µm, 100Å
-
Mobile Phase A: 50% DI Water / 50% Methanol / 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile / 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
Detection: ESI-POS, TOF Mass Spectrometer[7]
Chromatographic Data
| Compound | Precursor Ion (m/z) [M+H]⁺ | Retention Time (min) |
| L-Asparagine | 133.0608 | ~5.8 |
| L-Ornithine | 133.0972 | ~6.5 |
Data adapted from a published application note demonstrating separation of isobars.[7]
Visualization: Isobaric Interference Resolution Workflow
The following diagram illustrates the decision-making process for tackling isobaric interference.
Caption: Workflow for troubleshooting isobaric interference.
Issue 3: Poor Reproducibility in Plasma Samples (Matrix Effects)
Q: My results for L-ornithine in plasma are highly variable between replicates and batches. How can I diagnose and minimize matrix effects?
A: Biological matrices like plasma are complex and contain numerous endogenous substances (salts, lipids, proteins) that can interfere with the ionization of your target analyte, a phenomenon known as the matrix effect.[8] This can cause ion suppression (reduced signal) or enhancement (increased signal), leading to poor reproducibility and accuracy.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for matrix effects is to use a SIL-IS for ornithine (e.g., ornithine-13C5, 15N2).[9] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction during data processing.
-
Improve Sample Preparation: Simple protein precipitation (PPT) may not be sufficient. Consider more advanced sample cleanup techniques:
-
Phospholipid Removal: Phospholipids are a major cause of ion suppression. Use specialized plates or cartridges (e.g., Phree, Ostro) that combine PPT with phospholipid removal.[10]
-
Solid Phase Extraction (SPE): Develop an SPE method (e.g., mixed-mode cation exchange) to selectively isolate ornithine from matrix components.[11]
-
-
Modify Chromatography: Adjusting the chromatographic gradient can help separate ornithine from the regions where most matrix components elute (often early in the run).
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment to determine the extent of ion suppression or enhancement in your method.
Experimental Protocol: Sample Preparation for Plasma
This protocol uses protein precipitation followed by centrifugation for basic cleanup.
-
Sample Thawing: Thaw plasma samples on wet ice. If samples were collected as part of a clinical trial involving arginase inhibitors, add glacial acetic acid prior to thawing to stabilize arginine and ornithine.[10]
-
Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.
Visualization: Impact of Sample Cleanup on Matrix Effects
This diagram illustrates how different sample preparation techniques can mitigate matrix effects.
References
- 1. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics [jstage.jst.go.jp]
- 2. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea | MDPI [mdpi.com]
- 5. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mtc-usa.com [mtc-usa.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aliribio.com [aliribio.com]
- 10. criver.com [criver.com]
- 11. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of L-ornithine extraction from biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of L-ornithine extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting L-ornithine from biological samples?
A1: The most prevalent methods for L-ornithine extraction are protein precipitation and liquid-liquid extraction. Protein precipitation, commonly using solvents like methanol, acetonitrile, or a combination thereof, is favored for its simplicity and speed. Liquid-liquid extraction offers a cleaner extract, potentially reducing matrix effects in downstream analysis. The choice of method often depends on the biological matrix, the required purity of the extract, and the analytical technique being used (e.g., HPLC, LC-MS/MS).
Q2: How should I store my biological samples to ensure L-ornithine stability?
A2: Proper sample storage is critical for accurate L-ornithine quantification. It is recommended to process samples as quickly as possible. If immediate analysis is not feasible, samples should be stored at -80°C.[1] Repeated freeze-thaw cycles should be avoided as they can lead to increased concentrations of L-ornithine and other amino acids.[1] Studies have shown that the stability of amino acids, including ornithine, can be affected by storage temperature, with significant changes observed at 4°C and 22°C over 24 hours.[1]
Q3: What are the key factors influencing the efficiency of L-ornithine extraction?
A3: Several factors can impact extraction efficiency, including:
-
Choice of extraction solvent: The polarity and composition of the solvent will determine its effectiveness in precipitating proteins and solubilizing L-ornithine.
-
Solvent-to-sample ratio: An optimal ratio ensures complete protein precipitation without excessively diluting the sample.
-
Temperature and incubation time: These parameters can affect protein denaturation and the solubility of L-ornithine.
-
pH of the sample: The pH can influence the charge state of L-ornithine and its interaction with other molecules.
-
Sample matrix: The complexity of the biological sample (e.g., plasma, tissue homogenate, urine) can introduce interfering substances.
Q4: Can I use commercially available kits for L-ornithine quantification?
A4: Yes, several commercial kits are available for the fluorometric or colorimetric quantification of L-ornithine. These kits typically include all necessary reagents and a detailed protocol, offering a convenient and standardized method for analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low L-ornithine Recovery | Incomplete protein precipitation. | - Increase the solvent-to-sample ratio (e.g., from 3:1 to 4:1 v/v).- Ensure the precipitation solvent is ice-cold.- Increase the incubation time at low temperatures (e.g., -20°C for 1 hour). |
| L-ornithine degradation. | - Process samples quickly and on ice.- Avoid prolonged exposure to room temperature.[1]- For enzymatic assays, consider the use of enzyme inhibitors during sample preparation. | |
| Suboptimal pH. | - Adjust the pH of the sample to be within the optimal range for L-ornithine stability and solubility. | |
| High Variability in Results | Inconsistent sample handling. | - Standardize all steps of the extraction protocol, including pipetting volumes, incubation times, and centrifugation speeds.- Use calibrated equipment. |
| Presence of interfering substances. | - Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE).- For LC-MS/MS analysis, optimize chromatographic separation to resolve L-ornithine from interfering peaks. | |
| Matrix effects in LC-MS/MS. | - Use a stable isotope-labeled internal standard for L-ornithine to correct for matrix effects.- Dilute the sample extract to minimize the concentration of interfering matrix components. | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) in HPLC/LC-MS | Inappropriate mobile phase composition. | - Adjust the pH of the mobile phase to ensure L-ornithine is in a single ionic state.- Optimize the organic solvent concentration and gradient. |
| Column contamination. | - Flush the column with a strong solvent to remove contaminants.- Use a guard column to protect the analytical column. | |
| Sample solvent incompatible with the mobile phase. | - Evaporate the extraction solvent and reconstitute the sample in the initial mobile phase. | |
| No or Low Signal in LC-MS/MS | Improper mass spectrometer settings. | - Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature).- Ensure the correct precursor and product ion masses are selected for multiple reaction monitoring (MRM). |
| L-ornithine derivatization issues (if applicable). | - Ensure derivatization reagents are fresh and properly prepared.- Optimize the reaction time and temperature for complete derivatization. |
Data Presentation
Table 1: Comparison of L-Ornithine Quantification Parameters using LC-MS/MS with Methanol Precipitation
| Parameter | Arginine | Citrulline | Ornithine |
| Intra-assay Accuracy (%) | 88.8–99.3 | 92.5–101.5 | 91.9–102.1 |
| Intra-assay Precision (RSD %) | 1.1–3.3 | 0.6–2.9 | 1.2–3.5 |
| Inter-assay Accuracy (%) | 90.3–95.3 | 95.3–99.8 | 94.5–98.6 |
| Inter-assay Precision (RSD %) | 1.8–4.3 | 1.6–3.8 | 2.0–3.8 |
| Overall Recovery (%) | 85.0 | 88.0 | 83.3 |
Data adapted from a study using a two-step protein precipitation with methanol in human plasma.[2]
Experimental Protocols
Protocol 1: L-Ornithine Extraction from Plasma/Serum using Protein Precipitation
Materials:
-
Plasma or serum sample
-
Methanol (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g and 4°C
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 400 µL of ice-cold methanol to the tube.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 1 hour to enhance protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted L-ornithine without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS/MS analysis or dried down and reconstituted in a suitable solvent.
Protocol 2: L-Ornithine Extraction from Tissue Homogenate
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Homogenization buffer (e.g., PBS)
-
Tissue homogenizer
-
Methanol:Acetonitrile (1:1, v/v) solution (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g and 4°C
Procedure:
-
Weigh approximately 20 mg of tissue and place it in a suitable tube for homogenization.
-
Add 200 µL of homogenization buffer to the tissue.
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Transfer 200 µL of the tissue homogenate to a clean microcentrifuge tube.
-
Add 800 µL of ice-cold methanol:acetonitrile (1:1, v/v) solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 1 hour.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
Mandatory Visualization
Caption: The Urea Cycle Pathway Illustrating L-Ornithine Metabolism.
Caption: General Experimental Workflow for L-Ornithine Extraction.
References
Technical Support Center: Optimization of Mobile Phase for L-Ornithine Separation in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of L-ornithine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating L-ornithine by HPLC?
A1: The primary challenges in the HPLC separation of L-ornithine stem from its physicochemical properties. As a highly polar and hydrophilic amino acid, L-ornithine exhibits poor retention on traditional reversed-phase columns like C18. Additionally, it lacks a strong UV chromophore, making detection difficult without derivatization.
Q2: What are the common HPLC modes for L-ornithine analysis?
A2: The most common HPLC modes for L-ornithine analysis are:
-
Reversed-Phase (RP) HPLC with Ion-Pairing Agents: This is a widely used technique where an ion-pairing reagent is added to the mobile phase to enhance the retention of polar analytes like L-ornithine on nonpolar stationary phases.[1][2]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[3][4][5]
-
Reversed-Phase (RP) HPLC with Pre-column Derivatization: To overcome the challenge of poor UV detection, L-ornithine can be derivatized with a fluorescent tag like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) before injection.[6][7][8][9]
Q3: How does mobile phase pH affect the retention of L-ornithine?
A3: The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like L-ornithine.[10][11][12][13][14] By adjusting the pH, you can control the ionization state of L-ornithine's amino groups, thereby influencing its retention time and peak shape. For basic compounds like L-ornithine, increasing the mobile phase pH can suppress ionization and lead to longer retention times in reversed-phase chromatography.[11]
Troubleshooting Guide
Problem 1: Poor or No Retention of L-ornithine
Symptoms:
-
The L-ornithine peak elutes at or near the void volume.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate HPLC Mode | For reversed-phase columns, L-ornithine's high polarity leads to minimal retention. Consider switching to HILIC or using an ion-pairing reagent in your mobile phase.[2][3][4][5] |
| Mobile Phase is Too Polar (in RP-HPLC) | Increase the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase. However, this may not be sufficient without an ion-pairing agent. |
| Mobile Phase is Too Non-Polar (in HILIC) | Increase the aqueous component of the mobile phase to decrease retention. |
| Incorrect pH | Adjust the mobile phase pH to control the ionization of L-ornithine. For reversed-phase, a higher pH may increase retention. Ensure the pH is stable by using a suitable buffer.[11][14] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a tailing or fronting factor outside the acceptable range (typically >1.2 for tailing).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column | Interactions between the basic amine groups of L-ornithine and residual silanols on the silica-based column can cause peak tailing. Lowering the mobile phase pH with an acidic modifier (e.g., formic acid, trifluoroacetic acid) can help protonate the silanols and reduce these interactions.[14] |
| Inappropriate Mobile Phase pH | Operating near the pKa of L-ornithine can lead to poor peak shape. Adjust the pH to be at least 2 units away from the pKa.[11] |
| Column Overload | Injecting too much sample can cause peak fronting. Reduce the injection volume or dilute the sample. |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column. |
Problem 3: Inconsistent Retention Times
Symptoms:
-
Significant variation in L-ornithine retention time between injections or runs.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Unstable Mobile Phase pH | Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.[15] |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase carefully and consistently. Premixing the mobile phase components can improve reproducibility compared to online mixing. |
| Column Not Equilibrated | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature can affect retention times. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure a stable flow rate. |
Data Presentation: Mobile Phase Compositions for L-ornithine Separation
The following tables summarize various mobile phase compositions that have been successfully used for the HPLC separation of L-ornithine.
Table 1: Reversed-Phase HPLC with Ion-Pairing
| Mobile Phase A | Mobile Phase B | Ion-Pairing Agent | Column | Detection | Reference |
| 0.1% Orthophosphoric acid in Water | Acetonitrile | Orthophosphoric acid | Agilent Eclipse XDB-C18 | UV (225 nm) | [16][17][18] |
| 0.2mol/L Potassium dihydrogen phosphate (containing 0.5% sodium heptanesulfonate) | Acetonitrile | Sodium heptanesulfonate | Kromasil C18 | UV (205 nm) | [1] |
Table 2: Hydrophilic Interaction Chromatography (HILIC)
| Mobile Phase A | Mobile Phase B | Column | Detection | Reference |
| 0.1% Trifluoroacetic acid in Water | Acetonitrile | Silica | MS/MS | [3] |
| Ammonium formate/formic acid in Water | Acetonitrile | Amaze MH | MS | [4] |
Table 3: Reversed-Phase HPLC with Pre-column Derivatization (OPA/FMOC)
| Mobile Phase A | Mobile Phase B | Derivatization Reagents | Column | Detection | Reference |
| 20 mM Sodium acetate buffer (pH 7.2) with 0.018% Triethylamine and 0.3% Tetrahydrofuran | 20 mM Sodium acetate buffer (pH 7.2) with Methanol and Acetonitrile | OPA and FMOC | Hypersil ODS | Fluorescence | [19][20] |
Experimental Protocols
Protocol 1: RP-HPLC with Ion-Pairing for L-ornithine Analysis
This protocol is based on the method described for the analysis of L-ornithine L-aspartate.[16][17][18]
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of orthophosphoric acid to 1 L of HPLC-grade water. Degas and filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 50 50 15 95 5 | 20 | 95 | 5 |
-
-
Sample Preparation:
-
Dissolve the sample in a diluent consisting of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: HILIC-MS/MS for L-ornithine Analysis in Plasma
This protocol is adapted from a method for determining ornithine in human plasma.[3]
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase consisting of 25% (v/v) 0.1% trifluoroacetic acid in water and 75% (v/v) acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Silica-based HILIC column
-
Flow Rate: (Not specified, typically 0.2-0.5 mL/min for HILIC)
-
Detection: Tandem Mass Spectrometry (MS/MS) with APCI
-
-
Sample Preparation:
-
Perform protein precipitation of the plasma sample.
-
Add an isotopic labeled internal standard.
-
Centrifuge and inject the supernatant.
-
Mandatory Visualization
Caption: Workflow for Mobile Phase Optimization for L-ornithine Separation.
Caption: Troubleshooting Decision Tree for L-ornithine HPLC Analysis.
References
- 1. CN102288687A - Method for analysing and detecting impurities in ornithine aspartate - Google Patents [patents.google.com]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. shimadzu.com [shimadzu.com]
- 9. ijfans.org [ijfans.org]
- 10. moravek.com [moravek.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. quora.com [quora.com]
- 14. biotage.com [biotage.com]
- 15. jk-sci.com [jk-sci.com]
- 16. impactfactor.org [impactfactor.org]
- 17. scilit.com [scilit.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Enhancing L-ornithine Production in Recombinant Corynebacterium glutamicum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic engineering of Corynebacterium glutamicum for enhanced L-ornithine production.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your experiments.
Question: Why is my recombinant C. glutamicum strain exhibiting low L-ornithine yield?
Answer: Low L-ornithine yield can be attributed to several factors. Here are the primary areas to investigate:
-
Suboptimal Genetic Modifications: The biosynthetic pathway for L-ornithine may not be sufficiently optimized. Key genetic modifications are often required to channel metabolic flux towards L-ornithine.
-
Precursor and Cofactor Limitation: The production of L-ornithine is dependent on the availability of precursors like glutamate and cofactors such as NADPH.[1][2]
-
Competing Metabolic Pathways: The carbon flow might be diverted to competing pathways, such as proline biosynthesis or other amino acids.[2]
-
Feedback Inhibition and Repression: The native regulatory networks of the cell can limit the production of L-ornithine through feedback inhibition and transcriptional repression.
-
Inefficient Export: The synthesized L-ornithine may not be efficiently exported out of the cell, leading to intracellular accumulation and potential feedback inhibition.
Question: How can I troubleshoot a low L-ornithine titer in my fermentation process?
Answer: To improve your L-ornithine titer, consider the following troubleshooting steps, categorized by the potential issue:
Issue 1: Insufficient Precursor (Glutamate) Supply
-
Strategy: Overexpress genes involved in glutamate biosynthesis.
-
Action:
-
Overexpress gdh (glutamate dehydrogenase) to enhance the conversion of α-ketoglutarate to glutamate.[2]
-
Consider overexpressing pyc (pyruvate carboxylase) to increase the anaplerotic flux towards the TCA cycle, which provides the precursor α-ketoglutarate.[1]
-
Attenuate or delete genes responsible for glutamate secretion, such as ncgl1221, to increase intracellular glutamate availability.[3]
-
Issue 2: Limited NADPH Availability
-
Strategy: Engineer the central carbon metabolism to increase the intracellular NADPH pool.
-
Action:
-
Redirect carbon flux towards the pentose phosphate (PP) pathway by modifying the expression of key genes like pgi (phosphoglucose isomerase) and zwf (glucose-6-phosphate dehydrogenase).[4]
-
Replace the native NAD-dependent glyceraldehyde-3-phosphate dehydrogenase with an NADP-dependent version.[2]
-
Inactivate the gluconate kinase gene (gntK) to increase intracellular NADPH concentration.[1]
-
Issue 3: Active Competing Pathways
-
Strategy: Block or attenuate metabolic pathways that compete for precursors.
-
Action:
-
Delete the proB gene to block the conversion of γ-glutamyl phosphate to glutamate-semialdehyde, a key step in proline biosynthesis.[4]
-
Delete argF (ornithine carbamoyltransferase) to prevent the conversion of L-ornithine to citrulline.[3][4]
-
Delete speE (spermidine synthase) to block the conversion of L-ornithine into the polyamine pathway.[1]
-
Issue 4: Feedback Inhibition and Transcriptional Repression
-
Strategy: Deregulate the L-arginine biosynthetic pathway.
-
Action:
Issue 5: Inefficient L-ornithine Export
-
Strategy: Enhance the export of L-ornithine from the cell.
-
Action:
Frequently Asked Questions (FAQs)
Q1: What are the essential initial genetic modifications to start producing L-ornithine in C. glutamicum?
A1: A common starting point for engineering L-ornithine production is the creation of a base strain with the following deletions:
-
ΔargF: Prevents the conversion of L-ornithine to citrulline, directly channeling the flux towards L-ornithine accumulation.[3][4]
-
ΔproB: Blocks the competing proline biosynthetic pathway.[4]
-
ΔargR: Deletes the transcriptional repressor of the arginine operon, leading to increased expression of the L-ornithine biosynthetic genes.[4]
Q2: I have created the initial triple-knockout strain (ΔargFΔproBΔargR), but the L-ornithine production is still low. What is the next step?
A2: After establishing the base strain, the next crucial step is to overexpress the key enzymes in the L-ornithine biosynthetic pathway. This is typically achieved by plasmid-based or chromosomal overexpression of the argCJBD operon.[4] The source of these genes can also be important; for instance, using the argCJBD operon from C. glutamicum ATCC 21831 has been shown to be effective.[2][4]
Q3: How does manipulating the central carbon metabolism impact L-ornithine production?
A3: Manipulating the central carbon metabolism is critical for increasing the supply of the essential cofactor NADPH. The biosynthesis of one mole of L-ornithine requires two moles of NADPH.[5] By redirecting more carbon flux through the pentose phosphate pathway (e.g., by modifying pgi and zwf expression), you can generate more NADPH, which can significantly boost L-ornithine yields.[4]
Q4: Are there alternative carbon sources to glucose that can be used for L-ornithine production?
A4: Yes, researchers have successfully engineered C. glutamicum to produce L-ornithine from alternative carbon sources. Mannitol, a sugar alcohol found in macroalgae, has been used to achieve high titers of L-ornithine.[6] Sucrose and xylose have also been utilized.[2][7] This often requires engineering the metabolic pathways for these alternative sugars.
Q5: What is the role of adaptive laboratory evolution (ALE) in improving L-ornithine production?
A5: Adaptive laboratory evolution can be a powerful tool to improve the performance of your engineered strains. By subjecting the cells to selective pressure over multiple generations, you can select for mutants with improved growth characteristics and higher L-ornithine production.[1] This method can lead to complex and often non-intuitive beneficial mutations that enhance overall strain fitness and productivity.
Quantitative Data Summary
The following tables summarize the L-ornithine production achieved in various engineered C. glutamicum strains under different conditions.
Table 1: L-ornithine Production in Genetically Engineered C. glutamicum Strains
| Strain | Relevant Genotype/Modification | L-ornithine Titer (g/L) | Reference |
| ATCC 13032 (ΔargFΔproBΔargR) | Base strain with key deletions | 0.23 | [4] |
| YW03 (pSY223) | ΔargFΔproBΔargR, overexpression of argCJBD from C. glutamicum ATCC 21831 | 7.19 | [4] |
| YW06 (pSY223) | YW03 with modifications to enhance NADPH supply (pgi, zwf, tkt) | 51.5 | [4] |
| Sorn1 | C. glutamicum S9114 with ΔargF | 7.97 | [3] |
| Sorn8 | Sorn1 with additional deletions (Δncgl1221, ΔargR, ΔputP), attenuated odhA, and overexpression of lysE | 18.4 | [3] |
| ΔAPE6937R42 | Metabolically evolved strain with ΔargFΔproBΔspeEΔargR | 24.1 | [1] |
| MTL13 | Engineered for mannitol utilization | 54.56 | [6] |
| SO30 | Engineered for glucose and sucrose co-utilization with ΔpfkB1 | 78.0 | [7] |
| MTL25 | Engineered for mannitol utilization with transcriptome-guided modifications | 93.6 | [8] |
Experimental Protocols
Protocol 1: Gene Deletion in C. glutamicum (e.g., argF)
-
Plasmid Construction:
-
Amplify the upstream and downstream flanking regions of the target gene (argF) from C. glutamicum genomic DNA via PCR.
-
Clone these flanking regions into a suicide vector (e.g., pK18mobsacB) on either side of a selection marker or using seamless cloning methods.
-
Transform the resulting plasmid into E. coli for propagation and verification by sequencing.
-
-
Electroporation into C. glutamicum:
-
Prepare electrocompetent C. glutamicum cells.
-
Electroporate the constructed suicide vector into the competent cells.
-
Select for single-crossover integrants on agar plates containing a suitable antibiotic (e.g., kanamycin).
-
-
Selection for Double Crossover:
-
Inoculate the single-crossover mutants into a non-selective liquid medium and cultivate overnight.
-
Plate the culture onto agar containing a counter-selective agent (e.g., sucrose for sacB-based vectors).
-
Colonies that grow have undergone a second crossover event, resulting in either a wild-type reversion or the desired gene deletion.
-
-
Verification:
-
Screen the colonies from the counter-selection plates by PCR using primers that bind outside the deleted region to confirm the size difference between the wild-type and the knockout allele.
-
Further verify the deletion by sequencing the PCR product.
-
Protocol 2: Overexpression of Genes in C. glutamicum (e.g., argCJBD operon)
-
Plasmid Construction:
-
Amplify the argCJBD operon from the genomic DNA of the desired C. glutamicum strain (e.g., ATCC 21831) via PCR.
-
Clone the PCR product into an E. coli-C. glutamicum shuttle expression vector (e.g., pXMJ19) under the control of a strong promoter (e.g., Ptac).
-
Transform the ligation product into E. coli for plasmid amplification and sequence verification.
-
-
Transformation into C. glutamicum:
-
Transform the verified expression plasmid into the target C. glutamicum strain (e.g., the ΔargFΔproBΔargR mutant) via electroporation.
-
Select for transformants on agar plates containing the appropriate antibiotic.
-
-
Expression and Analysis:
-
Cultivate the recombinant strain in a suitable production medium.
-
Induce gene expression if using an inducible promoter (e.g., with IPTG for Ptac).
-
Analyze L-ornithine production in the culture supernatant using methods like HPLC.
-
Protocol 3: Fed-Batch Fermentation for L-ornithine Production
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered C. glutamicum strain into a seed medium (e.g., LBG medium) and incubate at 30°C with shaking until the exponential phase is reached.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium in a bioreactor (e.g., a 5-L bioreactor). A typical medium contains glucose, yeast extract, ammonium sulfate, and various salts and trace elements.
-
Inoculate the bioreactor with the seed culture.
-
-
Fermentation Control:
-
Maintain the temperature at 30°C.
-
Control the pH at a setpoint (e.g., 7.0) by the automated addition of a base (e.g., aqueous ammonia, which also serves as a nitrogen source).
-
Maintain dissolved oxygen (DO) above a certain level (e.g., 20%) by adjusting the agitation speed and aeration rate.
-
-
Fed-Batch Strategy:
-
Monitor the glucose concentration in the bioreactor.
-
When the initial glucose is depleted, start feeding a concentrated glucose solution to maintain the glucose level within a desired range.
-
-
Sampling and Analysis:
-
Take samples periodically to measure cell density (OD600) and the concentration of L-ornithine and residual glucose in the supernatant using HPLC.
-
Visualizations
Caption: L-ornithine biosynthesis pathway in C. glutamicum.
Caption: A typical experimental workflow for engineering C. glutamicum.
Caption: A logical workflow for troubleshooting low L-ornithine yield.
References
- 1. Metabolic evolution of Corynebacterium glutamicum for increased production of L-ornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic pathway engineering of Corynebacterium glutamicum S9114 for l-ornithine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Corynebacterium glutamicum for the production of L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Highly efficient biosynthesis of l-ornithine from mannitol by using recombinant Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced l-ornithine production from glucose and sucrose via manipulation of the fructose metabolic pathway in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in L-ornithine production from mannitol via transcriptome-guided genetic engineering in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Poly-L-ornithine coating inconsistencies and troubleshooting
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Poly-L-ornithine (PLO) coating inconsistencies for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Poly-L-ornithine for coating?
The optimal coating concentration of PLO is cell-type and application-dependent, typically ranging from 10 µg/mL to 100 µg/mL.[1][2][3][4] It is recommended to determine the optimal concentration for each specific cell line and experimental condition. A common starting concentration is 0.1 mg/mL.[5][6][7][8]
Q2: How should I prepare and store the Poly-L-ornithine solution?
To prepare a PLO solution, dissolve the powder in sterile, tissue culture-grade water to create a stock solution, which should then be stored at -20°C.[9] For ready-to-use solutions, they can be stored at 2-10°C.[5][6] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2][3]
Q3: What is the correct procedure for coating cultureware with Poly-L-ornithine?
The general procedure involves diluting the PLO stock solution to the desired working concentration, adding it to the culture surface to ensure complete coverage, incubating for a specific time and temperature, aspirating the solution, and then rinsing the surface thoroughly with sterile water or PBS.[1][5]
Q4: How long and at what temperature should I incubate the plates with Poly-L-ornithine?
Incubation times and temperatures vary across protocols. Some suggest incubating for 1-2 hours at 37°C, while others recommend overnight incubation at room temperature or 37°C.[1][9][10][11] Shorter incubation times of around 5 minutes have also been reported.[5][7] The optimal condition should be determined empirically for your specific application.
Q5: Is it necessary to rinse the cultureware after Poly-L-ornithine coating?
Yes, it is critical to thoroughly rinse the coated surfaces with sterile water or PBS.[5][12] This step is crucial because residual PLO can be toxic to cells.[12] It is recommended to wash the surface at least two to three times.[1][10][12]
Q6: Can I store the Poly-L-ornithine coated plates?
Yes, coated cultureware can be stored for future use. Storage conditions vary, with some protocols suggesting storage at 4°C for up to a few weeks.[1][13] Another option is to air dry the plates in a sterile hood after rinsing and store them at room temperature for up to 3 months.[13] If not for immediate use, storing plates covered in foil at 4°C is also a possibility.[1]
Q7: Can I reuse the Poly-L-ornithine coating solution?
While not officially recommended by all manufacturers, reusing the PLO solution is a common practice in many labs to reduce costs.[13][14] If you choose to reuse the solution, it is essential to maintain sterility using aseptic techniques to prevent contamination.[15]
Troubleshooting Guide
This guide addresses common issues encountered during Poly-L-ornithine coating.
Issue 1: Poor or No Cell Attachment
Poor cell attachment is a frequent problem that can stem from several factors.
-
Possible Causes:
-
Suboptimal PLO Concentration: The concentration of PLO may not be suitable for your specific cell type.
-
Incomplete Surface Coating: The PLO solution may not have covered the entire culture surface, leading to uneven cell distribution.
-
Insufficient Incubation: The incubation time may have been too short for the PLO to adsorb to the surface effectively.
-
Inadequate Rinsing: Insufficient rinsing can leave behind excess PLO, which is cytotoxic and can inhibit cell attachment.[12]
-
Poor Cell Health: The cells themselves may be unhealthy or stressed, leading to poor attachment.
-
-
Solutions:
-
Optimize PLO Concentration: Perform a titration experiment to determine the optimal PLO concentration for your cells (e.g., test a range from 10 to 100 µg/mL).[16]
-
Ensure Complete Coverage: Use a sufficient volume of PLO solution to cover the entire growth surface and gently rock the plate to ensure even distribution.[5]
-
Adjust Incubation Time and Temperature: Try increasing the incubation time (e.g., overnight) or changing the temperature (e.g., 37°C) to enhance adsorption.[1]
-
Thorough Rinsing: Rinse the coated surface at least three times with sterile, tissue culture-grade water or PBS to remove all unbound PLO.[12]
-
Check Cell Viability: Ensure that the cells are healthy and viable before seeding them onto the coated surface.
-
Issue 2: Inconsistent Coating and Uneven Cell Growth
Inconsistent coating can lead to patchy cell growth and unreliable experimental results.
-
Possible Causes:
-
Uneven Application of PLO: The PLO solution was not spread evenly across the culture surface.
-
Drying of the Surface: Allowing the surface to dry out at any point during the coating process can lead to inconsistencies.[12]
-
Degradation of PLO: The PLO solution may have degraded due to improper storage or repeated freeze-thaw cycles.[2][3]
-
-
Solutions:
-
Gentle Swirling: After adding the PLO solution, gently swirl the plate to ensure the entire surface is uniformly covered.[11]
-
Prevent Drying: Do not let the surface dry out after aspirating the PLO solution or during the rinsing steps.[12]
-
Proper Solution Handling: Store the PLO solution according to the manufacturer's instructions and avoid multiple freeze-thaw cycles by preparing aliquots.[2][3]
-
Issue 3: Cell Toxicity or Death After Seeding
Cell death after plating can be a direct result of issues with the PLO coating.
-
Possible Cause:
-
Residual PLO: As mentioned, PLO is toxic to cells, and inadequate rinsing is a primary cause of cytotoxicity.[12]
-
-
Solution:
-
Extensive Rinsing: This is the most critical step to prevent toxicity. Ensure you rinse the coated surface multiple times with a generous amount of sterile water or PBS.[12]
-
Experimental Protocols & Data
Table 1: Recommended Poly-L-ornithine Solution Volumes for Different Cultureware
| Plate/Flask Type | Recommended Volume per Well/Dish |
| 96-well Plate | 50 µL |
| 24-well Plate | 0.5 mL |
| 12-well Plate | 500 µL[1] |
| 6-well Plate / 35 mm Dish | 1 mL[1][10] |
| 6 cm Dish / 25 cm² Flask | 3-5 mL[1] |
| 10 cm Dish / 75 cm² Flask | 10 mL[1] |
Standard Poly-L-ornithine Coating Protocol
-
Preparation: Thaw the Poly-L-ornithine stock solution at room temperature.[1][2][3]
-
Dilution: Dilute the stock solution to the desired working concentration (e.g., 20 µg/mL to 100 µg/mL) using sterile, tissue culture-grade water or PBS.[1][9][12]
-
Coating: Add the diluted PLO solution to the culture vessel, ensuring the entire growth surface is covered. Refer to Table 1 for recommended volumes.[1] Gently swirl the vessel to distribute the solution evenly.[11]
-
Incubation: Incubate at 37°C for 1-2 hours or at room temperature overnight.[1][10][11]
-
Aspiration: Carefully aspirate the PLO solution from the vessel.
-
Rinsing: Wash the surface three times with sterile, tissue culture-grade water or PBS.[1][12] Ensure each wash is thorough to remove any residual PLO.
-
Drying (Optional): The coated surface can be used immediately or air-dried in a sterile hood for later use.[1]
-
Cell Seeding: Add cell suspension to the coated cultureware.
Visual Guides
Caption: A flowchart illustrating the standard workflow for Poly-L-ornithine coating of cell culture surfaces.
Caption: A troubleshooting diagram outlining potential causes and solutions for poor cell adhesion on PLO-coated surfaces.
References
- 1. neuvitro.com [neuvitro.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Poly-ʟ-Ornithine synthetic, liquid, 0.1 mg/mL, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Advanced BioMatrix - Poly-L-Ornithine, Solution, 0.1 mg/ml #5058 [advancedbiomatrix.com]
- 6. advancedbiomatrix.com [advancedbiomatrix.com]
- 7. cellgs.com [cellgs.com]
- 8. advancedbiomatrix.com [advancedbiomatrix.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 101bio.com [101bio.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Poly- L -ornithine 30,000-70,000, 0.01 , sterile-filtered, BioReagent, cell culture mammalian 27378-49-0 [sigmaaldrich.com]
- 16. Frontiers | Characterization of Seeding Conditions for Studies on Differentiation Patterns of Subventricular Zone Derived Neurospheres [frontiersin.org]
Technical Support Center: Quantification of L-ornithine in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of L-ornithine in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in L-ornithine plasma quantification?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In plasma, these interfering components include phospholipids, salts, proteins, and anticoagulants.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results for L-ornithine.[1][2]
Q2: Why is plasma a particularly challenging matrix for L-ornithine analysis?
A: Plasma is a complex biological matrix with high concentrations of proteins, lipids (especially phospholipids), and other endogenous substances.[1][2] During sample preparation, these components can be co-extracted with L-ornithine. If they co-elute during chromatography, they can compete with L-ornithine for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[2][3]
Q3: How can a stable isotope-labeled (SIL) internal standard help overcome matrix effects for L-ornithine?
A: A stable isotope-labeled internal standard (SIL-IS), such as L-ornithine-¹³C₅ or D,L-Ornithine-d3, is the gold standard for correcting matrix effects.[1][4][5][6] An ideal SIL-IS is chemically identical to the analyte and therefore exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[1] Because it co-elutes with L-ornithine, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[1]
Q4: What are the most common sample preparation techniques to reduce matrix effects for L-ornithine analysis?
A: The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2] More advanced techniques, such as those that specifically target the removal of phospholipids like HybridSPE or phospholipid removal (PLR) plates, are also highly effective.[7][8] The choice of method depends on the required sensitivity, throughput, and the degree of matrix interference.
Troubleshooting Guide
Q5: I am observing significant ion suppression for L-ornithine. How can I identify the source and mitigate it?
A: Ion suppression is a common issue in LC-MS/MS analysis of plasma samples and is often caused by co-eluting phospholipids.[2][3]
Identifying the Source:
A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression occurs.[9][10] This involves infusing a constant flow of an L-ornithine standard solution into the mass spectrometer while injecting a blank, extracted plasma sample onto the LC column. A dip in the baseline signal of the L-ornithine standard indicates the retention time at which matrix components are eluting and causing suppression.[9]
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components before analysis.[2] Consider switching from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) or a specialized phospholipid removal product.[7][8]
-
Optimize Chromatography: Modify your chromatographic method to separate L-ornithine from the interfering components. Since L-ornithine is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography, as it often provides better retention and separation from non-polar interferences like phospholipids.[11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS will co-elute with L-ornithine and experience the same degree of ion suppression, allowing for accurate correction of the signal.[1]
Q6: My recovery of L-ornithine is low and inconsistent. What could be the cause and how can I improve it?
A: Low and inconsistent recovery can be due to several factors related to your sample preparation method.
Potential Causes and Solutions:
-
Inefficient Extraction: If you are using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the solvent or sorbent may not be optimal for the polar nature of L-ornithine.
-
For LLE: Ensure the pH of the aqueous phase is optimized to maximize the extraction of L-ornithine into the organic phase. Multiple extractions may be necessary.
-
For SPE: Select a sorbent chemistry appropriate for L-ornithine, such as a mixed-mode or ion-exchange sorbent.[2] Ensure that the wash steps are not eluting the analyte and that the elution solvent is strong enough to recover it completely.
-
-
Analyte Loss During Protein Precipitation: While simple, protein precipitation can sometimes lead to the co-precipitation of the analyte with the proteins, especially if the analyte has a high affinity for plasma proteins. Ensure thorough vortexing and centrifugation.
-
Instability of L-ornithine: L-ornithine can be subject to enzymatic degradation in plasma. The use of an arginase inhibitor like nor-NOHA during sample collection can prevent the degradation of arginine to ornithine.[12] Samples should be kept on wet ice during processing and may require acidification for long-term stability.[12]
Q7: I am seeing high variability between replicate injections of the same sample. What are the likely causes?
A: High variability can stem from both the analytical instrument and the sample preparation process.
Troubleshooting High Variability:
-
Inconsistent Sample Preparation: Ensure that your sample preparation protocol is followed precisely for every sample. Inconsistent volumes, mixing times, or extraction conditions can introduce significant variability. Automation of sample preparation can help to minimize this.
-
Matrix Effects: Inconsistent matrix effects between samples can lead to high variability. The use of a SIL-IS is the best way to correct for this.[1] If a SIL-IS is not available, matrix-matched calibrants can help to a certain extent.[10]
-
Instrument Performance: Check for issues with the autosampler, pump, or mass spectrometer. A dirty ion source can lead to inconsistent ionization and signal instability.[13] Regular cleaning and maintenance are crucial.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for L-ornithine Quantification in Plasma
| Technique | Principle | Phospholipid Removal Efficiency | Potential for Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by an organic solvent (e.g., acetonitrile, methanol).[14] | Low to Moderate.[8] | High, as phospholipids remain in the supernatant.[2][3] | High |
| Liquid-Liquid Extraction (LLE) | L-ornithine is partitioned between two immiscible liquid phases. | Moderate to High, depending on solvent polarity. | Moderate, can be effective but may require optimization. | Moderate |
| Solid-Phase Extraction (SPE) | L-ornithine is retained on a solid sorbent while interferences are washed away.[15] | High, especially with specific sorbents.[2][15] | Low, generally provides cleaner extracts than PPT or LLE.[2] | Moderate |
| Phospholipid Removal (PLR) Plates | Combines protein precipitation with a sorbent that specifically removes phospholipids.[3][7][9] | Very High (>95%).[7][9][15] | Very Low, as the primary source of ion suppression is removed.[7][9] | High |
Experimental Protocols
Representative LC-MS/MS Method for L-ornithine Quantification
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (using Phospholipid Removal)
-
To 50 µL of plasma sample in a 96-well plate, add 200 µL of acetonitrile containing the stable isotope-labeled internal standard (e.g., L-ornithine-¹³C₅).
-
Mix thoroughly by vortexing for 1 minute to precipitate proteins.
-
Transfer the mixture to a phospholipid removal 96-well plate.
-
Apply a vacuum to pull the supernatant through the sorbent, collecting the clean extract in a collection plate.
-
The resulting extract is ready for injection.
2. Chromatographic Conditions (HILIC)
-
Column: A HILIC column (e.g., silica-based or amide-based) suitable for polar analytes.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A gradient starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute L-ornithine.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-ornithine: Precursor ion (Q1) m/z 133.1 → Product ion (Q3) m/z 70.1
-
L-ornithine-¹³C₅ (IS): Precursor ion (Q1) m/z 138.1 → Product ion (Q3) m/z 74.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both L-ornithine and its internal standard.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. L-Ornithine·HCl (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-4724-H-0.1 [isotope.com]
- 7. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of L-ornithine and L-arginine in Nitric Oxide Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of L-ornithine and L-arginine in the intricate nitric oxide (NO) signaling cascade is paramount for the development of novel therapeutics targeting a myriad of physiological and pathological processes. This guide provides an objective comparison of these two amino acids, supported by experimental data, to elucidate their distinct mechanisms of action and their ultimate impact on nitric oxide bioavailability.
Introduction
Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune regulation. The synthesis of NO is primarily catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which utilize L-arginine as a direct substrate.[1][2] L-ornithine, another key amino acid, is intricately linked to L-arginine metabolism and, by extension, to the regulation of NO production. While both amino acids are often discussed in the context of NO modulation, their roles are fundamentally different. This guide will dissect these differences, presenting available quantitative data and detailed experimental protocols to facilitate informed research and development decisions.
The Divergent Roles of L-arginine and L-ornithine in NO Synthesis
L-arginine stands as the direct and essential precursor for the synthesis of nitric oxide.[3][4] The enzyme nitric oxide synthase (NOS) catalyzes the five-electron oxidation of a guanidino nitrogen of L-arginine, yielding nitric oxide and L-citrulline as co-products.[5] This process is fundamental to NO-mediated physiological effects.
In contrast, L-ornithine does not directly serve as a substrate for NOS. Its influence on the NO pathway is indirect and multifaceted. L-ornithine is a key intermediate in the urea cycle, where the enzyme arginase metabolizes L-arginine to L-ornithine and urea.[6][7] This metabolic diversion of L-arginine by arginase represents a critical regulatory nexus, as it directly competes with NOS for their common substrate.[6][8] Consequently, increased arginase activity can lead to a depletion of the L-arginine pool available for NO synthesis, thereby downregulating NO production.
Furthermore, L-ornithine can be a precursor for the de novo synthesis of L-arginine, a pathway that could potentially replenish the substrate for NOS. However, the efficiency of this conversion and its overall impact on NO production, especially in comparison to direct L-arginine supplementation, is a subject of ongoing investigation and appears to be context-dependent.[9]
Quantitative Data Presentation
Direct head-to-head clinical trials quantitatively comparing the effects of L-ornithine and L-arginine supplementation on nitric oxide production are limited in the scientific literature. The following tables summarize the available data from separate studies on the impact of each amino acid on key markers of the nitric oxide pathway.
Table 1: Effects of L-arginine Supplementation on Nitric Oxide Pathway Markers
| Parameter | Study Population | L-arginine Dose | Duration | Outcome | Reference |
| Plasma L-arginine | Healthy Subjects | 6 g (acute) | 120 minutes | Significant increase from baseline | [3] |
| Plasma NOx (Nitrite + Nitrate) | Healthy Subjects | 6 g (acute) | 120 minutes | No significant change from placebo | [3] |
| Forearm Blood Flow | Healthy Subjects | Infusion | Acute | Increased, but not stereospecific to L-arginine | [1] |
| Flow-Mediated Dilation | Hypercholesterolemic Patients | 21 g/day | 4 weeks | Significant improvement | [10] |
Table 2: Effects of L-ornithine Supplementation on Nitric Oxide Pathway Markers
| Parameter | Study Population | L-ornithine Dose | Duration | Outcome | Reference |
| Serum Nitrite/Nitrate | Endotoxemic Rats | 2,500 mg/kg | Acute | Lowered the increased levels induced by LPS | [11] |
| Forearm Blood Flow | Healthy Subjects | Infusion | Acute | Increased, but not significantly different from hyperosmolar saline | [1] |
It is crucial to note that the data in these tables are not from direct comparative studies and experimental conditions vary significantly.
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay between L-arginine, L-ornithine, and the nitric oxide pathway, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of L-Ornithine-L-Aspartate on Angiogenesis and Perfusion in Subacute Hind Limb Ischemia: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Low Arginine/Ornithine Ratio is Associated with Long-Term Cardiovascular Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral L-arginine improves endothelial dysfunction in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of l-arginine on flow mediated dilatation induced by atrial pacing in diseased epicardial coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Can arginine and ornithine support gut functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral L-arginine improves endothelial function in healthy individuals older than 70 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Association of l-Arginine Supplementation with Markers of Endothelial Function in Patients with Cardiovascular or Metabolic Disorders: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
L-Ornithine vs. L-Citrulline Supplementation for Ammonia Detoxification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperammonemia, the elevation of ammonia in the blood, is a critical metabolic disturbance implicated in hepatic encephalopathy, urea cycle disorders, and exercise-induced fatigue. The management of hyperammonemia often involves strategies to enhance the detoxification of ammonia, primarily through the urea cycle. L-ornithine and L-citrulline, two key amino acid intermediates in this cycle, are prominent supplements investigated for their ammonia-lowering capabilities. This guide provides an objective comparison of L-ornithine and L-citrulline supplementation for ammonia detoxification, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: The Urea Cycle
The urea cycle is a liver-based metabolic pathway that converts neurotoxic ammonia into urea for excretion. Both L-ornithine and L-citrulline play indispensable roles in this process.
L-ornithine acts as a substrate for ornithine transcarbamylase (OTC), which catalyzes the conversion of carbamoyl phosphate and ornithine into citrulline.[1][2] Supplementation with L-ornithine is intended to replenish this crucial substrate, thereby driving the urea cycle forward and enhancing ammonia detoxification.[3][4] L-ornithine is often administered as L-ornithine L-aspartate (LOLA), which provides both ornithine for the urea cycle and aspartate, another amino acid involved in the cycle and in glutamine synthesis, a secondary pathway for ammonia detoxification.[3][4]
L-citrulline, on the other hand, is a product of the OTC reaction and a precursor for argininosuccinate synthesis.[2][5] Supplemental L-citrulline can bypass the initial steps of the urea cycle and be readily converted to argininosuccinate and subsequently to arginine, which is then cleaved to produce urea and regenerate L-ornithine.[6] Notably, oral L-citrulline supplementation has been shown to be more effective at increasing plasma arginine levels than L-arginine supplementation itself, as it bypasses hepatic metabolism.[7][8]
Caption: The Urea Cycle and Points of Intervention for L-Ornithine and L-Citrulline Supplementation.
Comparative Efficacy: Experimental Data
The following table summarizes key findings from studies investigating the effects of L-ornithine and L-citrulline on ammonia levels in various contexts.
| Supplement | Study Population | Dosage | Duration | Key Findings on Ammonia Levels | Reference |
| L-Ornithine L-Aspartate (LOLA) | Patients with Cirrhosis and Overt Hepatic Encephalopathy | 30 g/day (intravenous) | 5 days | Significantly greater reduction in blood ammonia compared to placebo group. | [9] |
| L-Ornithine L-Aspartate (LOLA) | Patients with Cirrhosis and Hepatic Encephalopathy | Varied (oral and intravenous) | Meta-analysis | LOLA was associated with a reduction in blood ammonia. | [10][11] |
| L-Ornithine Hydrochloride | Healthy young adults (exercise study) | 0.1 g/kg body mass | Single dose | Significantly higher plasma ammonia concentrations buffered post-exhaustion compared to placebo, suggesting increased ammonia handling. | [12][13] |
| L-Citrulline | Patients with Urea Cycle Disorders | Not specified | Retrospective review | Mean ammonia concentrations were 35.9 µmol/L with citrulline monotherapy, 49.8 µmol/L with arginine, and 53.0 µmol/L with combination therapy. | |
| L-Citrulline | Mice (exercise study) | Not specified | Not specified | Repressed exercise-induced blood ammonia elevation compared to non-supplemented group. | [6] |
| L-Citrulline, L-Arginine, L-Ornithine | Patients with Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome | 2 mmol/kg per day | 2 weeks for each | Citrulline or arginine supplementation led to a reduction in plasma glutamine (an ammonia carrier) compared to ornithine or no supplement. | |
| L-Citrulline and L-Ornithine | Trained Rats (exercise study) | Not specified | Not specified | All three amino acids (including arginine) increased glutamine production, suggesting enhanced ammonia buffering. | |
| L-Ornithine and L-Citrulline | Young pigs (arginine-deficient diet) | Equimolar to 0.3% Arginine | Not specified | Citrulline was effective as an arginine precursor, while ornithine was not at an equimolar dose. Excess ornithine did decrease plasma ammonia. |
Experimental Protocols
Representative Clinical Trial Protocol: L-Ornithine L-Aspartate in Hepatic Encephalopathy
This protocol is based on a double-blind, randomized controlled trial investigating intravenous LOLA in patients with cirrhosis and overt hepatic encephalopathy.[9]
-
Patient Population: 140 patients with cirrhosis and overt hepatic encephalopathy (Grade III-IV).
-
Randomization: Patients were randomized to receive either LOLA in combination with standard therapy (lactulose and rifaximin) (n=70) or a placebo with standard therapy (n=70).
-
Intervention: LOLA was administered as a continuous intravenous infusion at a dose of 30 g over 24 hours for 5 days.
-
Primary Outcome: Improvement in the grade of hepatic encephalopathy at day 5.
-
Secondary Outcomes: Time to recovery, 28-day mortality, and changes in blood ammonia levels, inflammatory markers (TNF-α, ILs), and endotoxins.
-
Measurements: Blood samples were collected on day 0 and day 5 for the measurement of ammonia and other biomarkers.
Representative Pre-clinical Study Protocol: L-Citrulline in Exercise-Induced Hyperammonemia
This protocol is based on a study examining the effect of L-citrulline supplementation on fatigue and exercise performance in mice.[6]
-
Animal Model: Male ICR mice.
-
Intervention: Mice were supplemented with L-citrulline.
-
Exercise Protocol: A swimming exercise protocol was employed where mice were subjected to exhaustive swimming with a load equivalent to 5% of their body weight.
-
Primary Outcome: Time to exhaustion.
-
Biochemical Measurements: Blood levels of lactate and ammonia, and glycogen content of the gastrocnemius and biceps femoris muscles were measured.
Caption: A Generalized Experimental Workflow for Comparing L-Ornithine and L-Citrulline Supplementation.
Discussion and Conclusion
Both L-ornithine and L-citrulline demonstrate a clear mechanistic basis for their use in ammonia detoxification. The available evidence suggests that both can be effective in reducing ammonia levels, although their efficacy may vary depending on the underlying condition and the specific context of their use.
L-Ornithine (as LOLA) has a substantial body of clinical evidence supporting its use in hepatic encephalopathy, where it has been shown to reduce ammonia levels and improve clinical outcomes.[9][10][11] In the context of exercise, its role appears to be more in enhancing the capacity to buffer ammonia rather than directly lowering peak ammonia levels.[12][13]
L-Citrulline shows promise in a broader range of applications. In urea cycle disorders, it appears to be effective in maintaining lower mean ammonia concentrations. Its ability to efficiently increase systemic arginine levels makes it a compelling candidate for conditions where arginine bioavailability is a limiting factor for urea synthesis.[7][8] In exercise physiology, L-citrulline has been shown to attenuate the rise in ammonia, which may contribute to its ergogenic effects.[6]
Comparative Considerations:
-
Bioavailability and Metabolism: L-citrulline is not significantly taken up by the liver and is converted to arginine in the kidneys, leading to a more substantial increase in systemic arginine levels compared to direct arginine or ornithine supplementation.[7][8] This may be advantageous in conditions where hepatic function is compromised.
-
Point of Entry into the Urea Cycle: L-ornithine acts earlier in the cycle, requiring functional CPS1 and OTC enzymes. L-citrulline enters the cycle later, which could be beneficial in deficiencies of these initial enzymes.
-
Clinical Evidence: L-ornithine, particularly as LOLA, has more extensive clinical trial data specifically for hepatic encephalopathy. The evidence for L-citrulline in this specific condition is less robust, though its efficacy in other hyperammonemic states is promising.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mdpi.com [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Efficacy of L-Ornithine L-Aspartate (LOLA) as an Adjunct to Branched Chain Amino Acids (BCAA) Enriched Solutions on Clinical Outcomes in ICU Patients With Hepatic Encephalopathy | Clinical Research Trial Listing [centerwatch.com]
- 5. Effects of citrulline supplementation on fatigue and exercise performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of arginine, ornithine and citrulline supplementation upon performance and metabolism of trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ammonia toxicity: comparative protective effect of various arginine and ornithine derivatives, aspartate, benzoate, and carbamyl glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of L-Citrulline Supplementation on Outcomes of Critically Ill Patients under Mechanical Ventilation; a Double-Blind Randomized Controlled Trial | Archives of Academic Emergency Medicine [journals.sbmu.ac.ir]
- 12. Subchronic tolerance trials of graded oral supplementation with ornithine hydrochloride or citrulline in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of L-Citrulline Supplementation on Outcomes of Critically Ill Patients under Mechanical Ventilation; a Double-Blind Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Effect of L-ornithine L-aspartate in Hepatic Encephalopathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-ornithine L-aspartate (LOLA) with other therapeutic alternatives for the management of hepatic encephalopathy (HE). It is designed to offer an objective overview supported by experimental data to inform research and drug development in this area.
Hepatic encephalopathy is a debilitating neuropsychiatric complication of advanced liver disease, primarily characterized by a spectrum of symptoms from subtle cognitive impairment to coma.[1][2][3] A key factor in its pathogenesis is the accumulation of ammonia in the blood, which is neurotoxic.[1][4] Consequently, therapies for HE are largely focused on reducing ammonia levels.[3][4][5]
L-ornithine L-aspartate is a stable salt of two endogenous amino acids that play a crucial role in ammonia detoxification.[3][6][7] Its therapeutic action is primarily attributed to its ability to enhance the two main pathways of ammonia removal: the urea cycle in the liver and glutamine synthesis in both the liver and skeletal muscle.[1][4][6][8] L-ornithine acts as a substrate for the urea cycle, while L-aspartate is a precursor for glutamate, which combines with ammonia to form glutamine.[8][9]
This guide will delve into the quantitative evidence supporting the efficacy of LOLA, compare it with standard treatments such as lactulose and rifaximin, and provide detailed insights into the experimental methodologies used in key clinical trials.
Comparative Efficacy of L-ornithine L-aspartate
The therapeutic efficacy of LOLA has been evaluated in numerous clinical trials, focusing on its impact on clinical improvement of HE, reduction of blood ammonia levels, and enhancement of psychometric performance. The following tables summarize the quantitative data from key randomized controlled trials (RCTs) and meta-analyses, comparing LOLA with placebo and other active treatments.
Table 1: LOLA vs. Placebo in Hepatic Encephalopathy
| Endpoint | Study/Meta-analysis | LOLA Group | Placebo Group | p-value |
| Improvement in HE Grade | ||||
| Rate of Improvement (Overt HE) | Sidhu et al. (2021)[10] | 92.5% | 66% | <0.001 |
| Relative Risk of Improvement (Overt HE Grade I/II) | Meta-analysis (2008)[11] | - | - | RR: 1.87 (95% CI: 1.30-2.68), p=0.0007 |
| Relative Risk of Improvement (Minimal HE) | Meta-analysis (2012)[12] | - | - | RR: 2.25 (95% CI: 1.33-3.82) |
| Reduction in Blood Ammonia | ||||
| Mean Difference (µmol/L) | Meta-analysis (2016)[6] | - | - | MD: -17.50 (95% CI: -27.73 to -7.26), p=0.0008 |
| Change from Baseline (µg/dL) | Poordad et al. (2011)[13] | -44.7 | No significant change | p<0.05 |
| Time to Recovery (days) | Sidhu et al. (2021)[10] | 2.70 ± 0.46 | 3.00 ± 0.87 | p=0.03 |
| 28-day Mortality | Sidhu et al. (2021)[10] | 16.4% | 41.8% | p=0.001 |
Table 2: LOLA vs. Lactulose in Hepatic Encephalopathy
| Endpoint | Study | LOLA Group | Lactulose Group | p-value |
| Improvement in HE Grade | ||||
| No Significant Difference | Meta-analysis (2008)[11] | - | - | - |
| Reduction in Blood Ammonia (µg/dL) | Umapathy et al. (2011)[13][14][15] | 141.6 ± 9.1 to 96.9 ± 9.3 | 120.4 ± 8.1 to 91.4 ± 10 | p<0.05 for both within groups |
| Improvement in Psychometric Tests (NCT, Asterixis, EEG) | Umapathy et al. (2011)[13] | Significant Improvement | No Significant Improvement | - |
| Hospital Stay (days) | Abdo-Francis et al. (2012)[16] | 6.47 | 11.07 | p=0.004 |
| Recovery Time from HE (days) | Abdo-Francis et al. (2012)[16] | 4.32 | 10.15 | - |
Table 3: LOLA as an Add-on Therapy
| Endpoint | Study | LOLA + Lactulose/Rifaximin | Lactulose/Rifaximin Alone | p-value |
| Improvement in HE Grade (West Haven Score) | Das et al. (2025)[17] | Mean decrease of 1.52 | Mean decrease of 1.2 | p=0.0099 |
| Total Effective Rate | Meta-analysis (2025)[18] | - | - | RR: 1.31 (95% CI: 1.22-1.42), p<0.00001 |
| Reduction in Blood Ammonia | Das et al. (2025)[17] | Mean decrease of 13.7 µmol/L | Mean decrease of 11.7 µmol/L | p=0.68 (NS) |
| Reduction in AST, ALT, TBIL, NH3 | Meta-analysis (2025)[18] | Significant reduction | - | p<0.00001 |
Mechanism of Action of L-ornithine L-aspartate
The primary mechanism of LOLA involves the synergistic action of its two constituent amino acids in ammonia detoxification. L-ornithine serves as a crucial substrate for the urea cycle, primarily in the periportal hepatocytes, by stimulating the enzymes ornithine carbamoyltransferase and carbamoyl phosphate synthetase.[8] This enhances the conversion of ammonia into urea, which is then excreted by the kidneys. L-aspartate contributes to ammonia removal by being converted to glutamate, which then acts as a substrate for glutamine synthetase. This enzyme, found in perivenous hepatocytes and skeletal muscle, catalyzes the formation of glutamine from glutamate and ammonia.[6][8]
// Invisible nodes for better layout node [style=invis, width=0, height=0, label=""]; Bloodstream_out; Bloodstream_out2; Bloodstream_out3; }
Caption: Typical experimental workflow for a clinical trial of LOLA in hepatic encephalopathy.
Conclusion and Future Directions
The available evidence strongly suggests that L-ornithine L-aspartate is an effective therapeutic agent for the management of both overt and minimal hepatic encephalopathy. [6][12]It consistently demonstrates a significant reduction in blood ammonia levels and an improvement in the clinical grade of HE compared to placebo. [6][10]When compared with lactulose, LOLA shows at least comparable efficacy in reducing ammonia, with some studies suggesting a superior improvement in psychometric function and a reduction in hospital stay. [13][16]Furthermore, as an add-on therapy to standard treatments like lactulose and rifaximin, LOLA has been shown to enhance the overall therapeutic response. [10][17][18] Future research should focus on several key areas. Larger, multicenter randomized controlled trials are needed to further solidify the evidence base, particularly for direct head-to-head comparisons with rifaximin. Studies exploring the long-term efficacy and safety of LOLA in preventing HE recurrence are also warranted. Additionally, investigating the potential of LOLA in specific patient populations, such as those with post-TIPS HE, could further define its role in the clinical management of this complex syndrome. [19]Finally, further elucidation of the extra-hepatic mechanisms of LOLA's action could open new avenues for therapeutic development.
References
- 1. L‐ornithine‐L‐aspartate for hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic encephalopathy - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medigraphic.com [medigraphic.com]
- 5. hepatitisc.uw.edu [hepatitisc.uw.edu]
- 6. L-Ornithine L-Aspartate is Effective and Safe for the Treatment of Hepatic Encephalopathy in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy | Annals of Hepatology [elsevier.es]
- 9. droracle.ai [droracle.ai]
- 10. L-ornithine L-aspartate in acute treatment of severe hepatic encephalopathy: A double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Ornithine-L-aspartate in the management of hepatic encephalopathy: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Efficacy of oral L-ornithine-L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy. Results of a randomized, lactulose-controlled study | Annals of Hepatology [elsevier.es]
- 14. Efficacy of oral L-ornithine-L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy. Results of a randomized, lactulose-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Reduction of hospital stay with the use of L-ornithine L-aspartate (LOLA) in patients with hepatic encephalopathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Observational Study to Evaluate the Effect of L-ornithine L-aspartate in Patients With Overt Hepatic Encephalopathy Receiving Lactulose and Rifaximin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of L-ornithine L-aspartate combined with lactulose in treatment of hepatic encephalopathy: a systematic review and meta-analysis of randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. l-Ornithine l-Aspartate (LOLA) for Hepatic Encephalopathy in Cirrhosis: Results of Randomized Controlled Trials and Meta-Analyses | springermedizin.de [springermedizin.de]
A Comparative Guide to HPLC and Capillary Electrophoresis for L-Ornithine Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of L-ornithine is critical in various fields, from clinical diagnostics to pharmaceutical research. This guide provides a detailed comparison of two common analytical techniques for L-ornithine quantification: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). We present a cross-validation perspective by summarizing published performance data and outlining the experimental protocols for each method.
Performance Data Summary
The following tables summarize the key validation parameters for HPLC and CE methods for the quantification of L-ornithine, based on published literature. These parameters are essential for assessing the reliability, sensitivity, and accuracy of each technique.
Table 1: HPLC Method Validation Parameters for L-Ornithine Analysis
| Validation Parameter | Result |
| Linearity Range | 0.75 - 2.24 mg/mL[1] |
| Correlation Coefficient (r) | 0.9998[1] |
| Accuracy (Recovery) | 99.37% (RSD = 0.34%)[1] |
| Precision (RSD) | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Retention Time | ~4.16 min[2] |
Table 2: Capillary Electrophoresis Method Validation Parameters for L-Ornithine Analysis in Human Plasma
| Validation Parameter | Result |
| Linearity Range | 20 - 280 µg/mL[3][4] |
| Correlation Coefficient (r) | 0.999[3][4] |
| Accuracy (Bias) | Within acceptable limits (not specified)[3][4] |
| Precision (RSD) | Within acceptable limits (not specified)[3][4] |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | 20 µg/mL (as lower limit of linearity)[3][4] |
| Analysis Time | 8.0 min[3][4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the summarized experimental protocols for the HPLC and CE methods.
Reversed-Phase HPLC (RP-HPLC) Method
This method is designed for the quantitative determination of L-ornithine L-aspartate.
Instrumentation:
-
HPLC System: A system equipped with a pump, autosampler, and a photodiode array (PDA) or UV detector is suitable.[2]
-
Column: An amino-bonded silica column (e.g., Waters Spherisorb NH2, 250 mm × 4.6 mm, 5 µm) is used.[1] Alternatively, a C18 column (e.g., Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm) can be used with a different mobile phase composition.[2][5]
Reagents:
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.05 M KH2PO4 buffer (60:40 v/v).[1]
-
Injection Volume: 20 µL.[1]
Sample Preparation:
-
Standard and sample solutions are prepared by dissolving the analyte in the mobile phase.[1]
Capillary Electrophoresis (CE) Method
This method is suitable for the determination of L-ornithine in human plasma.[3][4]
Instrumentation:
-
CE System: A capillary electrophoresis system equipped with a UV detector, an automatic injector, and a fluid-cooled cartridge.[3][4]
Reagents:
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 10 mM sodium tetraborate and 1 M sodium hydroxide, adjusted to pH 10.0.[3][4]
Sample Preparation:
-
The method requires minimal sample preparation, with no extensive extraction or derivatization procedures.[3][4]
Method Workflows
The following diagrams illustrate the general experimental workflows for the HPLC and CE methods.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic flux analysis concerning L-ornithine and its biochemically related amino acids, including L-arginine, L-proline, and L-citrulline. L-ornithine, a non-proteinogenic amino acid, is a critical junction in nitrogen metabolism, centrally positioned within the urea cycle and serving as a precursor for the synthesis of polyamines, proline, and glutamate.[1] Understanding the metabolic flux—the rate of turnover of molecules through a metabolic pathway—of these interconnected amino acids is crucial for research in metabolic disorders, cancer biology, and drug development.
Metabolic flux analysis (MFA), particularly using stable isotope tracers like ¹³C, offers a quantitative lens to view the dynamic state of these pathways beyond static metabolite concentrations.[2] This guide summarizes key quantitative data from various experimental systems, details the methodologies for conducting such analyses, and provides visual diagrams of the core metabolic pathways.
Comparative Metabolic Flux Data
The quantification of metabolic flux for L-ornithine and its related amino acids is highly dependent on the biological system and experimental conditions. The following tables summarize key quantitative findings from different studies, highlighting the diverse roles and metabolic rates of these amino acids.
In Vitro Flux Rates (Cell Culture)
| Amino Acid/Pathway | Model System | Flux Rate | Key Finding |
| Ornithine → Proline | Chinese Hamster Ovary (CHO) Cells | 1.6 nmol/h/10⁶ cells[3] | Demonstrates that ornithine can serve as the sole precursor for proline synthesis, supporting maximal cell growth.[3] |
| Proline Biosynthesis | Human Dermal Fibroblasts | 42% of control levels[4] | In fibroblasts from patients with ALDH18A1 mutations, the flux from glutamine to proline is significantly impaired.[4] |
| Arginine → Ornithine | Halobacterium salinarum | High Uptake & Conversion | Arginine is rapidly taken up and converted to citrulline and then ornithine, with approximately 95% of the ornithine being exported.[5] |
In Vivo Flux Rates (Whole Organism)
| Amino Acid/Pathway | Model System | Flux Rate | Key Finding |
| Proline → Arginine | Neonatal Pigs (Gut Metabolism) | 48.1 µmol·kg⁻¹·h⁻¹ | The gut is responsible for synthesizing approximately 50% of the piglet's arginine requirement from proline.[6] |
| Arginine → Proline | Neonatal Pigs (Gut Metabolism) | 33.0 µmol·kg⁻¹·h⁻¹ | The synthesis of proline from arginine accounts for about 10% of the piglet's proline requirement.[6] |
| Arginine Plasma Flux | Adult Burn Patients (TPN-fed) | 98.7 ± 5.9 µmol·kg⁻¹·h⁻¹ | Plasma arginine flux is significantly higher in burn patients compared to healthy controls, reflecting increased protein turnover.[7] |
| Citrulline Plasma Flux | Adult Burn Patients (TPN-fed) | 10.4 ± 0.7 µmol·kg⁻¹·h⁻¹ | Citrulline flux was not elevated in burn patients, suggesting that endogenous arginine synthesis from citrulline does not increase to meet the higher demand.[7] |
Metabolic Pathway and Workflow Visualizations
Visualizing the complex interplay between L-ornithine and related amino acids is essential for understanding their metabolic significance. The following diagrams, generated using Graphviz, illustrate the key pathways and a typical experimental workflow for metabolic flux analysis.
Caption: The Urea Cycle pathway showing the roles of L-ornithine and L-arginine.
References
- 1. L-Ornithine in Cell Culture [sigmaaldrich.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of ornithine as a precursor for proline in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Arginine, ornithine, and proline interconversion is dependent on small intestinal metabolism in neonatal pigs. | Semantic Scholar [semanticscholar.org]
- 7. Relations among arginine, citrulline, ornithine, and leucine kinetics in adult burn patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-ornithine and Sodium Benzoate for the Management of Hyperammonemia
For Researchers, Scientists, and Drug Development Professionals
Hyperammonemia, a metabolic condition characterized by elevated levels of ammonia in the blood, is a critical concern in various clinical settings, notably in patients with hepatic encephalopathy and urea cycle disorders. The effective management of hyperammonemia is crucial to prevent severe neurological complications. This guide provides an objective comparison of two prominent therapeutic agents used to lower ammonia levels: L-ornithine L-aspartate (LOLA) and sodium benzoate. We will delve into their mechanisms of action, present quantitative data from clinical studies, and outline experimental protocols to aid in research and drug development.
Mechanisms of Action: Two Distinct Approaches to Ammonia Reduction
L-ornithine L-aspartate and sodium benzoate employ different physiological pathways to reduce systemic ammonia concentrations.
L-ornithine L-aspartate (LOLA) primarily acts by enhancing the body's natural ammonia detoxification pathways.[1][2] It provides two key substrates, L-ornithine and L-aspartate, which are crucial for the urea cycle and glutamine synthesis. L-ornithine is an intermediate in the urea cycle and acts as an activator of carbamoyl phosphate synthetase I, a rate-limiting enzyme in urea synthesis.[3] L-aspartate also serves as a substrate for the urea cycle and can be transaminated to glutamate, which then incorporates ammonia to form glutamine, another detoxification pathway.[3] This dual action effectively increases the metabolic clearance of ammonia.
Sodium benzoate , on the other hand, provides an alternative, non-urea cycle-dependent pathway for nitrogen excretion.[4] Benzoate is conjugated with glycine to form hippurate, which is then readily excreted by the kidneys.[4][5] Each mole of benzoate removes one mole of nitrogen, thereby offering a metabolic sink for excess ammonia.[4] This mechanism is particularly valuable in conditions where the urea cycle is impaired.
Visualizing the Pathways
The following diagrams illustrate the distinct mechanisms of action for L-ornithine L-aspartate and sodium benzoate.
Comparative Efficacy: A Review of Clinical Data
Direct head-to-head clinical trials comparing L-ornithine L-aspartate and sodium benzoate are scarce. Therefore, this section presents a summary of their individual efficacy based on available placebo-controlled and active-comparator studies.
L-ornithine L-aspartate (LOLA)
Clinical studies have demonstrated the efficacy of LOLA in reducing ammonia levels and improving clinical outcomes in patients with hepatic encephalopathy.
| Study | Patient Population | Intervention | Comparator | Key Outcomes | Reference |
| Kircheis et al. | 126 cirrhotic patients with hyperammonemia and hepatic encephalopathy | 20 g/day IV LOLA for 7 days | Placebo | - Significant reduction in postprandial venous ammonia (p<0.001)- Significant improvement in Number Connection Test-A (NCT-A) time (p<0.001)- Significant improvement in mental state (p<0.001) | [4] |
| Poo et al. | 20 cirrhotic patients with hyperammonemic encephalopathy | Oral LOLA for 2 weeks | Lactulose | - Significant decrease in serum ammonia (141.6 to 96.9 µmol/L, p<0.05)- Significant improvement in mental status, NCT, and asterixis (p<0.05) | [1][6] |
| Sharma et al. | 140 cirrhotic patients with overt hepatic encephalopathy (Grade III-IV) | 30 g/24h IV LOLA for 5 days + standard therapy | Placebo + standard therapy | - Higher rate of improvement in HE grade (92.5% vs 66%, p<0.001)- Shorter time to recovery (2.7 vs 3.0 days, p=0.03)- Lower 28-day mortality (16.4% vs 41.8%, p=0.001) | [2] |
Sodium Benzoate
Sodium benzoate has also been shown to be effective in reducing ammonia levels, particularly in urea cycle disorders and more recently explored in hepatic encephalopathy.
| Study | Patient Population | Intervention | Comparator | Key Outcomes | Reference |
| Mendenhall et al. | Patients with portal-systemic encephalopathy | Oral sodium benzoate | Standard therapy | - Improved mental status in 63% of patients- Reduced serum ammonia in 88% of patients (mean reduction of 54.4 µg/dL) | [7] |
| Sushma et al. | 74 adult cirrhotic patients with hepatic encephalopathy | 5 g twice daily oral sodium benzoate | Lactulose | - No significant difference in ammonia reduction or clinical recovery time between groups | [8] |
| Snehavardhan et al. | 86 children with decompensated chronic liver disease and hyperammonemia | 400 mg/kg loading dose, then 200 mg/kg/day sodium benzoate for 5 days | Placebo | - Significant decrease in ammonia on days 1 and 2 compared to placebo, but not sustained to day 5- No significant difference in resolution of HE | [9] |
Experimental Protocols: A Guide for Future Research
Detailed and standardized experimental protocols are essential for the valid comparison of therapeutic agents. Below are outlines of typical methodologies employed in clinical trials for ammonia-lowering drugs.
Sample Clinical Trial Protocol for Ammonia-Lowering Agents
-
Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled or active-controlled trial.
-
Inclusion Criteria:
-
Adult patients (18-75 years) with diagnosed liver cirrhosis (e.g., based on biopsy, imaging, and clinical findings).
-
Documented hyperammonemia (e.g., venous ammonia > 60 µmol/L).
-
Presence of hepatic encephalopathy (e.g., West-Haven criteria Grade I-IV).
-
-
Exclusion Criteria:
-
Known urea cycle disorders.
-
Severe renal impairment (e.g., creatinine clearance < 30 mL/min).
-
Use of other ammonia-lowering drugs within a specified washout period.
-
Active gastrointestinal bleeding, infections, or other known precipitants of hepatic encephalopathy.
-
-
Intervention:
-
Test Arm: Standardized dose and formulation of the investigational drug (e.g., L-ornithine L-aspartate 30g/day IV infusion).
-
Control Arm: Placebo infusion or an active comparator such as lactulose (30-60 mL orally three times a day).
-
-
Outcome Measures:
-
Primary Endpoint: Change in venous ammonia concentration from baseline to the end of treatment (e.g., Day 5).
-
Secondary Endpoints:
-
Improvement in the grade of hepatic encephalopathy (West-Haven criteria).
-
Time to resolution of hepatic encephalopathy.
-
Performance on psychometric tests (e.g., Number Connection Test-A, Psychometric Hepatic Encephalopathy Score - PHES).
-
Length of hospital stay.
-
Adverse event profile.
-
-
-
Data Collection and Analysis:
-
Venous ammonia levels, clinical assessments, and psychometric tests performed at baseline and at predefined intervals (e.g., daily).
-
Statistical analysis using appropriate methods for continuous and categorical data (e.g., t-test, ANOVA, chi-square test).
-
Visualizing a Comparative Experimental Workflow
The following diagram outlines a logical workflow for a clinical trial comparing L-ornithine and sodium benzoate.
Conclusion and Future Directions
Both L-ornithine L-aspartate and sodium benzoate have demonstrated efficacy in reducing hyperammonemia through distinct mechanisms. LOLA enhances endogenous detoxification pathways, while sodium benzoate provides an alternative route for nitrogen excretion. The choice of agent may depend on the underlying cause of hyperammonemia, the functional capacity of the liver, and the patient's clinical status.
The existing evidence, largely from studies comparing each agent to placebo or standard therapies like lactulose, supports their use in clinical practice. However, there is a clear need for well-designed, head-to-head randomized controlled trials to directly compare the efficacy, safety, and cost-effectiveness of L-ornithine L-aspartate versus sodium benzoate. Such studies would provide invaluable data to guide clinical decision-making and optimize the management of hyperammonemia in various patient populations. Future research should also explore potential synergistic effects of combination therapies and the role of these agents in different etiologies of hyperammonemia.
References
- 1. Efficacy of oral L-ornithine-L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy. Results of a randomized, lactulose-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-ornithine L-aspartate in acute treatment of severe hepatic encephalopathy: A double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sodium benzoate on blood ammonia response to oral glutamine challenge in cirrhotic patients: a note of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of L-ornithine-L-aspartate infusions in patients with cirrhosis and hepatic encephalopathy: results of a placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of oral L-ornithine-L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy. Results of a randomized, lactulose-controlled study | Annals of Hepatology [elsevier.es]
- 7. Sodium Benzoate for Treatment of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of Sodium Benzoate in The Management of Hyperammonemia in Decompensated Chronic Liver Disease of the Childhood-A Double-blind Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of L-Ornithine's Role in Muscle Recovery: A Comparative Guide
L-ornithine, a non-proteinogenic amino acid, is a key intermediate in the urea cycle. Its role in athletic performance and muscle recovery has garnered significant interest, primarily due to its potential to mitigate exercise-induced fatigue. This guide provides an objective comparison of L-ornithine's performance against other common alternatives, supported by experimental data, detailed protocols, and an examination of the underlying biochemical pathways.
L-Ornithine: Proposed Mechanisms of Action
L-ornithine's primary role in muscle recovery is linked to its function within the urea cycle, a metabolic pathway that detoxifies ammonia, a byproduct of protein and amino acid metabolism.[1][2] During intense exercise, ammonia production increases, contributing to both central and peripheral fatigue.[3][4] By facilitating the conversion of ammonia into urea, L-ornithine is proposed to enhance ammonia clearance, thereby reducing fatigue and improving recovery.[5][6]
Some research also suggests that L-ornithine may play a role in stimulating muscle protein synthesis and modulating protein metabolism, potentially through the release of growth hormone or by influencing pathways like the mammalian target of rapamycin (mTOR).[1][7]
References
- 1. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]
- 2. aminoco.com [aminoco.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of L-ornithine hydrochloride ingestion on intermittent maximal anaerobic cycle ergometer performance and fatigue recovery after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Ornithine and L-Ornithine α-Ketoglutarate: A Guide for Researchers
This guide provides a comprehensive comparison of the biochemical and physiological effects of L-ornithine and its salt, L-ornithine α-ketoglutarate (OKG). It is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct and overlapping actions of these two compounds. This document summarizes key experimental findings, details relevant methodologies, and visualizes pertinent biochemical pathways to facilitate a deeper understanding of their respective mechanisms.
Introduction
L-ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, a metabolic pathway essential for the detoxification of ammonia in the liver.[1][2] It also serves as a precursor for the synthesis of polyamines, which are vital for cell growth and proliferation.[1] L-ornithine α-ketoglutarate (OKG) is a salt composed of two molecules of L-ornithine and one molecule of α-ketoglutarate (AKG).[3][4] AKG is a key intermediate in the Krebs cycle, central to cellular energy production, and is also involved in amino acid metabolism.[5][6] While both compounds have been investigated for their potential therapeutic benefits, particularly in catabolic states, their metabolic fates and downstream effects exhibit notable differences.
Comparative Data on Metabolic and Hormonal Effects
The following table summarizes the quantitative data from a key study comparing the oral administration of L-ornithine hydrochloride and OKG in healthy subjects. This allows for a direct comparison of their impact on plasma amino acid and hormone concentrations.
| Parameter | L-Ornithine Hydrochloride (6.4 g) | L-Ornithine α-Ketoglutarate (10 g) | Key Findings |
| Plasma Ornithine (Peak) | 541 +/- 85 µmol/L | 494 +/- 91 µmol/L | Both substances lead to a significant increase in plasma ornithine levels, peaking around 60-75 minutes after administration.[7] |
| Plasma α-Ketoglutarate | Minimal Increase | Minimal Increase | Despite administration, plasma α-ketoglutarate levels do not significantly increase, suggesting rapid metabolism.[7][8] |
| Plasma Glutamate (at 60 min) | +68% from baseline | +43% from baseline | Both compounds increase plasma glutamate, with a more pronounced effect observed with L-ornithine hydrochloride.[7] |
| Plasma Proline (at 60 min) | No significant change | +35% from baseline | Only OKG administration resulted in a significant increase in plasma proline levels.[7] |
| Plasma Arginine (at 60 min) | No significant change | +41% from baseline | Similar to proline, only OKG led to a significant elevation in plasma arginine.[7] |
| Plasma Insulin (Peak) | No significant change | +24% from baseline (at 15 min) | OKG administration induced a significant, albeit transient, increase in plasma insulin levels.[7] |
| Plasma Glucagon (Peak) | No significant change | +30% from baseline (at 60 min) | OKG also led to a significant increase in plasma glucagon.[7] |
Experimental Protocols
Oral Load Tests in Healthy Subjects
A key study investigating the metabolic and hormonal effects of L-ornithine and OKG employed the following protocol:
-
Subjects: Six healthy, fasting male subjects.
-
Interventions: The subjects underwent three separate oral load tests, each with a one-week washout period.
-
Test 1: 10 g of OKG (equivalent to 6.4 g of L-ornithine and 3.6 g of α-ketoglutarate).
-
Test 2: 6.4 g of L-ornithine as ornithine hydrochloride.
-
Test 3: 3.6 g of α-ketoglutarate as calcium α-ketoglutarate.
-
-
Data Collection: Blood samples were collected 15 times over a five-hour period following administration.
-
Analyses: Plasma concentrations of amino acids, α-ketoglutarate, insulin, and glucagon were measured.[7]
Workflow for comparative oral load tests.
Signaling and Metabolic Pathways
L-Ornithine Signaling Pathway in Human Proximal Tubular Cells
Recent research has elucidated a protective signaling pathway activated by L-ornithine in human proximal tubular cells. This pathway involves the activation of the calcium-sensing receptor (CaSR), leading to a cascade of events that ultimately protect the cells from oxidative stress-induced apoptosis.
L-Ornithine-activated protective signaling pathway.
Metabolic Fates of L-Ornithine and OKG
Following administration, L-ornithine and the components of OKG are metabolized through various pathways. L-ornithine is a key substrate in the urea cycle and can be converted to proline and glutamate. The α-ketoglutarate from OKG enters the Krebs cycle and can also be transaminated to form glutamate. The combination of ornithine and α-ketoglutarate in OKG appears to uniquely influence the production of proline and arginine.[7]
Simplified metabolic pathways of L-ornithine and OKG.
Discussion and Conclusion
The available evidence suggests that while both L-ornithine and OKG can effectively increase plasma ornithine levels, their metabolic and hormonal effects are not identical. OKG appears to have a broader impact on amino acid metabolism, significantly increasing plasma levels of proline and arginine, which is not observed with the administration of L-ornithine alone.[7] Furthermore, OKG administration leads to a transient increase in the anabolic hormone insulin and in glucagon.[7]
These differences suggest that the α-ketoglutarate moiety in OKG is not merely a carrier for ornithine but actively participates in the metabolic effects of the compound. The combination of ornithine and α-ketoglutarate in OKG may synergistically influence pathways related to amino acid synthesis and hormonal regulation.
For researchers and drug development professionals, the choice between L-ornithine and OKG will depend on the specific therapeutic goal. If the aim is to simply elevate ornithine levels for its role in the urea cycle, L-ornithine may be sufficient. However, if the desired outcome involves stimulating anabolic pathways and providing precursors for a wider range of amino acids, OKG may be the more effective option. Further research is warranted to fully elucidate the distinct mechanisms of action and to explore the full therapeutic potential of both compounds in various clinical settings.
References
- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 2. L-Ornithine in Cell Culture [sigmaaldrich.com]
- 3. Ornithine alpha-ketoglutarate in nutritional support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asep.org [asep.org]
- 5. soulperformancenutrition.com [soulperformancenutrition.com]
- 6. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of ornithine alpha-ketoglutarate, ornithine hydrochloride, and calcium alpha-ketoglutarate on plasma amino acid and hormonal patterns in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and metabolic effects of orally administered ornithine alpha-ketoglutarate in healthy subjects fed with a standardized regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in L-ornithine-Dependent Enzyme Kinetic Assays
For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of enzyme kinetic assays are paramount for reliable data and informed decision-making. This guide provides a comparative overview of common kinetic assays for three key L-ornithine-dependent enzymes: Ornithine Decarboxylase (ODC), Ornithine Transcarbamylase (OTC), and Ornithine Aminotransferase (OAT). We delve into the methodologies, compare their performance, and present supporting data to aid in the selection of the most appropriate assay for your research needs.
Factors Influencing Reproducibility in Enzyme Kinetic Assays
The reproducibility of any enzyme kinetic assay is contingent on several factors that must be meticulously controlled. Variations in these parameters can lead to significant discrepancies in results, hindering the comparison of data between experiments and laboratories. Key factors include:
-
Temperature: Enzyme activity is highly sensitive to temperature fluctuations. Even a one-degree change can alter enzyme activity by 4-8%.[1] Consistent and accurate temperature control is therefore critical.
-
pH: The pH of the reaction buffer affects the ionization state of both the enzyme and the substrate, influencing enzyme activity and substrate binding.[1] Each enzyme has an optimal pH at which it exhibits maximum activity.
-
Buffer System and Ionic Strength: The type of buffer and its ionic strength can impact enzyme conformation and stability.[1]
-
Substrate and Cofactor Concentrations: Ensuring accurate and consistent concentrations of substrates and essential cofactors, such as pyridoxal 5'-phosphate (PLP) for ODC and OAT, is fundamental for reliable kinetic measurements.
-
Enzyme Purity and Concentration: The purity of the enzyme preparation and the accuracy of its concentration measurement are crucial for determining specific activity.
-
Evaporation: In microplate-based assays, evaporation from the wells, particularly at the edges (the "edge effect"), can concentrate reactants and alter reaction rates.[1]
Comparison of Kinetic Assays for L-ornithine-Dependent Enzymes
The choice of assay for an L-ornithine-dependent enzyme depends on factors such as the required sensitivity, throughput, available equipment, and the specific research question. The following tables summarize and compare various methods for ODC, OTC, and OAT.
Ornithine Decarboxylase (ODC)
Ornithine decarboxylase (ODC) is a key enzyme in polyamine biosynthesis, catalyzing the conversion of L-ornithine to putrescine.[2][3] Its activity is a marker for cell proliferation and is a target for cancer therapy.
| Assay Method | Principle | Advantages | Disadvantages | Reported Reproducibility/Performance |
| Radiolabeled [¹⁴C]-L-ornithine | Measures the release of ¹⁴CO₂ from [¹⁴C]-L-ornithine. | High sensitivity and specificity. | Requires handling of radioactive materials and specialized equipment. | Considered a "gold standard" for sensitivity. |
| Spectrophotometric (TNBS) | The product, putrescine, reacts with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored product soluble in 1-pentanol, measured at 420 nm. | Rapid, does not require radioactive isotopes, and uses common laboratory equipment. Equivalent in sensitivity to radioactive and HPLC assays. | Endpoint assay; potential for interference from other primary amines. | Good correlation with radioactive and HPLC methods. |
| Enzymatic (Coupled Assay) | Putrescine produced is oxidized by diamine oxidase, generating H₂O₂ which is measured colorimetrically. | High precision and reproducibility, simple, and rapid. | Relies on the activity of a second enzyme, which can introduce variability. | Good accuracy (98±5% recovery), high precision, and linearity (correlation coefficient of 0.999). Strong correlation with HPLC method.[4] |
| HPLC | Separation and quantification of the product, putrescine, often after derivatization. | High specificity and can quantify multiple polyamines simultaneously. | Laborious sample preparation, long analysis times, and expensive equipment. | Considered a reliable and accurate method. |
| Circular Dichroism (CD) | Monitors the change in the CD signal at 201 nm as the chiral L-ornithine is converted to the achiral putrescine. | Simple, continuous monitoring. | Can be affected by other components in the sample that absorb at 201 nm; not suitable for high-throughput screening. | Linear decay of signal with reaction progress. |
| Luminescence | Putrescine is oxidized by diamine oxidase to produce H₂O₂, which is detected via a chemiluminescent reaction with luminol and peroxidase. | High sensitivity, capable of detecting picomolar ranges of putrescine. | Requires a luminometer. | Sensitivity is comparable to conventional radioactive assays. |
Ornithine Transcarbamylase (OTC)
Ornithine transcarbamylase (OTC) is a mitochondrial enzyme that plays a crucial role in the urea cycle, catalyzing the formation of citrulline from L-ornithine and carbamoyl phosphate.[5][6]
| Assay Method | Principle | Advantages | Disadvantages | Reported Reproducibility/Performance |
| Colorimetric (Diacetylmonoxime) | Measures the formation of citrulline, which reacts with diacetylmonoxime to produce a colored compound. | Simple, widely used. | Can have interference from other urea cycle intermediates. | - |
| Micellar Electrokinetic Chromatography (MEKC) | Direct determination of citrulline formed in the enzymatic reaction. | Quantitative, can be used for plasma samples. | Requires specialized capillary electrophoresis equipment. | Mentioned as having good reproducibility. |
| LC-MS/MS | Measures the formation of isotopically labeled ornithine from labeled citrulline in the reverse reaction. | High sensitivity and specificity; can be used with plasma samples, avoiding the need for liver biopsies. | Requires expensive and specialized equipment. | A validated method with strong linearity. Intra- and inter-assay CVs are crucial for validation. |
| Radiochromatography | Uses radiolabeled substrates to measure enzyme activity in liver tissue. | Sensitive and specific. | Requires handling of radioactive materials and liver biopsy. | Established method for measuring enzyme activity in tissue. |
Ornithine Aminotransferase (OAT)
Ornithine aminotransferase (OAT) is a mitochondrial enzyme that catalyzes the interconversion of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate.
| Assay Method | Principle | Advantages | Disadvantages | Reported Reproducibility/Performance |
| Spectrophotometric (o-aminobenzaldehyde) | The product, pyrroline-5-carboxylate (P5C), reacts with o-aminobenzaldehyde to form a colored product. | Established method. | o-aminobenzaldehyde is unstable. | - |
| Spectrophotometric (Ninhydrin) | P5C reacts with ninhydrin under acidic conditions to form a reddish pigment. | More sensitive than the o-aminobenzaldehyde method; ninhydrin is more stable. | Requires heating step. | Good correlation with the o-aminobenzaldehyde method (γ = 0.985).[7] |
| Coupled Spectrophotometric (PYCR1) | P5C is reduced by PYCR1 with the concomitant oxidation of NADH, which is monitored at 340 nm. | Continuous assay, three times more sensitive than the ninhydrin method, suitable for high-throughput screening. | Requires a purified coupling enzyme (PYCR1). | All assays performed in triplicate.[1] |
| Coupled Fluorometric (Amplex® Red) | L-glutamate produced is detected using a commercial kit involving L-glutamate oxidase and Amplex® Red. | Continuous assay, suitable for high-throughput screening. | L-ornithine can act as a substrate for L-glutamate oxidase at high concentrations, leading to interference. | Assays performed in triplicate.[1] |
| HPLC | Separation and quantification of reaction products. | High specificity. | Requires specialized equipment and can be time-consuming. | - |
| Radioisotopic | Uses [U-¹⁴C]ornithine as a substrate and measures the formation of the radiolabeled product. | Sensitive and convenient. | Requires handling of radioactive materials. | Allows for measurement at nanomole levels. |
Experimental Protocols
Detailed methodologies for key assays are provided below. These protocols should be optimized for specific experimental conditions.
Ornithine Decarboxylase (ODC) - Enzymatic (Coupled Assay)
This method is based on the colorimetric detection of hydrogen peroxide (H₂O₂) produced from the oxidation of putrescine by soya diamine oxidase.[4]
Reagents:
-
Reaction Buffer: 0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM dithiothreitol (DTT), and 0.1 mM pyridoxal 5'-phosphate (PLP).
-
L-ornithine Solution: 10 mM L-ornithine in reaction buffer.
-
Soya Diamine Oxidase Solution: 0.5 U/mL in 0.1 M phosphate buffer, pH 7.0.
-
Colorimetric Reagent: 10 mM 4-aminoantipyrine, 10 mM 3,5-dichloro-2-hydroxybenzenesulfonic acid, and 1 U/mL horseradish peroxidase in 0.1 M phosphate buffer, pH 7.0.
-
Enzyme Extract: Cell or tissue homogenate containing ODC.
Procedure:
-
In a microplate well, combine 50 µL of enzyme extract with 50 µL of L-ornithine solution.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of 10% trichloroacetic acid (TCA).
-
Centrifuge to pellet precipitated protein.
-
Transfer 50 µL of the supernatant to a new microplate well.
-
Add 50 µL of soya diamine oxidase solution and incubate at 37°C for 30 minutes.
-
Add 100 µL of the colorimetric reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 515 nm.
-
A standard curve using known concentrations of putrescine should be prepared to quantify the amount of product formed.
Ornithine Transcarbamylase (OTC) - Colorimetric Assay
This protocol is a standard colorimetric method for the determination of OTC activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
L-ornithine Solution: 50 mM L-ornithine in assay buffer.
-
Carbamoyl Phosphate Solution: 100 mM carbamoyl phosphate in assay buffer (prepare fresh).
-
Color Reagent A: 1 volume of 3% diacetylmonoxime in water mixed with 3 volumes of 0.5% thiosemicarbazide in water.
-
Color Reagent B: 3 volumes of concentrated sulfuric acid mixed with 1 volume of concentrated phosphoric acid.
-
Enzyme Sample: Liver homogenate or purified enzyme.
Procedure:
-
In a microcentrifuge tube, mix 20 µL of enzyme sample, 40 µL of L-ornithine solution, and 40 µL of assay buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of carbamoyl phosphate solution.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of 10% TCA.
-
Centrifuge to remove precipitated protein.
-
To 50 µL of the supernatant, add 150 µL of Color Reagent A.
-
Add 250 µL of Color Reagent B and mix well.
-
Heat at 100°C for 15 minutes.
-
Cool to room temperature and measure the absorbance at 530 nm.
-
A standard curve using known concentrations of citrulline should be prepared.
Ornithine Aminotransferase (OAT) - Coupled Spectrophotometric Assay (PYCR1)
This is a continuous assay that monitors the consumption of NADH.[1]
Reagents:
-
Assay Buffer: 100 mM potassium pyrophosphate, pH 8.0.
-
Reaction Mixture: In assay buffer, prepare a solution containing 10 mM α-ketoglutarate, 0.4 mM NADH, 0.025 mM PLP, and 20 mM L-ornithine.
-
PYCR1 Enzyme: 0.5 mg/mL solution of purified pyrroline-5-carboxylate reductase 1.
-
OAT Enzyme Sample: Purified OAT or cell lysate.
Procedure:
-
In a microplate well, add 100 µL of the reaction mixture.
-
Pre-heat the plate to 37°C for 10 minutes.
-
Add 1 µL of PYCR1 solution and 1 µL of the OAT enzyme sample.
-
Shake the plate at 37°C for 1 minute.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
Visualizing L-ornithine Metabolic Pathways and Assay Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate key pathways and workflows.
Caption: Metabolic fate of L-ornithine.
Caption: ODC coupled assay workflow.
Caption: OAT coupled assay principle.
Conclusion
The selection of an appropriate kinetic assay for an L-ornithine-dependent enzyme is a critical step in ensuring the generation of reliable and reproducible data. While traditional methods like radiolabeled assays offer high sensitivity, newer spectrophotometric, fluorometric, and chromatographic methods provide viable alternatives with improved safety, throughput, and ease of use. This guide provides a framework for comparing these methods, but it is essential for researchers to validate their chosen assay in their own laboratory setting to establish its performance and reproducibility for their specific application. By carefully controlling experimental variables and selecting the most suitable assay, researchers can enhance the quality and impact of their findings in the fields of drug discovery and metabolic research.
References
- 1. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. A new sensitive and convenient assay of ornithine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ornithine Transcarbamylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
Safety Operating Guide
Safe Disposal of L-(-)-Ornithine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of L-(-)-Ornithine, a naturally occurring amino acid. While this compound and its common salts are generally not classified as hazardous substances for transport, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with environmental regulations.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a laboratory coat.[2][4][5] All handling and disposal activities should be conducted in a well-ventilated area to minimize the risk of dust inhalation.[1][4][6]
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, must be conducted in accordance with federal, state, and local environmental control regulations.[1][7] The following steps provide a general guideline:
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed waste container.[5]
-
Aqueous/Liquid Waste: All aqueous solutions containing this compound should be collected in a designated hazardous waste container for aqueous solutions.[5] Do not dispose of these solutions down the drain, as some L-Ornithine compounds may be slightly hazardous to aquatic environments.[2][5]
-
Contaminated Labware:
-
Disposable Items: Pipette tips, gloves, and other disposable materials that have come into contact with this compound should be placed in a designated solid hazardous waste container.[5]
-
Non-disposable Items: Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
-
-
Spill Management:
-
In the event of a spill, immediately restrict access to the area.[5]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.[5]
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[4][5][8][9]
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]
-
Ensure adequate ventilation of the area.[4]
-
-
Final Disposal:
-
All waste containers must be securely sealed and properly labeled with their contents.[5]
-
It is strongly recommended to entrust the final disposal to a licensed professional waste disposal company.[1][3][6]
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste by the Environmental Health and Safety (EHS) department.[5]
-
Summary of Safety and Disposal Data
| Parameter | Information | Source(s) |
| GHS Hazard Classification | Not classified as a hazardous substance or mixture. | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, lab coat. | [2][4][5] |
| Handling Precautions | Avoid breathing dust. Use in a well-ventilated area. | [1][4][6] |
| Solid Waste Disposal | Place in a sealed, labeled container for hazardous waste. | [5] |
| Liquid Waste Disposal | Collect in a designated aqueous hazardous waste container. Do not pour down the drain. | [2][5] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container. | [4][5][8][9] |
| Final Disposal Method | Entrust to a licensed waste disposal company. | [1][3][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. isotope.com [isotope.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. isotope.com [isotope.com]
- 7. wbcil.com [wbcil.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
Personal protective equipment for handling L-(-)-Ornithine
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper use of L-(-)-Ornithine, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Core Safety Information:
This compound, often in its hydrochloride (HCl) salt form, is an amino acid derivative used in various research applications. While not classified as hazardous in many categories, it is crucial to handle it with care to avoid potential irritation and ensure a safe laboratory environment. The primary hazard associated with this compound HCl is its potential to cause serious eye irritation[1][2][3]. Some safety data sheets also indicate potential for skin and respiratory irritation upon contact with dust[4][5][6].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical safety goggles[1][2][7][8] | Chemical-resistant gloves (e.g., nitrile)[1][4][7] | Laboratory coat[2][4][7] | Recommended if dust is generated; use a NIOSH-approved respirator[1][4] |
| General laboratory use (in solution) | Safety glasses[1][2][7][8] | Chemical-resistant gloves[1][4][7] | Laboratory coat[2][4][7] | Generally not required[8] |
| Cleaning spills | Chemical safety goggles[7] | Chemical-resistant gloves[4][7] | Laboratory coat[4][7] | NIOSH-approved respirator if dust is present[4] |
| Waste disposal | Safety glasses[1][2][7][8] | Chemical-resistant gloves[1][4][7] | Laboratory coat[2][4][7] | Not generally required |
Handling and Storage Protocols
Handling:
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended where dust may be generated[1][2][4][7].
-
Dust Minimization: Avoid creating dust when handling the solid form.[1][2][7][9]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks or at the end of the workday[1][2][7][9]. Do not eat, drink, or smoke in areas where chemicals are handled[2].
-
Eye Contact: In case of eye contact, immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do and continue rinsing[2][3]. Seek medical attention if irritation persists[2][3].
-
Skin Contact: In case of skin contact, wash with plenty of soap and water[5][6]. Remove contaminated clothing[2][7].
Storage:
Spill and Disposal Procedures
Accidental Release Measures:
-
Evacuate: Keep unnecessary personnel away from the spill area[10].
-
Containment: Sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[1][2][7]. Do not flush with water into drains[1][9].
-
Cleaning: After the material has been collected, clean the spill area thoroughly.
Disposal Plan:
-
Dispose of unused this compound and its containers in accordance with all applicable federal, state, and local environmental regulations[1].
-
It is recommended to use a licensed professional waste disposal service[1][9][10]. Do not dispose of down the drain or into the environment[1].
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. isotope.com [isotope.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. wbcil.com [wbcil.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. isotope.com [isotope.com]
- 10. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
